1-(Piperidin-4-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596468 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-48-5 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core basic properties of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic amine of significant interest in medicinal chemistry. The piperidine moiety is a highly privileged scaffold in the development of therapeutics, and understanding the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[1] This document delves into the structural and electronic factors governing the basicity of this compound, provides a detailed experimental protocol for the determination of its acid dissociation constant (pKa), and discusses its synthesis, solubility, and applications as a versatile building block in drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, including improved aqueous solubility and the ability to form crucial interactions with biological targets. The nitrogen atom within the piperidine ring acts as a basic center, which is often protonated at physiological pH, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its secondary amine and primary alcohol functionalities, represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Physicochemical and Basic Properties
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The ability of this nitrogen to accept a proton is quantified by the pKa of its conjugate acid.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H17NO | Sigma-Aldrich |
| Molecular Weight | 143.23 g/mol | Sigma-Aldrich |
| CAS Number | 24152-48-5 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | Sigma-Aldrich |
| Predicted pKa (Conjugate Acid) | ~10.5 - 11.1 | Estimated based on Piperidine[3] |
Basicity and pKa Estimation
The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[3] The substituents on the piperidine ring can influence its basicity. In the case of this compound, the 4-propan-1-ol substituent is not expected to have a strong electron-withdrawing or donating effect on the nitrogen atom. Therefore, the pKa of its conjugate acid is predicted to be in a similar range to that of piperidine, likely between 10.5 and 11.1. An accurate, experimentally determined pKa is crucial for understanding its ionization state at different pH values.
Acid-Base Equilibrium
The acid-base equilibrium of this compound in an aqueous environment is depicted below. At a pH below its pKa, the protonated form (the conjugate acid) will predominate, rendering the molecule positively charged. Conversely, at a pH above its pKa, the neutral, free base form will be the major species.
Caption: Acid-base equilibrium of this compound.
Experimental Determination of pKa by Potentiometric Titration
To obtain a precise pKa value, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.
Principle
A solution of this compound hydrochloride is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The pH of the solution is measured after each addition of the titrant. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa is the pH at the half-equivalence point, where half of the base has been neutralized.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound hydrochloride
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 100-200 mg of this compound hydrochloride and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
pH Meter Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the beaker containing the analyte solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Initial pH Measurement: Record the initial pH of the solution.
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration past the equivalence point, which will be indicated by a sharp increase in pH.
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the volume of NaOH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Solubility
Synthetic Pathway
A plausible and common synthetic route to this compound involves the Grignard reaction of a protected 4-piperidinecarboxaldehyde with an ethyl magnesium halide, followed by deprotection. A key starting material for this synthesis is 4-piperidone.
Proposed Synthetic Scheme:
-
N-Protection of 4-Piperidone: The secondary amine of 4-piperidone is first protected to prevent it from reacting with the Grignard reagent. A common protecting group is the benzyloxycarbonyl (Cbz) group.
-
Wittig Reaction: The protected 4-piperidone is then reacted with a phosphonium ylide to form an exocyclic double bond, yielding an alkene.
-
Hydroboration-Oxidation: The alkene is then subjected to hydroboration-oxidation to form the primary alcohol, 1-(N-Cbz-piperidin-4-yl)methanol.
-
Oxidation to Aldehyde: The primary alcohol is oxidized to the corresponding aldehyde, 1-(N-Cbz-piperidine)-4-carboxaldehyde, using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Grignard Reaction: The aldehyde is then reacted with ethylmagnesium bromide (EtMgBr) to form the secondary alcohol, 1-(N-Cbz-piperidin-4-yl)propan-1-ol.
-
Deprotection: Finally, the Cbz protecting group is removed by hydrogenolysis to yield the desired product, this compound.
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both a polar alcohol group and a basic piperidine ring, as well as a nonpolar propyl chain.
-
Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atom allows for hydrogen bonding with water molecules, suggesting good aqueous solubility, especially at acidic pH where the piperidine nitrogen is protonated.[4][]
-
Organic Solvent Solubility: It is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] Its solubility in nonpolar solvents like hexane is likely to be limited due to the polar functional groups.[4]
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-substituted piperidine motif is a common feature in many drugs targeting the central nervous system (CNS), as well as in other therapeutic areas.
-
Scaffold for CNS Agents: The piperidine ring is a key component of many antipsychotics, opioids, and other CNS-active drugs. The 4-propan-1-ol substituent can be further modified to introduce other functional groups or to extend the molecule to interact with specific binding pockets in receptors or enzymes.
-
Linker for Complex Molecules: The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification or etherification, allowing the molecule to be incorporated as a linker in more complex drug candidates.
-
Modulation of Physicochemical Properties: The introduction of this building block can be used to fine-tune the lipophilicity and basicity of a lead compound, thereby optimizing its ADME properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as toxic if swallowed.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a heterocyclic compound with fundamental basic properties that make it a significant tool in the arsenal of medicinal chemists. Its piperidine core confers basicity, influencing its behavior in biological systems, while the propan-1-ol side chain offers a site for further structural elaboration. A thorough understanding of its pKa, solubility, and synthetic accessibility, as detailed in this guide, is essential for its effective utilization in the rational design and development of novel therapeutic agents. The experimental protocols provided herein offer a robust framework for the precise characterization of this and similar molecules, underscoring the importance of rigorous physicochemical analysis in modern drug discovery.
References
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Merck Index. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Prediction of pKa from chemical structure using free and open-source tools. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]
-
Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
Sources
physicochemical characteristics of 1-(Piperidin-4-yl)propan-1-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Piperidin-4-yl)propan-1-ol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core , a key heterocyclic building block relevant to medicinal chemistry and drug development. Understanding these fundamental properties is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document details the compound's chemical identity, summarizes its key physicochemical parameters, and offers in-depth, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide researchers with both the "how" and the "why," ensuring a robust and reproducible characterization workflow.
Chemical Identity and Structure
This compound is a secondary alcohol derivative of piperidine. The presence of a basic piperidine nitrogen and a hydroxyl group dictates its physicochemical behavior, particularly its ionization state, lipophilicity, and solubility.
-
IUPAC Name: this compound
-
Synonym(s): 1-(4-piperidinyl)-1-propanol[1]
-
CAS Number: 24152-48-5[1]
-
Molecular Formula: C₈H₁₇NO[1]
-
Molecular Weight: 143.23 g/mol [1]
-
Physical Form: Solid[1]
Caption: 2D Chemical Structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound. It is critical to note that while some physical constants are experimentally determined, properties like pKa and logP often rely on computational predictions in early-stage assessments and must be confirmed experimentally.
| Property | Value | Source / Method |
| Molecular Weight | 143.23 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 227.9 ± 13.0 °C (at 760 mmHg) | [1] |
| pKa (basic) | To be determined (TBD) | Potentiometric Titration |
| cLogP | TBD | Calculated (e.g., XLogP3) |
| Aqueous Solubility | TBD | Kinetic/Thermodynamic Assay |
In-Depth Analysis of Key Physicochemical Parameters
Acidity Constant (pKa)
The pKa is a critical parameter that defines the ionization state of a molecule in solution[2]. For this compound, the secondary amine within the piperidine ring is basic and will be protonated at physiological pH.
-
Expertise & Causality: The extent of protonation, governed by the pKa, directly influences the molecule's solubility, membrane permeability, and potential for ionic interactions with biological targets. A higher pKa indicates a stronger base, which will be predominantly protonated (charged) in the acidic environment of the stomach and the near-neutral pH of the blood. This charged state typically enhances aqueous solubility but can hinder passive diffusion across lipid membranes, a crucial step in drug absorption. Therefore, obtaining an accurate experimental pKa is vital for developing predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models[3].
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the drug discovery process. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water[4][5].
-
Expertise & Causality: For an ionizable compound like this compound, the distribution coefficient (logD) is more physiologically relevant than logP[6][7]. LogD accounts for the partitioning of all species (ionized and neutral) at a specific pH, typically physiological pH 7.4. The molecule's lipophilicity is a primary determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential to access targets within the central nervous system[5][6]. According to Lipinski's Rule of 5, an oral drug candidate should ideally have a logP value below 5 to ensure adequate absorption and solubility[6].
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a compound's bioavailability and developability[8]. Insufficient solubility can lead to poor absorption, unreliable results in biological assays, and significant challenges in formulation development[9].
-
Expertise & Causality: Two types of solubility are typically measured:
-
Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. This high-throughput method is valuable in early discovery for screening large numbers of compounds[8][10].
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form. It is a more time-consuming but definitive measurement, crucial for later-stage lead optimization and pre-formulation studies[9][11].
-
Experimental Characterization Workflow
A robust physicochemical characterization follows a logical workflow to generate reliable data for downstream decision-making.
Caption: Workflow for Physicochemical Characterization and Application.
Protocols for Experimental Determination
Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standard and reliable method for determining the pKa of the piperidine nitrogen.
-
Preparation:
-
Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/methanol co-solvent system if solubility is limited.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Begin stirring the solution gently.
-
Add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis (Self-Validation):
-
Plot the recorded pH values against the volume of titrant added.
-
The equivalence point is identified from the steepest point of the titration curve (the inflection point of the first derivative).
-
The pKa is equal to the pH at the half-equivalence point. This direct measurement provides a self-validating result grounded in the fundamental principles of acid-base chemistry[12].
-
Protocol: logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for lipophilicity determination[5].
-
Preparation:
-
Prepare a buffer solution at pH 7.4 (e.g., phosphate-buffered saline, PBS).
-
Pre-saturate equal volumes of the pH 7.4 buffer and n-octanol by mixing them vigorously for 24 hours, then allowing the phases to separate completely. This step is crucial to prevent volume changes during the experiment.
-
-
Partitioning:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Cap the vial and shake it at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation (Self-Validation):
-
Calculate logD using the formula: logD = log₁₀([Compound]octanol / [Compound]aqueous).
-
The use of a calibrated analytical method and pre-saturated solvents ensures the trustworthiness of the final value.
-
Protocol: Kinetic Aqueous Solubility by Nephelometry
This high-throughput method is ideal for early discovery screening[9][10].
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare the aqueous assay buffer (e.g., PBS at pH 7.4).
-
-
Assay Execution:
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired concentration and a low percentage of DMSO (e.g., 1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours)[10].
-
-
Measurement and Analysis (Self-Validation):
-
Measure the turbidity (light scattering) of each well using a nephelometer[9][10].
-
The solubility limit is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to a buffer-only control. The inclusion of positive and negative controls (a known insoluble and a known soluble compound) validates the assay's performance.
-
Expected Spectral Characteristics
While experimental spectra are required for definitive confirmation, the structure of this compound allows for the prediction of key features essential for its identification.
-
¹H NMR: Expected signals would include multiplets for the piperidine ring protons, a distinct signal for the proton on the carbon bearing the hydroxyl group (CH-OH), a multiplet for the CH₂ group, and a triplet for the terminal CH₃ group. The NH proton of the piperidine and the OH proton will appear as broad singlets, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (~60-80 ppm), and the carbons adjacent to the nitrogen will also show characteristic shifts.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-3400 cm⁻¹), an N-H stretch (~3200-3300 cm⁻¹), and C-H stretching bands (~2850-3000 cm⁻¹).
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 143. Key fragmentation patterns would likely involve the loss of water (M-18) or cleavage adjacent to the alcohol or piperidine ring.
Conclusion
This compound possesses a physicochemical profile dominated by its basic piperidine nitrogen and polar hydroxyl group. Its properties—notably a likely basic pKa, moderate lipophilicity, and expected aqueous solubility—make it a versatile scaffold in medicinal chemistry. The experimental protocols detailed herein provide a robust framework for researchers to accurately quantify these critical parameters, enabling data-driven decisions in the complex process of drug design and development.
References
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (n.d.). Retrieved from [Link]
-
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed. (2025). Retrieved from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
-
pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. (n.d.). Retrieved from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024). Retrieved from [Link]
-
Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Aqueous Solubility Assays - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]
-
Prediction of pKa values of small molecules via graph neural networks - TU Wien's reposiTUm. (n.d.). Retrieved from [Link]
-
Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks - Frontiers. (n.d.). Retrieved from [Link]
-
Predicting the pKa of Small Molecules - Matthias Rupp. (n.d.). Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mrupp.info [mrupp.info]
1-(Piperidin-4-yl)propan-1-ol CAS number 24152-48-5
An In-Depth Technical Guide to 1-(Piperidin-4-yl)propan-1-ol (CAS 24152-48-5): Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1][2] Its favorable physicochemical properties and synthetic tractability make it a valuable component in drug design.[2][3] This guide provides a comprehensive technical overview of this compound (CAS 24152-48-5), a versatile building block embodying the potential of the 4-substituted piperidine motif. We will delve into its chemical properties, a detailed, field-proven synthetic route via Grignard reaction, robust purification protocols, and a full analytical characterization workflow. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar scaffolds in the design of novel therapeutic agents.
The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The six-membered heterocyclic amine, piperidine, is one of the most significant building blocks in the pharmaceutical industry.[1][4] Its prevalence is not coincidental but is rooted in a collection of advantageous properties that enhance the "druggability" of a molecule.[2]
-
Physicochemical Modulation : The piperidine nitrogen is a key feature. In its neutral state, it acts as a hydrogen bond acceptor. When protonated at physiological pH, it becomes a hydrogen bond donor and significantly increases the aqueous solubility of the parent molecule. This dual nature allows for fine-tuning of a compound's solubility and permeability, which are critical parameters for oral bioavailability.[2]
-
Structural Versatility : The piperidine ring exists in a stable chair conformation, providing a three-dimensional scaffold from which substituents can be projected into the binding pockets of biological targets. This conformational stability, combined with the potential for substitution at multiple positions, allows for precise spatial arrangement of functional groups to optimize target engagement.[3][5]
-
Metabolic Stability and Improved Pharmacokinetics : The piperidine core is generally robust to metabolic degradation, which can lead to improved in vivo half-life. Its presence often enhances a drug's absorption, distribution, metabolism, and excretion (ADME) properties while reducing toxicity.[2][5]
These attributes have cemented the piperidine scaffold's status as a privileged structure, found in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[2][6] The subject of this guide, this compound, serves as an exemplary starting point for exploring this chemical space.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application. The data below represents the key characteristics of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 24152-48-5 | [7][8][9] |
| Molecular Formula | C₈H₁₇NO | [8][9] |
| Molecular Weight | 143.23 g/mol | [8][9] |
| Synonyms | 1-(4-piperidinyl)-1-propanol | [8] |
| Physical Form | Solid | [8][9] |
| Boiling Point | ~227.9 °C at 760 mmHg | [8] |
| InChI Key | WDOWPHYNSYXXHJ-UHFFFAOYSA-N | [8][9] |
| Safety Profile | Acute Toxicity 3 (Oral); GHS06 | [8][9] |
Table 2: Predicted Spectroscopic Data for Structural Verification
| Technique | Expected Features |
| ¹H NMR | δ ~ 0.9 (t, 3H, -CH₂CH₃ ), δ ~ 1.4-1.8 (m, -CH₂ CH₃ and piperidine protons), δ ~ 2.6-3.1 (m, piperidine protons adjacent to N), δ ~ 3.4 (m, 1H, -CH (OH)-), Broad singlets for -OH and -NH (exchangeable with D₂O). |
| ¹³C NMR | ~5 unique signals in the aliphatic region. δ ~ 10 (-CH₃), δ ~ 30 (-CH₂-), δ ~ 45-50 (piperidine carbons), δ ~ 75 (-CH(OH)-). |
| IR (Infrared) | Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretch), ~2850-2950 cm⁻¹ (aliphatic C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch). |
| MS (Mass Spec) | Molecular Ion (M⁺) peak at m/z = 143. Key fragments at m/z = 125 ([M-H₂O]⁺), m/z = 114 ([M-C₂H₅]⁺). |
Synthetic Strategy and Execution
The synthesis of this compound is most efficiently achieved via a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.[10][11] The strategy involves the nucleophilic addition of an ethyl group to a 4-piperidinecarboxaldehyde derivative. A critical consideration is the presence of the acidic secondary amine (N-H) proton, which would rapidly quench the highly basic Grignard reagent. Therefore, a protection-reaction-deprotection sequence is the most logical and robust pathway.
Diagram 1: Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc Protection)
-
Rationale : The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the piperidine nitrogen. It is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed under acidic conditions that will not affect the final alcohol product.[12]
-
Methodology :
-
Dissolve 4-piperidinecarboxaldehyde (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Grignard Synthesis of tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate
-
Rationale : This step forms the core carbon skeleton. The use of an anhydrous ether solvent (like THF) is critical; it is aprotic and its oxygen atoms help to solvate and stabilize the Grignard reagent.[13][14] All glassware must be rigorously flame-dried to remove any traces of water.
-
Methodology :
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add the N-Boc protected aldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Add ethylmagnesium bromide (EtMgBr, ~1.2 eq, typically 3.0 M solution in ether) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.[15]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected alcohol.
-
Protocol 3: Deprotection to Yield this compound
-
Rationale : Acid-catalyzed cleavage of the Boc group is a clean and efficient deprotection method. Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane are commonly used.
-
Methodology :
-
Dissolve the crude N-Boc protected alcohol from the previous step in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M NaOH or K₂CO₃.
-
Extract the free base product into an organic solvent such as DCM or a mixture of chloroform/isopropanol.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the final product.
-
Purification and Quality Control
The final product from the synthesis will contain residual reagents and byproducts, necessitating a robust purification and characterization workflow to ensure it meets the high-purity standards required for research and drug development.
Diagram 2: Purification and QC Workflow
Caption: Post-synthesis purification and quality control process.
Protocol 4: Purification by Column Chromatography
-
Rationale : Silica gel column chromatography is an effective method for separating the polar alcohol product from less polar impurities. The basicity of the piperidine nitrogen can cause streaking on the silica gel; this is mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
-
Methodology :
-
Prepare a silica gel slurry in the starting eluent (e.g., 95:5 DCM/Methanol).
-
Pack a glass column with the slurry to create the stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of DCM/Methanol, often with 0.1-1% triethylamine added to the mobile phase to prevent peak tailing.
-
Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate) to visualize the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified solid.
-
Protocol 5: Final Quality Assessment
-
Rationale : This is a self-validating step where the empirical data obtained from the purified product must match the predicted spectroscopic profile (Table 2). This confirmation is non-negotiable for ensuring the identity and purity of the compound before its use in further applications.
-
Methodology :
-
NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra. Confirm the presence of all expected peaks, correct integration values for protons, and the absence of significant impurity signals.
-
Mass Spectrometry : Obtain a mass spectrum to confirm the molecular weight by identifying the molecular ion peak (m/z = 143).
-
IR Spectroscopy : Run an IR spectrum to verify the presence of key functional groups (O-H, N-H, C-O).
-
Purity Analysis : Purity can be further quantified using High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR).
-
Applications and Future Directions
This compound is not an endpoint but a strategic intermediate for the synthesis of more complex molecules.[16][17] Its value lies in its two reactive handles:
-
The Secondary Amine : The piperidine nitrogen can be functionalized via N-alkylation, N-arylation, acylation, or reductive amination to introduce diverse substituents. This is a common strategy to modulate a compound's properties or to link the piperidine scaffold to other pharmacophores.
-
The Secondary Alcohol : The hydroxyl group can be oxidized to a ketone, esterified, or used as a nucleophile in etherification reactions. This allows for the extension of the side chain and the introduction of new functional groups that can interact with biological targets.
Given the wide range of biological activities associated with piperidine derivatives, compounds derived from this building block could be explored for applications in CNS disorders, as anticancer agents, or as antimicrobial agents.[4][6][18] The chiral center at the alcohol carbon also presents an opportunity for developing stereoselective syntheses to isolate enantiomerically pure derivatives, which is often crucial for optimizing pharmacological activity and reducing off-target effects.[5]
Conclusion
This compound is a valuable and versatile chemical building block that provides access to the privileged piperidine scaffold. Through a well-defined synthetic pathway involving N-protection, Grignard reaction, and deprotection, this compound can be produced reliably. Its utility is underscored by the presence of two distinct functional groups, offering multiple avenues for derivatization in drug discovery campaigns. The detailed protocols and characterization data provided in this guide serve as a foundational resource for scientists aiming to synthesize, purify, and utilize this compound in the development of next-generation therapeutics.
References
- Vertex AI Search.
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Wei, S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14. [Link]
- Whitmore, F. C. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
- Nanjing First Pesticide Group Co Ltd. (2011).
-
AdiChemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Bibi, S., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 7, 101416. [Link]
-
Organic Syntheses Procedure. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
Khan, I., et al. (2020). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Tropical Journal of Pharmaceutical Research, 19(1), 139-148. [Link]
-
Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol. [Link]
-
Al-Obaid, A. M., et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(10), 7137–7146. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 236-248. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 1-14. [Link]
- Chen, J., et al. (2020).
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(5), 1436-1457. [Link]
-
Al-Salahi, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-PIPERIDIN-4-YLPROPAN-1-OL | 24152-48-5 [m.chemicalbook.com]
- 8. This compound | 24152-48-5 [sigmaaldrich.com]
- 9. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
- 13. adichemistry.com [adichemistry.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Structural Elucidation of 1-(Piperidin-4-yl)propan-1-ol
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and development, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate pharmacological data, compromise intellectual property, and lead to the catastrophic failure of a development program. The subject of this guide, 1-(Piperidin-4-yl)propan-1-ol (Molecular Formula: C₈H₁₇NO, Molecular Weight: 143.23 g/mol ), serves as an exemplary case study. Its structure, featuring a secondary alcohol, a chiral center, and a piperidine heterocycle, presents a classic analytical challenge that demands a multi-technique, synergistic approach for unambiguous elucidation.
This document is not a mere recitation of procedures. It is a strategic guide that illuminates the logic—the causality—behind the analytical workflow. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are not merely collected but are woven together into a self-validating narrative that confirms the molecular architecture with the highest degree of confidence.
The Integrated Analytical Workflow
The elucidation of a novel or synthesized compound is a process of systematic inquiry. Each analytical technique provides a unique piece of the structural puzzle. Our strategy is designed for maximum information gain at each step, where the results of one experiment inform the next, creating a logical and efficient pathway to the final structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Part 1: Mass Spectrometry – The Molecular Blueprint
Expertise & Experience: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and a fragmentation "fingerprint." For a molecule containing a basic nitrogen, like piperidine, Electrospray Ionization (ESI) in positive ion mode is the logical choice. It is a soft ionization technique that will reliably produce the protonated molecular ion [M+H]⁺, giving us a clear confirmation of the molecular formula.[1]
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the piperidine nitrogen is readily protonated.
-
Chromatography (Optional but Recommended): Inject 5 µL onto a C18 HPLC column. This step confirms sample purity and separates it from any potential non-isobaric impurities.
-
Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
MS Scan 1 (Full Scan): Acquire a full scan from m/z 50-500 to identify the precursor ion ([M+H]⁺).
-
MS Scan 2 (Product Ion Scan): Isolate the precursor ion identified in Scan 1 and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
Data Interpretation: Assembling the Fragments
The ESI-MS full scan will reveal a primary ion at m/z 144.14 , corresponding to the protonated molecule [C₈H₁₇NO + H]⁺. This immediately validates the molecular formula. The true diagnostic power, however, lies in the tandem MS (MS/MS) fragmentation data. The fragmentation of piperidine derivatives is well-characterized and follows predictable pathways.[1][2]
Key Fragmentation Pathways:
-
α-Cleavage: The cleavage of a C-C bond adjacent to the nitrogen is a dominant pathway for piperidines, resulting in a stable iminium ion.[1]
-
Dehydration: The loss of a water molecule (18 Da) is a hallmark fragmentation for alcohols.[3][4]
-
Ring Fission: The piperidine ring itself can undergo cleavage to produce smaller acyclic fragments.[1]
Caption: Key ESI-MS/MS fragmentation pathways for protonated this compound.
Data Summary Table:
| Ion | Calculated m/z | Proposed Structure/Loss | Pathway Confirmation |
| [M+H]⁺ | 144.14 | C₈H₁₈NO⁺ | Molecular Ion |
| [M+H - H₂O]⁺ | 126.12 | C₈H₁₆N⁺ | Confirms presence of an alcohol group[5] |
| Fragment 2 | 84.08 | C₅H₁₀N⁺ | Loss of the propanol side chain |
| Fragment 3 | 128.12 | C₇H₁₄NO⁺ | α-cleavage at the propanol side chain |
Part 2: Infrared Spectroscopy – Functional Group Fingerprinting
Trustworthiness: While MS gives us the mass, IR spectroscopy provides orthogonal, confirmatory evidence of the key functional groups. It's a rapid and non-destructive technique that acts as a crucial sanity check. The protocol must be self-validating: if we propose a secondary alcohol and a secondary amine, the spectrum must contain characteristic absorptions for O-H and N-H bonds and, just as importantly, show the absence of confounding groups like a carbonyl (C=O).[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Data Interpretation: Correlating Bands to Bonds
The IR spectrum provides clear, diagnostic evidence for the proposed functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 (Broad) | O-H Stretch | Secondary Alcohol | Confirms the presence of the hydroxyl group. Broadness indicates hydrogen bonding.[4] |
| ~3280 (Medium) | N-H Stretch | Secondary Amine | Confirms the piperidine N-H. May overlap with the O-H band. |
| 2950-2850 | C-H Stretch | Aliphatic (sp³) | Confirms the alkyl backbone of the piperidine ring and propanol side chain.[7] |
| ~1120 | C-O Stretch | Secondary Alcohol | The position of this band is diagnostic for secondary alcohols (vs. primary at ~1050 cm⁻¹ or tertiary at ~1150 cm⁻¹).[8] |
| Absence >1700 | C=O Stretch | Carbonyl | The absence of a strong absorption in this region rules out ketone or amide isomers.[6] |
Part 3: NMR Spectroscopy – The Definitive Connectivity Map
Authoritative Grounding: This is the most information-rich part of the analysis. ¹H and ¹³C NMR provide the precise electronic environment of every carbon and proton, while 2D NMR experiments (like COSY and HSQC) definitively map the bonding framework. The chemical shifts and coupling constants are exquisitely sensitive to the local geometry and provide the final, unambiguous proof of structure.[9][10]
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). The choice of solvent is critical; MeOD will exchange with the O-H and N-H protons, causing their signals to disappear, which is a useful diagnostic test.
-
¹H NMR: Acquire a quantitative ¹H spectrum with a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks (i.e., which protons are adjacent).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon.
Data Interpretation: A Deep Dive into the Structure
The combination of 1D and 2D NMR data allows for the complete assignment of all signals.
Predicted ¹H and ¹³C NMR Data Summary (in CDCl₃):
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | COSY Correlations | HSQC Correlation |
| Piperidine Ring | ||||
| N-H | ~2.0 (br s, 1H) | - | - | - |
| H-2, H-6 (axial/eq) | ~3.1 (m, 2H), ~2.6 (m, 2H) | ~46 | H-3, H-5 | C-2, C-6 |
| H-3, H-5 (axial/eq) | ~1.8 (m, 2H), ~1.3 (m, 2H) | ~30 | H-2, H-6, H-4 | C-3, C-5 |
| H-4 | ~1.5 (m, 1H) | ~42 | H-3, H-5, H-1' | C-4 |
| Propanol Side Chain | ||||
| O-H | ~2.5 (br s, 1H) | - | - | - |
| H-1' | ~3.5 (m, 1H) | ~75 | H-4, H-2' | C-1' |
| H-2' | ~1.6 (m, 2H) | ~31 | H-1', H-3' | C-2' |
| H-3' | ~0.9 (t, J=7.4, 3H) | ~10 | H-2' | C-3' |
Note: Chemical shifts are predictive and based on typical values for similar structures.[4][11][12] Axial and equatorial protons on the piperidine ring will have different chemical shifts and coupling constants, leading to complex multiplets (m).
Key Interpretive Steps:
-
Identify the Side Chain: The COSY spectrum will show a clear correlation path from the triplet at ~0.9 ppm (H-3') to the multiplet at ~1.6 ppm (H-2'), and from there to the downfield multiplet at ~3.5 ppm (H-1'). This unequivocally establishes the -CH(OH)-CH₂-CH₃ fragment.
-
Connect to the Ring: A crucial COSY correlation will exist between the carbinol proton (H-1', ~3.5 ppm) and the piperidine H-4 proton (~1.5 ppm), proving the side chain is attached at the 4-position.
-
Assign the Ring: The remaining signals can be assigned to the piperidine ring. The HSQC spectrum will link the proton signals to their respective carbons (C-2/6, C-3/5, and C-4), confirming the heterocyclic core.
-
Confirm with D₂O Exchange: Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will cause the broad singlets assigned to N-H and O-H to disappear, confirming their identity.[3]
Conclusion: A Synthesis of Evidence
The structure of this compound is confirmed through a logical, multi-faceted analytical strategy.
-
Mass Spectrometry established the correct molecular formula (C₈H₁₇NO) and provided fragmentation data consistent with a piperidine ring and a propanol side chain.
-
Infrared Spectroscopy offered definitive proof of the key alcohol and amine functional groups while confirming the absence of other functionalities.
-
NMR Spectroscopy provided the final, high-resolution picture, mapping the complete atomic connectivity of the molecule and locking every atom into its correct position.
Each piece of data validates the others, creating a robust and unimpeachable structural assignment. This integrated approach exemplifies the scientific rigor required in modern chemical research, ensuring that all subsequent biological and chemical investigations are built on a foundation of absolute structural certainty.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]
-
Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]
-
Vaz, B. G., et al. (2008). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]
-
Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
Rubiralta, M., et al. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1986–2003. [Link]
-
Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]
-
Fiveable. Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. [Link]
-
Eliel, E. L., et al. (1980). Proton NMR spectra for the intermediate piperidines. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
Abe, H., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14619–14626. [Link]
-
Quora. (2020). An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction? [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... [Link]
-
Schofield, C. J., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Journal of Organic Chemistry, 78(8), 4035–4041. [Link]
-
LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]
-
Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110. [Link]
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NIST. (n.d.). piperidine-1-propanol. NIST WebBook. [Link]
-
Wiley. (n.d.). Piperidine. SpectraBase. [Link]
-
PubChem. (n.d.). 1-(1-Piperidinyl)-1-propanone. National Center for Biotechnology Information. [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
- Google Patents. (2022). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
National Institutes of Health. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry. [Link]
-
Wiley. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol. SpectraBase. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-188. [Link]
-
LibreTexts. (2023). Mass spectrometry 1. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scielo.br [scielo.br]
- 6. quora.com [quora.com]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 1-(Piperidin-4-yl)propan-1-ol: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical properties, a robust synthesis protocol, characterization methodologies, and a discussion of its potential applications.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional structures that can effectively interact with biological targets. Derivatives of piperidine have demonstrated a wide range of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system (CNS) effects. The compound this compound, featuring a secondary alcohol appended to the 4-position of the piperidine ring, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the synthesis and characterization of this compound is therefore fundamental for its exploration in drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number | 24152-48-5 | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | [3] |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be efficiently achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method involves the nucleophilic addition of a propyl magnesium halide to a suitable N-protected piperidin-4-one, followed by deprotection. The choice of the nitrogen protecting group is critical to prevent side reactions and ensure a high yield of the desired product. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: A Step-by-Step Guide
Step 1: Grignard Reaction
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of N-Boc-piperidin-4-one (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Addition: A solution of propylmagnesium chloride (1.2 equivalents) in diethyl ether is added dropwise to the stirred solution of the ketone at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and to minimize the formation of side products.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-Boc-1-(piperidin-4-yl)propan-1-ol.
Step 2: Deprotection of the Boc Group
-
Acidic Cleavage: The crude product from the previous step is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M). The use of a strong acid is necessary to cleave the acid-labile Boc protecting group.
-
Reaction and Workup: The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH). The aqueous layer is then extracted multiple times with dichloromethane.
-
Final Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
Purification
The crude product is purified by column chromatography on silica gel.[4] The choice of eluent is critical for achieving good separation. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. The fractions containing the pure product, as identified by TLC, are combined and the solvent is removed to afford the purified this compound.
For further purification, recrystallization can be employed.[5][6] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of ethanol and petroleum ether.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Key expected signals include:
-
A broad singlet for the N-H proton of the piperidine ring.
-
A multiplet for the C-H proton of the carbinol center (the carbon bearing the hydroxyl group).
-
Multiplets for the methylene protons of the piperidine ring.
-
A triplet for the methyl group of the propyl chain.
-
A multiplet for the methylene group adjacent to the methyl group in the propyl chain.
-
A broad singlet for the hydroxyl proton, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected signals include:
-
A signal for the carbinol carbon.
-
Signals for the carbon atoms of the piperidine ring.
-
Signals for the carbon atoms of the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands to be observed are:
-
A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[7]
-
C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.
-
A C-O stretching vibration in the fingerprint region, typically around 1050-1150 cm⁻¹.[7]
-
An N-H stretching vibration for the secondary amine of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) should be observed at m/z = 143. The fragmentation pattern would likely involve the loss of a water molecule, an ethyl group, or a propyl group, leading to characteristic fragment ions.
Caption: Spectroscopic characterization workflow for structural elucidation.
Potential Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse range of molecules with potential therapeutic applications. The piperidine ring can be further functionalized at the nitrogen atom, and the hydroxyl group can be modified to introduce different functionalities. These modifications can lead to compounds with a wide spectrum of biological activities. Piperidine derivatives are known to be active in several therapeutic areas, including:
-
Oncology: The piperidine nucleus is a key component of numerous anticancer agents.
-
Central Nervous System (CNS) Disorders: Many drugs targeting the CNS, including antipsychotics and analgesics, contain a piperidine moiety.
-
Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antifungal agents.[8]
The structural features of this compound, including its hydrogen bond donor and acceptor capabilities and its conformational flexibility, make it an attractive building block for the design of novel ligands that can interact with various biological targets.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its fundamental properties, a robust synthesis protocol, and methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery. The versatility of the piperidine scaffold, combined with the reactivity of the secondary alcohol, makes this compound a key intermediate for the development of novel therapeutic agents.
References
-
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66032, Piperidine-1-propanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18425720, 3-(Piperidin-4-yl)propan-1-ol hydrochloride. Retrieved from [Link]
-
MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4987. Retrieved from [Link]
-
PubMed. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(11), 4549-4569. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
PubMed. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114757. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). piperidine-1-propanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved from [Link]
-
PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(16), 4987. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research. Retrieved from [Link]
-
Chemical Reviews and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Reviews and Letters, 4(4), 192-199. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rroij.com [rroij.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
An In-Depth Technical Guide to the Key Structural Features of 1-(Piperidin-4-yl)propan-1-ol: A Privileged Scaffold in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive analysis of the core structural features of 1-(Piperidin-4-yl)propan-1-ol, a molecule embodying the versatile and highly valued 4-substituted piperidine scaffold. The piperidine ring is a ubiquitous feature in numerous pharmaceuticals, and understanding the specific contributions of its substituents is paramount for modern drug design.[1][2] This document delineates the molecule's stereochemical and conformational properties, outlines a logical synthetic pathway with an exemplary protocol, details its expected analytical signature, and synthesizes field-proven insights into its structure-activity relationships. By examining the distinct roles of the piperidine nitrogen, the C4-linked propanol side chain, and the inherent chirality, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for novel therapeutic agents.
Part 1: Molecular Architecture and Stereochemistry
The therapeutic potential of any molecule is fundamentally encoded in its three-dimensional structure. For this compound, the interplay between its heterocyclic core and the functionalized side chain dictates its physicochemical properties and biological interactions.
The Piperidine Heterocycle: A Foundation of Drug Design
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs and natural alkaloids.[2] Its saturated, sp³-hybridized framework provides a robust, three-dimensional scaffold that can orient substituents in precise vectors, making it an ideal building block for engaging with complex biological targets.[1]
Conformational Analysis: The Dominant Chair Form
To minimize torsional and steric strain, the piperidine ring predominantly adopts a low-energy chair conformation. In this arrangement, substituents at the C4 position can exist in either an axial or equatorial orientation. The 1-propan-1-ol group, being sterically demanding, overwhelmingly favors the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6. This conformational rigidity is a key feature, as it reduces the entropic penalty upon binding to a receptor and presents a consistent pharmacophore to the biological target.[3]
Caption: Figure 1: Chair conformation of this compound.
The C4-Substituted Propan-1-ol Moiety: Chirality and Functionality
The side chain at the C4 position is a critical determinant of the molecule's function.
-
Chirality: The carbinol carbon—the carbon atom bearing the hydroxyl group—is a stereocenter. This gives rise to two enantiomers: (R)-1-(Piperidin-4-yl)propan-1-ol and (S)-1-(Piperidin-4-yl)propan-1-ol. This feature is of utmost importance in drug development, as biological systems are inherently chiral. Enantiomers frequently exhibit different pharmacodynamic and pharmacokinetic profiles, with one often being significantly more potent or having a better safety profile than the other.
-
Hydroxyl Group: The alcohol functional group is a key pharmacophoric element. It can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs). This allows for specific and strong interactions with amino acid residues like serine, threonine, or aspartate in a receptor's binding pocket.
The Secondary Amine: A Modulatable Basic Center
The piperidine nitrogen is a secondary amine, which is typically basic with a pKa around 11. At physiological pH (7.4), this nitrogen will be predominantly protonated, bearing a positive charge. This cationic center is crucial for forming strong ionic bonds (salt bridges) with acidic residues such as aspartate or glutamate in a binding site. Furthermore, the nitrogen serves as a synthetic handle; it can be alkylated or acylated to modulate the molecule's properties, including its lipophilicity, target selectivity, and metabolic stability.[4]
Part 2: Synthesis and Characterization
A robust understanding of a molecule's structure is validated by its synthesis and subsequent analytical characterization. The chosen synthetic route must be logical, efficient, and allow for potential modifications.
Retrosynthetic Analysis and Synthetic Strategy
A common and reliable strategy for constructing 4-substituted piperidines involves a Grignard reaction on a protected piperidine-4-carboxaldehyde. The retrosynthetic analysis disconnects the carbon-carbon bond between the piperidine ring and the carbinol carbon. The synthesis begins with a commercially available, N-protected piperidine derivative to prevent the basic nitrogen from interfering with the organometallic reagent. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protection due to its stability under basic conditions and its facile removal under acidic conditions.
Caption: Figure 2: Workflow for the synthesis of this compound.
Exemplary Synthetic Protocol
This protocol is a representative methodology based on standard organic chemistry principles for educational and illustrative purposes.
Step 1: Grignard Addition to form N-Boc-1-(piperidin-4-yl)propan-1-ol
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-4-piperidinecarboxaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via a syringe, maintaining the temperature below 5 °C. The causality here is critical: slow addition prevents an uncontrolled exotherm which could lead to side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and neutralizes the excess Grignard reagent.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude N-Boc protected intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 2-3 eq) dropwise at room temperature. The Boc group is specifically designed to be labile to strong acid.
-
Stir the mixture for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess TFA.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the final compound via column chromatography on silica gel to obtain pure this compound.
Spectroscopic Signature
The identity and purity of the synthesized compound are confirmed by spectroscopic methods. While experimental data for this specific molecule is not widely published, its expected spectral characteristics can be reliably predicted based on its structure.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -CH(OH)- | δ ~3.4-3.6 ppm (m) | Proton on a carbon bearing an electronegative oxygen atom. |
| -CH₂CH₃ | δ ~1.4-1.6 ppm (m, CH₂) & ~0.9 ppm (t, CH₃) | Standard ethyl group signals, split by adjacent protons. | |
| Piperidine H | δ ~2.5-3.1 ppm (m) & ~1.2-1.8 ppm (m) | Complex multiplets due to axial and equatorial protons. | |
| -OH, -NH | δ variable (broad s) | Protons are exchangeable; signal depends on solvent and concentration. | |
| ¹³C NMR | -CH(OH)- | δ ~70-75 ppm | Carbinol carbon deshielded by the oxygen atom. |
| Piperidine C | δ ~30-50 ppm | Aliphatic carbons of the piperidine ring. | |
| -CH₂CH₃ | δ ~25-30 ppm (CH₂) & ~8-12 ppm (CH₃) | Standard aliphatic carbon signals. | |
| FTIR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |
| N-H Stretch | 3100-3500 cm⁻¹ (medium) | Characteristic of a secondary amine. | |
| C-H Stretch | 2850-3000 cm⁻¹ (strong) | Aliphatic C-H bonds. | |
| C-O Stretch | 1050-1150 cm⁻¹ (strong) | Characteristic of a secondary alcohol. |
Part 3: Structure-Function Relationships and Medicinal Chemistry Implications
The true value of analyzing a molecule's structure lies in understanding how it will interact with biological systems. The 4-substituted piperidine scaffold is a classic example of a "privileged structure" in medicinal chemistry.[5]
The Piperidine Ring as a Privileged Scaffold
A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The 4-substituted piperidine is found in drugs targeting a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Its conformational pre-organization and the ability to project functional groups in well-defined 3D space make it an exceptionally versatile core for library synthesis and lead optimization.[1][2]
Pharmacophoric Roles of Key Features
Each structural element of this compound can be mapped to a potential pharmacophoric role, which is essential for rational drug design.
Caption: Figure 3: Potential pharmacophoric interactions of the molecule.
Case Studies in Related 4-Substituted Piperidines
The functional importance of each structural motif is validated by extensive research on analogous compounds.
-
Modulation of the Piperidine Nitrogen: In a series of σ1 receptor ligands, substitution on the piperidine nitrogen was shown to be critical for modulating affinity and selectivity. While an N-H was tolerated, small alkyl groups like methyl often enhanced potency by engaging with a lipophilic pocket in the receptor.[4] This demonstrates how the N-substituent can be tuned to optimize ligand-receptor interactions.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives like 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one have been developed as potent AChE inhibitors for potential use in Alzheimer's disease.[6] In these compounds, the core piperidine ring serves to correctly position the larger aromatic moieties within the enzyme's active site, while the protonated nitrogen interacts with key anionic residues.
-
NLRP3 Inflammasome Inhibition: Recently, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold was identified as a novel inhibitor of the NLRP3 inflammasome.[7][8] This work highlights the piperidine ring as a central hub from which complex side chains can be elaborated to achieve highly specific biological activity.
Conclusion
This compound is more than a simple chemical entity; it is a convergence of key structural features that are fundamental to modern medicinal chemistry. Its conformationally defined piperidine core, the chiral and functional propanol side chain, and the strategically positioned basic nitrogen atom create a molecule rich with pharmacophoric potential. A thorough understanding of its stereochemistry, synthesis, and the functional roles of its constituent parts provides drug discovery professionals with the critical knowledge needed to exploit this and related scaffolds in the rational design of next-generation therapeutics.
References
-
Wiese, M. et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
-
Rekka, E. A. et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available at: [Link]
-
Kar, S. et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
-
Vasilevsky, S. F. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Pandey, A. & Chawla, V. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1-(piperidin-4-yl)propan-1-ol. PubChem. Available at: [Link]
-
Gudim, A. et al. (2023). EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. Moldavian Journal of the Physical Sciences. Available at: [Link]
-
Manimekalai, A. & Subashini, G. (2011). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. Available at: [Link]
-
Zobel, H. P. et al. (1997). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Gastaldi, S. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem. Available at: [Link]
-
Arulraj, R. & Nithyanandan, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Dimmock, J. R. et al. (2001). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Piperidin-4-yl)propan-1-ol hydrochloride. PubChem. Available at: [Link]
-
Riaz, M. et al. (2018). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. Semantic Scholar. Available at: [Link]
-
Kumar, A. et al. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. Available at: [Link]
-
Wiley. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol. SpectraBase. Available at: [Link]
-
Wiley. (n.d.). 1-(Piperidin-4-yl)ethan-1-ol - Vapor Phase IR - Spectrum. SpectraBase. Available at: [Link]
-
Gastaldi, S. et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]
-
Dana Bioscience. (n.d.). 1-(Piperidin-4-yl)propan-1-one 1g. Available at: [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Piperidine Propanol Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Piperidine Propanol Derivatives
The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] When synthetically combined with a propanol side chain, the resulting piperidine propanol derivatives emerge as a versatile class of compounds with a wide spectrum of pharmacological activities.[3][4] This structural framework offers a unique combination of features: the piperidine ring provides a metabolically stable, three-dimensional structure that can be extensively functionalized to modulate lipophilicity and receptor interaction, while the propanol linker allows for precise spatial orientation of pharmacophoric groups.[5]
This guide offers a comprehensive exploration of the biological potential of these derivatives, moving from synthetic strategies and mechanisms of action to detailed experimental protocols for their evaluation. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Core Synthetic Strategies: Building the Piperidine Propanol Backbone
The generation of diverse piperidine propanol libraries relies on robust and flexible synthetic methodologies. The choice of strategy is dictated by the desired substitution patterns and stereochemistry. Key approaches often involve building the molecule through multi-component reactions or by functionalizing a pre-formed piperidine ring.[6][7] A generalized workflow illustrates the common pathways from fundamental precursors to biologically active molecules.
Table 2: In Vitro Antiproliferative Activity of Selected Piperidine Derivatives
| Compound Series | Cancer Cell Line | Key Activity Metric (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Diphenyl(Piperidine-4-yl)methanol | HT-29 (Colon) | - | [8] |
| Furan-pyrazole piperidines | OVCAR-8 (Ovarian) | 0.1 - 15.8 µM | [2] |
| Furan-pyrazole piperidines | HCT116 (Colon) | 0.2 - 21.4 µM | [2] |
| Highly functionalized piperidines | PC-3 (Prostate) | GI₅₀ = 6.3 µg/mL | [9] |
GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibitory capacity.
Neurodegenerative and Psychiatric Disorders
The ability of piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. [10]They have been investigated for applications in Alzheimer's disease, Parkinson's disease, and psychosis. [10][11] Mechanism of Action: The therapeutic effects in the CNS are often achieved by modulating neurotransmitter systems. Derivatives have been designed as antagonists for histamine H3 and sigma (σ1) receptors, which are implicated in psychosis. [3]In the context of neurodegenerative diseases, some derivatives act as potent inhibitors of enzymes like phosphodiesterase-8 (PDE8) or acetylcholinesterase (AChE), the target of the widely used Alzheimer's drug Donepezil, which is itself a piperidine derivative. [12][10][11]
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Piperidine propanol derivatives have shown promising activity against a range of bacterial and fungal pathogens. [13][14] Mechanism of Action: While the exact mechanisms are diverse, they can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. [13]The lipophilic nature of many derivatives facilitates their entry into microbial cells.
Table 3: Antimicrobial Activity of Novel Piperidine Derivatives
| Compound | Test Organism | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Compound 6 | Bacillus subtilis | 0.75 mg/mL | [14] |
| Compound 6 | Escherichia coli | 1.5 mg/mL | [14] |
| Compound 6 | Staphylococcus aureus | 1.5 mg/mL | [14] |
| Compound 5 | E. coli, S. aureus | 1.5 mg/mL | [14] |
MIC: Minimum Inhibitory Concentration. [14]
Key Experimental Protocols for Evaluation
The transition from a synthesized compound to a potential drug candidate requires rigorous biological evaluation. The following protocols represent foundational assays used to characterize the activity of piperidine propanol derivatives.
Protocol 1: In Vitro Receptor Binding Affinity Assay
Causality: This assay is critical for determining if a compound physically interacts with a specific target receptor and with what affinity. A low inhibition constant (Ki) indicates high binding affinity. This protocol is based on the principle of competitive displacement of a known radiolabeled ligand. [3] Methodology:
-
Preparation of Membranes: Culture cells engineered to express the target receptor (e.g., Histamine H3 or Sigma-1) and harvest them. Homogenize the cells in a buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competitive Binding: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radiolabeled ligand (e.g., [³H]-R-α-methylhistamine for H3), and varying concentrations of the test piperidine derivative.
-
Incubation: Incubate the plates at a controlled temperature for a specific duration (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity is inversely proportional to the test compound's ability to displace the radioligand. Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Analgesic Activity (Tail Immersion Test)
Causality: This is a standard in vivo model to assess the central analgesic activity of a compound. [3]An increase in the time it takes for an animal to withdraw its tail from a noxious thermal stimulus (latency) after drug administration indicates an analgesic effect. [3]The protocol must be conducted ethically and with institutional animal care and use committee (IACUC) approval.
Methodology:
-
Animal Acclimation: Acclimate mice to the testing environment to reduce stress-induced variability.
-
Baseline Latency: Gently hold the mouse and immerse the distal 2-3 cm of its tail in a constant temperature water bath (e.g., 52 ± 0.5°C). Measure the time taken for the mouse to flick or withdraw its tail. This is the baseline latency. A cut-off time (e.g., 15 seconds) must be established to prevent tissue damage.
-
Compound Administration: Administer the piperidine propanol derivative, a vehicle control, or a standard analgesic (e.g., pethidine) to different groups of mice, typically via intraperitoneal (IP) or oral (PO) routes. [3]4. Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail immersion test and record the withdrawal latency. [3]5. Data Analysis: Compare the post-treatment latencies to the baseline latency for each group. A statistically significant increase in latency in the drug-treated group compared to the vehicle control group indicates an analgesic effect. The time course of this effect can also be determined.
Protocol 3: In Vitro Antiproliferative MTT Assay
Causality: This colorimetric assay is a standard method to measure the cytotoxic or growth-inhibitory effects of a compound on cancer cells. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator. [9]2. Compound Treatment: Prepare serial dilutions of the piperidine propanol derivative in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ or IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Conclusion and Future Directions
The piperidine propanol scaffold represents a highly fruitful starting point for the development of novel therapeutics. The diverse biological activities, from analgesia and anticancer effects to antimicrobial and neuroprotective potential, underscore the chemical versatility of this core structure. [4][8]Structure-activity relationship studies have shown that subtle modifications to the substitution patterns on the piperidine ring can lead to significant changes in potency and selectivity, offering a clear path for rational drug design. [15][16] Future research will likely focus on several key areas:
-
Target Selectivity: Enhancing selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve the safety profile.
-
Chiral Synthesis: Developing stereoselective synthetic methods to isolate and test individual enantiomers, as biological activity is often stereospecific.
-
Drug Combination Studies: Exploring the synergistic effects of piperidine propanol derivatives when used in combination with existing therapies, particularly in cancer and infectious diseases. [17]* Computational Modeling: Employing in silico methods like molecular docking and QSAR to predict the activity of novel derivatives and guide synthetic efforts more efficiently. [16] By integrating advanced synthetic chemistry, rigorous biological evaluation, and computational design, the full therapeutic potential of piperidine propanol derivatives can be unlocked, paving the way for the next generation of innovative medicines.
References
- Benchchem. (n.d.). Comparative Efficacy of 1-Piperidinepropanol Derivatives: A Guide for Researchers.
- Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's.
- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI.
- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4).
- Yusha, M., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367-373.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(1), 353.
- Cele, Z. E., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(23), 583-589.
- ResearchGate. (n.d.). Piperidine Analogs as Antioxidants and Anticancer Agents.
- Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348.
- Saeed, Z. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 3(7), 987-1024.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- de Melo, T. R., et al. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 23(19), 6370-6379.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- ResearchGate. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
- Saify, Z. S. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 987-1024.
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- Ullah, H., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(5), 458-463.
- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Kumar, A., et al. (2020). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4780.
- Geronikaki, A., et al. (2016). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 21(11), 1530.
- Benchchem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
- Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives.
- ResearchGate. (n.d.). Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine.
- ClinicalTrials.gov. (n.d.). piperidine.
- MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- MDPI. (n.d.). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Synthesis of Novel 1-(Piperidin-4-yl)propan-1-ol Analogs
Introduction: The 1-(Piperidin-4-yl)propan-1-ol Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and providing a three-dimensional framework that can be tailored to fit the binding pockets of molecular targets.[1] Within this broad class of compounds, the this compound scaffold presents a particularly interesting starting point for exploratory drug discovery. This structure features a chiral secondary alcohol, a modifiable piperidine nitrogen, and a robust carbon skeleton, offering multiple vectors for chemical diversification to probe structure-activity relationships (SAR).
This guide provides a comprehensive overview of the synthetic strategies for accessing and diversifying the this compound core. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to embark on the exploratory synthesis of novel analogs based on this promising scaffold.
Core Synthetic Strategy: A Modular Approach to Analog Synthesis
The most efficient and versatile approach to synthesizing a library of this compound analogs is a modular strategy. This involves the initial construction of a common intermediate, an N-protected this compound, followed by diversification at the piperidine nitrogen. This strategy allows for the late-stage introduction of a wide range of functionalities, enabling a thorough exploration of the chemical space around the core scaffold.
The cornerstone of this synthetic approach is the Grignard reaction, a powerful and reliable method for forming carbon-carbon bonds.[2] Specifically, the addition of an ethyl Grignard reagent to an N-protected piperidine-4-carboxaldehyde provides a direct route to the desired propan-1-ol side chain.
Below is a graphical representation of the overall synthetic workflow:
Sources
The Strategic Utility of 1-(Piperidin-4-yl)propan-1-ol in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of contemporary drug design, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide delves into the specific role and strategic application of a key derivative, 1-(Piperidin-4-yl)propan-1-ol, as a versatile building block in medicinal chemistry. We will explore its synthesis, physicochemical characteristics, and its utility in the construction of therapeutic agents, particularly in the realm of Central Nervous System (CNS) disorders. Through a detailed examination of synthetic pathways, structure-activity relationships (SAR) of related compounds, and practical experimental insights, this document aims to equip researchers with the knowledge to effectively leverage this valuable synthon in their drug discovery programs.
The Piperidine Moiety: A Privileged Scaffold in Drug Discovery
The six-membered saturated heterocycle, piperidine, is a recurring motif in a vast number of approved pharmaceuticals and clinical candidates.[2] Its prevalence is not coincidental but rather a consequence of the distinct advantages it confers upon a molecule. The piperidine ring can significantly influence a compound's solubility, lipophilicity, and basicity (pKa), all of which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] The nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for ionic interactions with biological targets and enhancing aqueous solubility. Furthermore, the chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to achieve precise vectoral orientation of substituents for optimal target engagement.[1]
The substitution pattern on the piperidine ring is a key factor in modulating its properties. The metabolic stability of the piperidine scaffold, for instance, is highly dependent on the functionalization at positions adjacent to the nitrogen atom.[1] The 4-substituted piperidines, such as the topic of this guide, are particularly valuable as they offer a non-chiral scaffold with two points of diversification: the nitrogen atom and the substituent at the 4-position. This allows for the exploration of chemical space in a controlled and systematic manner.
Physicochemical Properties of this compound: A Drug Hunter's Perspective
The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties. For this compound, these properties make it an attractive starting point for the design of orally bioavailable drugs, particularly those targeting the CNS.
| Property | Estimated Value/Range | Significance in Drug Design |
| Molecular Weight | 143.23 g/mol | Well within the "rule of five" guidelines for good oral bioavailability. |
| logP (octanol-water partition coefficient) | 0.5 - 1.5 | A balanced lipophilicity, suggesting good membrane permeability without excessive metabolic liability or poor solubility.[3] |
| pKa (acid dissociation constant) | 9.5 - 10.5 | The piperidine nitrogen is basic and will be predominantly protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with acidic residues in target proteins.[3] |
| Polar Surface Area (PSA) | 32.3 Ų | A low PSA is generally associated with good cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 (hydroxyl and amine) | Can participate in hydrogen bonding interactions with the target protein, contributing to binding affinity. |
| Hydrogen Bond Acceptors | 2 (hydroxyl and amine) | Can accept hydrogen bonds, further contributing to target engagement. |
| Rotatable Bonds | 2 | A low number of rotatable bonds generally leads to a more favorable entropic contribution to binding. |
Table 1: Estimated Physicochemical Properties of this compound and their Implications in Drug Design.
The combination of a basic nitrogen, a hydrogen-bonding hydroxyl group, and a moderately lipophilic propyl chain makes this compound a versatile scaffold. The secondary alcohol can act as a key interaction point with a biological target or serve as a handle for further chemical modification. The piperidine nitrogen provides a site for introducing larger, often aromatic, substituents that can occupy hydrophobic pockets in a binding site.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached through several reliable methods. The choice of a particular route will often depend on the availability of starting materials, scale of the reaction, and the need for specific protecting groups. Two common and effective strategies are outlined below.
Method 1: Grignard Reaction with an N-Protected 4-Formylpiperidine
This is a classic and highly effective method for forming the carbon-carbon bond and installing the secondary alcohol in a single step. The use of a protecting group on the piperidine nitrogen, typically a tert-butyloxycarbonyl (Boc) group, is essential to prevent the Grignard reagent from being quenched by the acidic N-H proton.
Experimental Protocol: Synthesis of 1-(N-Boc-piperidin-4-yl)propan-1-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add ethylmagnesium bromide (1.2 eq, as a solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(N-Boc-piperidin-4-yl)propan-1-ol.
Deprotection: The Boc group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane to yield the final product, this compound.
Method 2: Reduction of 1-(Piperidin-4-yl)propan-1-one
An alternative approach involves the reduction of the corresponding ketone, 1-(piperidin-4-yl)propan-1-one. This ketone can be synthesized via several methods, including the reaction of an N-protected piperidine-4-carboxamide with ethylmagnesium bromide. The subsequent reduction of the ketone to the secondary alcohol is typically a high-yielding and straightforward transformation.
Experimental Protocol: Reduction of 1-(N-Boc-piperidin-4-yl)propan-1-one
-
Reaction Setup: To a round-bottom flask, add 1-(N-Boc-piperidin-4-yl)propan-1-one (1.0 eq) dissolved in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15-20 minutes.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.[4]
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: Purify by flash column chromatography if necessary.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
This compound is a valuable building block for the synthesis of a wide range of bioactive molecules. Its utility stems from the ability to independently functionalize the piperidine nitrogen and the secondary alcohol.
N-Arylation and N-Alkylation: Accessing Key Pharmacophores
The secondary amine of the piperidine ring is a versatile handle for introducing various substituents, most commonly through N-arylation or N-alkylation reactions. These reactions are fundamental in the synthesis of many CNS-active compounds, where an aromatic or heteroaromatic moiety is often a key pharmacophoric element.
Example Application: Dopamine Receptor Antagonists
Derivatives of 4-substituted piperidines are well-represented among dopamine receptor antagonists, which are used in the treatment of various psychiatric disorders.[5] The general pharmacophore for many of these compounds includes a basic piperidine nitrogen linked to an aromatic or heteroaromatic group. The substituent at the 4-position of the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties. While direct examples using this compound are not abundant in publicly available literature, the structural motif is highly relevant. For instance, the hydroxyl group of the 1-hydroxypropyl substituent can form a key hydrogen bond with the receptor, while the propyl chain can occupy a small hydrophobic pocket.
O-Functionalization: Fine-Tuning Physicochemical Properties
The secondary alcohol of this compound provides another point for diversification. It can be acylated to form esters or alkylated to form ethers. These modifications can be used to fine-tune the molecule's lipophilicity, metabolic stability, and potential for prodrug strategies. For example, esterification can temporarily mask the polar hydroxyl group, potentially improving membrane permeability.
Conclusion: A Versatile and Strategic Building Block
This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, favorable physicochemical properties, and multiple points for chemical diversification make it an attractive starting point for the design and synthesis of novel therapeutic agents. The strategic incorporation of this scaffold can lead to compounds with improved ADME profiles and potent biological activity, particularly in the challenging area of CNS drug discovery. As the demand for novel, brain-penetrant small molecules continues to grow, the utility of well-characterized and strategically designed building blocks like this compound will undoubtedly increase.
References
- Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PubMed Central. Accessed January 12, 2026.
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [No Source Found]. Accessed January 12, 2026.
- Reduction using sodium borohyride?
- Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Accessed January 12, 2026.
- Following green chemistry principles: Sodium borohydride reductions. American Chemical Society. Accessed January 12, 2026.
- Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. [No Source Found]. Accessed January 12, 2026.
- Piperidine compounds and use. PubChem. Accessed January 12, 2026.
- In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [No Source Found]. Accessed January 12, 2026.
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry. Accessed January 12, 2026.
- Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. Accessed January 12, 2026.
- Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [No Source Found]. Accessed January 12, 2026.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [No Source Found]. Accessed January 12, 2026.
- Ethyl 1-benzylpiperidine-4-carboxylate: A Key Player in Chemical Synthesis. [No Source Found]. Accessed January 12, 2026.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. NOAA Library and Info Services. Accessed January 12, 2026.
- Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Accessed January 12, 2026.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Accessed January 12, 2026.
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Accessed January 12, 2026.
- Synthesis of N-Boc 4-piperidone. ChemicalBook. Accessed January 12, 2026.
- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Accessed January 12, 2026.
- Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
- Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. [No Source Found]. Accessed January 12, 2026.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Accessed January 12, 2026.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Hsd17b13 inhibitors and/or degraders.
- ChemDiv in Publications and Patents. [No Source Found]. Accessed January 12, 2026.
- Pharmacologically active CNS compounds.
Sources
- 1. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. researchgate.net [researchgate.net]
- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability and suppliers of 1-(Piperidin-4-yl)propan-1-ol
An In-Depth Technical Guide to the Commercial Availability and Applications of 1-(Piperidin-4-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 24152-48-5), a key heterocyclic building block for researchers and professionals in drug development. The document details the compound's chemical identity, physicochemical properties, and its significance as a synthetic intermediate in medicinal chemistry. A detailed analysis of its commercial availability is presented, including a comparative table of prominent suppliers. Furthermore, this guide explores a common synthetic pathway, outlines its applications in research and development, and provides an exemplary experimental protocol for purity assessment via High-Performance Liquid Chromatography (HPLC). Safety, handling, and storage considerations are also summarized to ensure proper laboratory practice. The guide is designed to serve as a vital resource, grounded in authoritative references, for scientists leveraging this compound in their research endeavors.
Introduction to this compound
This compound is a secondary alcohol derivative of piperidine. The piperidine ring is a saturated heterocycle that is a ubiquitous structural motif in a vast number of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a privileged scaffold in drug design.[2] As a functionalized piperidine, this compound serves as a versatile intermediate, offering multiple reaction sites for chemical modification, making it a valuable building block for constructing more complex molecules with potential therapeutic applications.[3][4]
Chemical Identity and Properties
A clear understanding of the compound's fundamental properties is critical for its effective use in research and synthesis.
| Property | Value | Source(s) |
| CAS Number | 24152-48-5 | [5][6][7] |
| Molecular Formula | C₈H₁₇NO | [5][6] |
| Molecular Weight | 143.23 g/mol | [5][6][8] |
| Synonyms | 1-(4-piperidinyl)-1-propanol | [5] |
| Appearance | Solid | [5][6] |
| Purity (Typical) | ≥95% | [5][8] |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | [5] |
| Storage Conditions | Room temperature, protect from light | [5] |
| InChI Key | WDOWPHYNSYXXHJ-UHFFFAOYSA-N | [5][6] |
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers, primarily in research and development quantities. It is typically offered as a solid with a purity of 95% or greater. When sourcing this chemical, researchers should note that some vendors may offer it through partnerships with other manufacturers. It is crucial to verify the identity and purity upon receipt, as some suppliers provide the compound for early discovery research without extensive in-house analytical data.[6]
Below is a summary of key commercial suppliers.
| Supplier | Distributor/Partner | Product Number (Example) | Purity | Notes |
| Sigma-Aldrich | ChemScene LLC | CIAH987EC237 | 95% | Marketed for research purposes.[5] |
| Sigma-Aldrich | ChemBridge Corp | DiscoveryCPR | Not specified | Sold for early discovery; buyer assumes responsibility for confirming identity and purity.[6] |
| Fisher Scientific | Chemscene | CS-0083895 | 95% | Available in various research quantities.[8] |
| Matrix Scientific | - | 097658 | Not specified | Lists basic physical properties and hazard information.[9] |
| ChemicalBook | - | CB72618956 | Not specified | A directory that lists various potential suppliers.[7] |
Synthesis and Manufacturing Overview
While specific manufacturing protocols are proprietary, a plausible and widely used synthetic route for this compound involves a Grignard reaction. This organometallic reaction is a cornerstone of carbon-carbon bond formation. The synthesis logically proceeds in three main stages:
-
Protection: The secondary amine of a piperidine precursor, such as ethyl isonipecotate, is protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Grignard Reaction: The protected piperidine derivative, typically an aldehyde (e.g., N-Boc-4-piperidinecarboxaldehyde), is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). The nucleophilic ethyl group attacks the electrophilic carbonyl carbon, and subsequent aqueous workup yields the secondary alcohol.
-
Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.
Caption: Generalized synthetic pathway for this compound.
Applications in Research and Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block for creating novel chemical entities.[2][10] Its bifunctional nature—a nucleophilic secondary amine and a secondary alcohol—allows for diverse chemical transformations.
-
Scaffold for Lead Optimization: The piperidine nitrogen can be functionalized via alkylation, acylation, or arylation to explore structure-activity relationships (SAR). The hydroxyl group can be oxidized to a ketone, esterified, or used in etherification reactions to modulate properties like solubility, lipophilicity, and metabolic stability.
-
Intermediate for Complex Syntheses: This compound is an intermediate in the synthesis of more complex molecules. For instance, the core structure is related to scaffolds used in the development of novel inhibitors for targets like the NLRP3 inflammasome, highlighting its relevance in creating compounds for inflammatory diseases.[11]
-
Fragment-Based Drug Discovery: As a functionalized small molecule, it can be used in fragment-based screening to identify initial hits that bind to biological targets.
Exemplar Experimental Protocol: Purity Assessment by HPLC
To ensure the quality and integrity of experimental results, verifying the purity of starting materials is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Objective: To determine the purity of a supplied batch of this compound.
Methodology Rationale: A reverse-phase HPLC method is chosen due to the compound's moderate polarity. A C18 column provides a nonpolar stationary phase that retains the analyte. The mobile phase, a mixture of a polar solvent (water with an acid modifier) and a less polar organic solvent (acetonitrile), is used to elute the compound. The acid modifier (TFA) helps to protonate the piperidine nitrogen, ensuring a single ionic state and sharp peak shape. UV detection is suitable as the compound, while lacking a strong chromophore, will exhibit some absorbance at lower wavelengths.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in 5.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Run the gradient method and record the chromatogram.
-
Integrate all peaks detected.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Caption: Workflow for purity assessment of this compound by HPLC.
Safety, Handling, and Storage
Based on supplier safety information, this compound is classified as a hazardous substance and must be handled with appropriate care.
-
Precautionary Statements (P-codes):
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry place, protected from light as recommended.[5]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate for drug discovery and medicinal chemistry. Its dual functionality and the proven pharmacological importance of the piperidine core make it an attractive starting point for the synthesis of novel compounds. While readily available from several key suppliers for research purposes, it is imperative for scientists to perform their own quality control, such as the HPLC protocol detailed herein, to ensure the integrity of their work. Adherence to strict safety protocols is mandatory when handling this toxic compound. This guide provides the foundational knowledge required for researchers to confidently source, handle, and utilize this compound in their synthetic and drug development programs.
References
-
This compound - Sigma-Aldrich. Sigma-Aldrich. [5]
-
1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 - Sigma-Aldrich. Sigma-Aldrich. [6]
-
ChemScene | this compound | 1G | CS-0083895. Fisher Scientific. [8]
-
1-PIPERIDIN-4-YLPROPAN-1-OL | 24152-48-5 - ChemicalBook. ChemicalBook. [7]
-
1-(Piperidin-4-yl)piperazine Supplier & Distributor of CAS# 4519-52-6. Process Point, LLC. [3]
-
3-Piperidin-4-yl-propan-1-ol - Matrix Scientific. Matrix Scientific. [9]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [10]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [11]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [12]
-
(PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [4]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC - NIH. [1]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [2]
Sources
- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Piperidin-4-yl)piperazine Supplier & Distributor of CAS# 4519-52-6 [processpointchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 24152-48-5 [sigmaaldrich.com]
- 6. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]
- 7. 1-PIPERIDIN-4-YLPROPAN-1-OL | 24152-48-5 [m.chemicalbook.com]
- 8. Chemscene ChemScene | this compound | 1G | CS-0083895 | | Fisher Scientific [fishersci.com]
- 9. 7037-49-2 Cas No. | 3-Piperidin-4-yl-propan-1-ol | Matrix Scientific [matrixscientific.com]
- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
An In-depth Technical Guide on the Safety and Handling of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to the Safe Handling of Piperidine Derivatives
1-(Piperidin-4-yl)propan-1-ol is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon established safety data for the closely related parent compound, piperidine, and analogous piperidine derivatives. The causality behind each procedural recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.
Hazard Identification and Risk Assessment
Assumed GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Danger | 💀 |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Danger | 💀 |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | corrosive |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | corrosive |
Note: This classification is extrapolated from piperidine and its derivatives and should be treated as a conservative estimate pending specific toxicological data.
Prudent Practices for Safe Handling and Storage
A proactive and informed approach to handling and storage is critical to minimize exposure risks. The following protocols are based on best practices for managing hazardous chemical compounds.
Engineering Controls and Ventilation
All manipulations of this compound should be conducted in a well-ventilated area.
-
Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures that may generate vapors, mists, or aerosols.
-
Ventilation Systems: General laboratory ventilation should be maintained to ensure a safe ambient air environment.[4][5]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable.
| PPE Type | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the compound is assumed to be toxic and corrosive.[1][2][5] |
| Eye Protection | Safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage.[4][5] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect against skin exposure and in case of fire. |
| Respiratory Protection | An air-purifying respirator with organic vapor cartridges. | Recommended when working outside of a fume hood or in case of a spill. |
Safe Storage Protocols
Proper storage is essential to prevent accidents and maintain the integrity of the compound.
-
Container: Store in a tightly sealed, clearly labeled container.[4][5]
-
Location: A cool, dry, and well-ventilated area is crucial.[4][5] The storage location should be a designated flammable liquids cabinet.
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[6]
-
Grounding: Metal containers should be grounded and bonded during transfer to prevent static discharge.[6]
Emergency Preparedness and First Aid
Rapid and appropriate responses to accidental exposures are critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7] |
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Clean-up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Fire and Explosion Hazard Management
Given the flammability of piperidine, this compound should be treated as a flammable liquid.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5] Avoid using a direct water jet, as it may spread the fire.
-
Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
-
Explosion Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8]
Disposal Considerations: A Cradle-to-Grave Responsibility
The disposal of this compound and its contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.
-
Waste Classification: This compound should be disposed of as hazardous waste.
-
Containerization: Collect waste in a dedicated, properly labeled, and sealed container.
-
Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[9][10]
Visualizing Safe Chemical Handling Workflow
The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical like this compound in a laboratory setting.
Sources
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. nj.gov [nj.gov]
- 7. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Preliminary Bioactivity Screening of 1-(Piperidin-4-yl)propan-1-ol
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence underscores the value of exploring novel piperidine-containing compounds for therapeutic potential. This guide outlines a comprehensive, tiered strategy for the preliminary bioactivity screening of 1-(Piperidin-4-yl)propan-1-ol, a structurally novel compound with potential for diverse pharmacological activities.[3][4] The proposed workflow integrates in silico predictive modeling with a cascade of in vitro assays, designed to efficiently identify and characterize its biological profile. This document provides not only detailed experimental protocols but also the underlying scientific rationale, enabling researchers to execute a robust preliminary assessment of this compound's therapeutic promise.
Introduction: The Rationale for Screening this compound
The piperidine ring is a privileged scaffold in drug discovery, known for its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for interacting with a wide range of biological targets.[5] Derivatives of piperidine have demonstrated a vast pharmacological spectrum, including but not limited to, anticancer, antiviral, antimicrobial, analgesic, and antipsychotic activities.[4] The specific compound, this compound, features a piperidinyl core substituted with a propan-1-ol group, presenting a unique chemical entity for which the biological activity is not yet characterized.
Given the therapeutic precedent of piperidine-containing drugs, a systematic preliminary screening is warranted.[1] This guide proposes a logical, multi-stage screening cascade designed to efficiently elucidate the bioactivity of this compound. The approach begins with a broad assessment of cytotoxicity, followed by targeted screening against a high-probability target class, G-protein coupled receptors (GPCRs), which are frequently modulated by piperidine-based ligands.[6][7]
A Tiered Approach to Bioactivity Screening
A successful preliminary screening campaign balances throughput with depth of information. A tiered or cascaded approach is optimal, beginning with broad, cost-effective assays and progressing to more complex, target-specific investigations for promising initial "hits".[8][9] This strategy ensures that resources are focused on compounds with the highest potential.
Figure 1: A high-level overview of the proposed tiered screening cascade for this compound.
Tier 0: In Silico Profiling
Prior to wet-lab experimentation, in silico methods offer a rapid and cost-effective means to predict the potential bioactivity and pharmacokinetic properties of a novel compound.[2][10] For this compound, this would involve:
-
Pharmacophore Modeling and Similarity Searching: Comparing the 3D chemical features of the compound to databases of known active molecules can suggest potential biological targets.[6] This can be achieved using platforms like ZincPharmer or Pharmit.
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to identify potential liabilities early in the drug discovery process.[10][11] Web-based tools such as SwissADME and pkCSM can provide valuable insights into properties like oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 inhibition.
Table 1: Representative In Silico Data for this compound
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 143.23 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) |
| Predicted Target Class(es) | GPCRs, Ion Channels | Based on structural similarity to known ligands |
| Blood-Brain Barrier Permeation | Probable | Small molecular weight and moderate lipophilicity suggest CNS potential |
Note: The values in this table are illustrative and would need to be generated using appropriate in silico modeling software.
Tier 1: General Cytotoxicity Assessment
A fundamental first step in any bioactivity screen is to assess the compound's general cytotoxicity.[12][13] This ensures that any observed activity in subsequent assays is not simply a result of cell death. The MTT and XTT assays are robust, colorimetric methods for this purpose.[3][7]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.[4][15]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[16]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[17]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[16]
Tier 2: Primary Screening with a Focus on GPCRs
Given the prevalence of the piperidine scaffold in GPCR-targeting drugs, a primary screen focused on this target class is a logical next step.[6][7] A broad panel of GPCRs representing different families (e.g., aminergic, peptidergic, orphan) should be selected.
Figure 2: Key primary assays for assessing the interaction of this compound with GPCRs.
Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity.[18][19]
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[20]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of this compound in a binding buffer.[20][21]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
cAMP Second Messenger Assay
This functional assay measures the modulation of cyclic AMP (cAMP) levels, a key second messenger for Gs and Gi-coupled GPCRs.[5][22]
Experimental Protocol:
-
Cell Culture: Use a cell line expressing the target GPCR.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[6]
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[1][23]
Experimental Protocol:
-
Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[24]
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[1]
-
Data Analysis: Determine the EC50 from the concentration-response curve.
Tier 3: Secondary and Confirmatory Assays
Compounds that show activity in the primary screens ("hits") should be subjected to secondary and confirmatory assays to validate the initial findings and further characterize their pharmacological profile.[13][25]
Table 2: Secondary Assays for Hit Characterization
| Assay Type | Purpose |
| Orthogonal Assays | Confirm activity using a different assay format (e.g., β-arrestin recruitment). |
| Selectivity Profiling | Screen against a panel of related receptors to assess target selectivity. |
| Dose-Response Curves | Generate full concentration-response curves to accurately determine potency and efficacy. |
| Mechanism of Action Studies | Investigate whether the compound is an agonist, antagonist, or allosteric modulator. |
Data Analysis and Interpretation
The analysis of high-throughput screening data requires careful statistical evaluation to distinguish true hits from false positives.[11][26][27] Key parameters to calculate include the Z'-factor for assay quality control, and the signal-to-background and signal-to-noise ratios. For active compounds, the potency (EC50/IC50) and efficacy (Emax) should be determined from the dose-response curves.
Conclusion and Future Directions
The preliminary screening cascade outlined in this guide provides a robust framework for the initial bioactivity assessment of this compound. By systematically evaluating its cytotoxicity and potential interactions with GPCRs, researchers can efficiently identify promising avenues for further investigation. Positive results from this preliminary screen would warrant more in-depth studies, including lead optimization, in vivo efficacy models, and detailed pharmacokinetic and toxicological profiling, to fully elucidate the therapeutic potential of this novel chemical entity.
References
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Kenakin, T. (2024). Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. Nature Reviews Drug Discovery, 23(8), 626-644. Retrieved from [Link]
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Butt, A. J., & Kildegaard, H. F. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e127. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–260. Retrieved from [Link]
-
University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 10(5), 441–451. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
Vivoli, M., et al. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(1), 136–151. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Labbox. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]
-
Elabscience. (n.d.). XTT Cell Proliferation Assay Kit. Retrieved from [Link]
-
Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 8(9), 1147–1157. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
GeneData. (2025, August 9). Comprehensive analysis of high-throughput screening data. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. Retrieved from [Link]
-
Yan, X., et al. (2014). Analysis of High Throughput Screening Assays using Cluster Enrichment. BMC Bioinformatics, 15, 245. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]
-
Eurofins DiscoverX. (2020, June 15). GPCR Assays. Retrieved from [Link]
-
Medina-Franco, J. L. (2020). Cheminformatics to Characterize Pharmacologically Active Natural Products. Biomolecules, 10(11), 1543. Retrieved from [Link]
-
Frontiers Media. (n.d.). Novel Compounds from Chemistry to Druggable Candidates. Retrieved from [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]
-
Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
-
Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]
-
Prinjha, R. K., et al. (2012). Principles of early drug discovery. British Journal of Pharmacology, 165(6), 1637–1648. Retrieved from [Link]
-
Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
MDPI. (2024, June 5). Recent Advances in the Discovery of Novel Drugs on Natural Molecules. Retrieved from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved from [Link]
-
Graphviz. (2025, January 22). color. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
Colour Contrast Checker. (n.d.). Colour Contrast Checker. Retrieved from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. promega.com [promega.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. international-biopharma.com [international-biopharma.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Cheminformatics to Characterize Pharmacologically Active Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. clyte.tech [clyte.tech]
- 13. Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.wiki [static.igem.wiki]
- 15. merckmillipore.com [merckmillipore.com]
- 16. apexbt.com [apexbt.com]
- 17. labbox.es [labbox.es]
- 18. multispaninc.com [multispaninc.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 1-(Piperidin-4-yl)propan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-(Piperidin-4-yl)propan-1-ol, a heterocyclic compound featuring a basic piperidine moiety and a polar propanol substituent. We delve into the theoretical underpinnings of its solubility based on its physicochemical characteristics, including its basicity (pKa) and lipophilicity (logP). This guide furnishes detailed, field-proven experimental protocols for determining thermodynamic equilibrium and pH-dependent solubility. Anticipated data are presented and analyzed, offering a predictive framework for its behavior in various pharmaceutically relevant solvents. The implications of this solubility profile on drug development, particularly concerning the Biopharmaceutics Classification System (BCS) and formulation design, are discussed to provide a holistic view for preclinical development teams.
Introduction: The Central Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. Poor solubility can lead to erratic absorption, low bioavailability, and an inability to formulate effective and stable dosage forms, ultimately causing the failure of otherwise promising candidates.[1]
This guide focuses on This compound , a molecule whose structure suggests a complex and interesting solubility profile. It combines a saturated heterocyclic amine (piperidine), which imparts basicity and is capable of ionization, with a short-chain alcohol (propanol), which adds polarity and hydrogen-bonding capabilities.
Understanding the solubility of this compound is not merely an academic exercise; it is essential for:
-
Predicting Oral Bioavailability: Solubility in aqueous media across the physiological pH range of the gastrointestinal (GI) tract is a primary factor governing absorption.[2]
-
Guiding Formulation Strategy: Knowledge of a compound's solubility in various solvents (aqueous buffers, co-solvents, lipids) dictates the choice of excipients and the feasibility of different dosage forms, such as oral solids, parenteral solutions, or topical preparations.[3]
-
Informing Biopharmaceutical Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, which can guide regulatory pathways, potentially allowing for biowaivers of in vivo bioequivalence studies for certain drug products.[4][5]
This document serves as a senior application scientist's perspective on building a comprehensive solubility profile for this compound, blending theoretical prediction with robust experimental design.
Physicochemical Characterization and Theoretical Solubility Profile
A molecule's structure is the blueprint for its physical behavior. By dissecting the functional groups of this compound, we can predict its solubility characteristics with a high degree of confidence.
Molecular Structure:
-
Piperidine Ring: A six-membered saturated heterocycle containing a secondary amine. This group is the primary determinant of the molecule's basicity.
-
Propanol Group: A three-carbon chain with a hydroxyl (-OH) group. This group contributes polarity, is a hydrogen bond donor and acceptor, and slightly increases lipophilicity compared to a smaller substituent.
Basicity and pKa Estimation
The lone pair of electrons on the piperidine nitrogen atom makes it a weak base. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[6] The pKa of piperidine's conjugate acid is approximately 11.1-11.2.[6][7] The presence of the 4-hydroxypropyl substituent is not expected to dramatically alter this value.
-
Estimated pKa: ~11.0
This high pKa value is fundamentally important: it means that at any pH significantly below 11, the molecule will exist predominantly in its protonated, cationic form. This ionization dramatically increases its interaction with polar solvents like water.
Lipophilicity (logP) Estimation
The octanol-water partition coefficient (logP) is the standard measure of a molecule's lipophilicity.[8] It can be estimated using computational methods based on fragment contributions.[9][10]
-
The piperidine ring and propyl chain contribute to lipophilicity.
-
The hydroxyl group and the amine nitrogen (especially when protonated) contribute to hydrophilicity.
Based on its structure, this compound is expected to have a low to moderate logP value, indicating a balance between hydrophilic and lipophilic character.
-
Estimated logP: ~1.5 - 2.5
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
The interplay between pKa and pH is described by the Henderson-Hasselbalch equation, which is critical for predicting the solubility of ionizable drugs.[11][12] For a weak base like this compound, its total aqueous solubility (S_total) is a function of its intrinsic solubility (S₀, the solubility of the un-ionized form) and the pH of the medium.
S_total = S₀ (1 + 10^(pKa - pH))
This relationship predicts that:
-
In Acidic Environments (pH < pKa): The term 10^(pKa - pH) will be large. The molecule will be predominantly ionized (protonated), leading to high aqueous solubility.[13] For example, in the acidic environment of the stomach (pH 1.2-3), solubility is expected to be maximal.
-
In Neutral or Basic Environments (pH > pKa): As the pH approaches and exceeds the pKa, the molecule will be predominantly in its neutral, un-ionized form. Its solubility will approach the lower intrinsic solubility (S₀) of the free base.[14]
This theoretical framework is the basis for the experimental designs that follow.
Experimental Determination of Solubility
Theoretical estimations must be confirmed by robust empirical data. The gold standard for determining the true equilibrium solubility of a compound is the shake-flask method .[15] For earlier stage discovery, a higher-throughput kinetic solubility assay is often employed.[16]
Thermodynamic Equilibrium Solubility: The Shake-Flask Method
This method measures the maximum concentration of a compound that can be dissolved in a solvent at thermodynamic equilibrium.[17][18] It is considered the most reliable method and is required for regulatory submissions like those guided by the BCS.[19]
Causality Behind the Protocol: The core principle is to create a saturated solution by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a sufficient period (typically 24-72 hours). This ensures that the measured concentration represents the true thermodynamic limit, not a transient supersaturated state.[15] Filtration is a critical step to separate the dissolved API from the undissolved solid before analysis.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of clear glass vials. The exact amount should be enough to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent (e.g., purified water, pH 1.2 HCl buffer, pH 7.4 phosphate buffer) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath or on a rotating wheel at a constant temperature (typically 25°C or 37°C). Agitate for at least 24 hours. A 48- or 72-hour time point is often included to confirm that equilibrium has been reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean collection vial. This step is crucial to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample as needed and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Verification: After the experiment, check the pH of the aqueous suspensions to ensure it has not shifted significantly due to the dissolution of the basic compound.[15] Observe the remaining solid to check for any changes in its physical form (polymorphism).
Self-Validation and Trustworthiness: The protocol's integrity is maintained by including multiple time points to confirm equilibrium, using a validated analytical method for quantification, and verifying the final pH of the solution.
Diagram 1: Experimental Workflow for Shake-Flask Solubility
A flowchart of the thermodynamic shake-flask solubility protocol.
pH-Dependent Solubility Profile
To fully characterize an ionizable compound, its solubility must be measured across a physiologically relevant pH range (typically pH 1.2 to 7.4).[4] This is achieved by performing the shake-flask method in a series of buffered solutions.
Causality Behind the Protocol: As predicted by the Henderson-Hasselbalch equation, the ionization state of this compound is directly dependent on pH.[20] By systematically measuring solubility at different pH values, we can map the transition from the highly soluble protonated form to the less soluble neutral form, identifying the pH at which solubility may become a limiting factor for absorption.
Detailed Step-by-Step Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) using compendial recipes (e.g., HCl for acidic pH, phosphate buffers for mid-range).
-
Execution: Perform the shake-flask protocol described in Section 3.1 in parallel for each prepared buffer.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each buffer. The resulting curve will visually represent the compound's pH-solubility profile.
Diagram 2: Logic of pH Influence on a Weak Base's Solubility
Relationship between pH, ionization, and solubility for a weak base.
Anticipated Solubility Profile and Discussion
Based on the theoretical analysis and the proposed experimental framework, we can predict the solubility of this compound in various pharmaceutically relevant solvents.
Table 1: Predicted Solubility Profile of this compound at 37°C
| Solvent/Medium | Type | Predicted Solubility (mg/mL) | Rationale |
| Aqueous Media | |||
| pH 1.2 Buffer (Simulated Gastric Fluid) | Aqueous Buffer | > 100 | At pH << pKa (~11), the compound is fully protonated, forming a highly water-soluble salt.[13] |
| pH 4.5 Buffer | Aqueous Buffer | > 50 | Remains well below the pKa, ensuring high ionization and solubility. |
| pH 7.4 Buffer (Simulated Intestinal Fluid) | Aqueous Buffer | 1 - 10 | Closer to the pKa, a significant fraction exists in the less soluble neutral form, reducing overall solubility.[14] |
| Purified Water | Aqueous | 5 - 20 | The compound's basicity will raise the pH of unbuffered water, leading to self-suppression of solubility. |
| Organic & Co-solvents | |||
| Ethanol | Polar Protic | Freely Soluble (>100) | The hydroxyl group and ability to hydrogen bond ensure high miscibility with alcohols. |
| Propylene Glycol | Polar Protic | Freely Soluble (>100) | A common pharmaceutical co-solvent capable of dissolving both polar and non-polar substances.[21][22][23] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble (>200) | A powerful, versatile solvent used for preparing high-concentration stock solutions for screening.[24][25][26] |
Discussion of Results
The predicted data highlight a classic pH-dependent solubility profile for a weak base. The high solubility in acidic conditions is extremely favorable for oral administration, as the drug will readily dissolve in the stomach, maximizing the concentration available for absorption as it transits to the more neutral environment of the small intestine.
The drop in solubility at pH 7.4 is significant. While dissolution may be fast in the stomach, the compound could potentially precipitate in the intestine if the concentration exceeds its solubility at that higher pH. This underscores the importance of measuring both thermodynamic and kinetic solubility. Kinetic solubility, often higher than thermodynamic solubility, can represent a metastable supersaturated state that may be sufficient for absorption to occur before precipitation.[17]
The high solubility in common co-solvents like ethanol and propylene glycol provides significant flexibility for developing liquid oral or parenteral formulations should the aqueous solubility at physiological pH prove to be a limiting factor.[3][27]
Implications for Drug Development and BCS Classification
The solubility profile is a key input for strategic drug development decisions.
-
Biopharmaceutics Classification System (BCS): To classify a drug substance as "highly soluble" according to FDA guidance, the highest single therapeutic dose must be soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[4] Given the anticipated high solubility in acidic conditions and potentially moderate solubility at pH 6.8, this compound has a strong potential to be a BCS Class 1 (High Solubility, High Permeability) or BCS Class 3 (High Solubility, Low Permeability) compound, depending on its permeability.[28] This classification could make the drug product eligible for a BCS-based biowaiver, reducing the need for clinical bioequivalence studies.[5]
-
Formulation Strategy:
-
Oral Solid Dose: The high acidic solubility suggests that a simple immediate-release tablet or capsule would be a viable starting point. The formulation would likely dissolve rapidly in the stomach.
-
Parenteral Formulation: High solubility in co-solvents like propylene glycol indicates that developing a liquid formulation for intravenous administration is likely feasible.[23] A pH-adjusted aqueous solution could also be an option, using an acid to form a soluble salt in situ.
-
Conclusion
The solubility profile of this compound is predicted to be strongly pH-dependent, a direct consequence of its basic piperidine nitrogen. It is expected to exhibit high solubility in acidic conditions and progressively lower solubility as the pH approaches neutral. This characteristic is generally favorable for oral drug development. Its high solubility in common pharmaceutical co-solvents offers additional, valuable formulation pathways. A thorough experimental investigation, centered around the robust shake-flask methodology across the physiological pH range, is essential to confirm these predictions. The resulting data will provide an indispensable foundation for guiding formulation design, predicting in vivo performance, and strategically navigating the regulatory landscape.
References
- USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory St
- Propylene glycol.Wikipedia.
- 5 Uses of Propylene Glycol. (2018). The Chemistry Blog - Chemical Suppliers.
- Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. (2025). Elchemy.
- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.Benchchem.
- PIPERIDINE.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).Enamine.
- <1236> Solubility Measurements. (2016). USP-NF.
- M9 Biopharmaceutics Classific
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
- Piperidine.Merck Index.
- Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal perme
- Piperidine CAS#: 110-89-4.ChemicalBook.
- Prediction of pH-dependent aqueous solubility of druglike molecules.PubMed.
- Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.Benchchem.
- Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry.
- FDA issues final guidance on BCS-based biowaivers.
- Impact of the US FDA “Biopharmaceutics Classification System” (BCS) Guidance on Global Drug Development. (2017).
- Propylene glycol USP/EP: Pharmaceutical grade.Repsol.
- Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- PH and Solvent Effect on Drug Solubility.SlideShare.
- Kinetic & Thermodynamic Solubility Testing.WuXi AppTec.
- FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. (2021). Lachman Consultants.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025).
- 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID
- LogP—Making Sense of the Value.ACD/Labs.
- Chapter 3. Pharmacokinetics.AccessPhysiotherapy.
- Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). JoVE.
- LogP and logD calcul
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions.
- How can dimethyl sulfoxide enhance solubility in lab applic
- Drug permeation: the influence of pH on solubility in w
- DMSO Solubility Assessment for Fragment-Based Screening.PMC - NIH.
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
- USP <1236>: Solubility Measurements Chapter.Biorelevant.com.
- Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies.PMC - NIH.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.Asian Journal of Chemistry.
- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
- Piperidine | C5H11N | CID 8082.PubChem - NIH.
- Calculate reagent log P values to determine solubility characteristics.Thermo Fisher Scientific.
- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.PMC - NIH.
- logP - octanol-water partition coefficient calculation.
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 3. Propylene Glycol Uses in Chemical Industry: Applications, Manufacturing and Sourcing. [elchemy.com]
- 4. fda.gov [fda.gov]
- 5. FDA issues final guidance on BCS-based biowaivers [gabionline.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. scielo.br [scielo.br]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. enamine.net [enamine.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. uspnf.com [uspnf.com]
- 20. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 21. USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. Propylene glycol - Wikipedia [en.wikipedia.org]
- 23. Propylene glycol: What is it and what is it used for? | Uses and applications | Repsol [repsol.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. quora.com [quora.com]
- 26. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemicals.co.uk [chemicals.co.uk]
- 28. Biopharmaceutics Classification System-Based Biowaivers for Generic Oncology Drug Products: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)propan-1-ol, a piperidine-containing heterocyclic compound. We will delve into its core theoretical properties, offering insights into its potential behavior in biological systems. Furthermore, this document will serve as a practical handbook for the computational modeling of this molecule, outlining detailed protocols for molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics (MD) simulations. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for researchers in the field of drug discovery and development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] Its prevalence in medicinal chemistry stems from its ability to exist in a stable chair conformation, providing a three-dimensional scaffold for the precise orientation of functional groups that can engage in specific interactions with biological targets.[2] Derivatives of piperidine have shown a wide range of pharmacological effects, including analgesic, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound, with its characteristic hydroxyl and secondary amine functional groups, represents a valuable, yet underexplored, chemical entity with the potential for diverse therapeutic applications. This guide aims to elucidate its fundamental properties and provide a roadmap for its computational investigation.
Theoretical and Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is paramount in the early stages of drug discovery, as these characteristics significantly influence its pharmacokinetic and pharmacodynamic profile. The following properties for this compound have been predicted using established computational algorithms and are presented to guide experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₇NO | Provides the elemental composition. |
| Molecular Weight | 143.23 g/mol | Influences absorption and distribution; most oral drugs have a molecular weight < 500.[4] |
| pKa | ~9.5 (basic) | The piperidine nitrogen is basic and will be protonated at physiological pH (7.4), influencing solubility and receptor interactions. |
| logP | ~1.2 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts transport properties; a TPSA of < 140 Ų is generally associated with good oral bioavailability.[5] |
| Hydrogen Bond Donors | 2 | The hydroxyl and amine groups can donate hydrogen bonds, crucial for target binding.[6][7] |
| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to binding affinity.[6] |
| Rotatable Bonds | 2 | A lower number of rotatable bonds (< 10) is generally favorable for bioavailability, as it reduces the entropic penalty upon binding.[4] |
Synthesis and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles.
Proposed Synthetic Route
A common and effective method for the synthesis of such secondary alcohols is the Grignard reaction.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of N-Boc-4-piperidinecarboxaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethylmagnesium bromide in THF dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-1-(piperidin-4-yl)propan-1-ol, is purified by column chromatography.
-
Deprotection: The purified intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
Final Product Isolation: The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to yield this compound.
Predicted Spectroscopic Data
For the structural elucidation and confirmation of synthesis, the following spectroscopic signatures are predicted:
-
¹H NMR (Predicted):
-
Piperidine ring protons: A complex multiplet pattern between approximately 1.2 and 3.1 ppm.
-
Propanol CH proton: A multiplet around 3.4-3.6 ppm.
-
Propanol CH₂ protons: A multiplet around 1.4-1.6 ppm.
-
Propanol CH₃ protons: A triplet around 0.9 ppm.
-
NH and OH protons: Broad singlets, with chemical shifts dependent on solvent and concentration.
-
-
¹³C NMR (Predicted):
-
Piperidine ring carbons: Peaks expected in the range of 25-50 ppm.
-
Propanol CHOH carbon: A peak around 70-75 ppm.
-
Propanol CH₂ carbon: A peak around 30-35 ppm.
-
Propanol CH₃ carbon: A peak around 10-15 ppm.
-
-
Mass Spectrometry (Predicted Fragmentation):
-
Infrared (IR) Spectroscopy (Predicted):
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A moderate band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Sharp peaks in the 2850-3000 cm⁻¹ region.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
Computational Modeling: A Practical Guide
Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular interactions and guiding the design of more potent and selective drug candidates.[2] This section provides detailed protocols for performing molecular docking, DFT calculations, and molecular dynamics simulations on this compound.
In Silico Target Fishing
Given the novelty of this compound, a preliminary in silico target fishing or inverse docking approach is recommended to identify potential biological targets.[10][11] This can be performed using various web servers and software that screen the ligand against a library of protein structures.
Diagram of the In Silico Target Fishing Workflow
Caption: Workflow for identifying potential biological targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.[12]
Protocol for Molecular Docking using AutoDock Vina:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using software like Avogadro or ChemDraw.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand in PDBQT format, defining rotatable bonds.
-
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) around the active site of the receptor. This is typically centered on the co-crystallized ligand or a known binding pocket.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared ligand, receptor, and grid box parameters.
-
The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked poses in complex with the receptor using software like PyMOL or Chimera.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) to understand the binding mode.
-
Density Functional Theory (DFT) Calculations
DFT calculations provide a deeper understanding of the electronic structure, reactivity, and vibrational frequencies of a molecule.[13][14]
Protocol for DFT Calculations using Gaussian:
-
Input File Preparation:
-
Create an input file with the optimized geometry of this compound.
-
Specify the level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Define the desired calculations (e.g., optimization, frequency, population analysis).
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
-
Electronic Property Analysis:
-
Analyze the output to obtain information on:
-
HOMO-LUMO energy gap: An indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
-
Mulliken population analysis: Provides information on the partial atomic charges.
-
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose and the flexibility of the system.[15][16]
Diagram of the Molecular Dynamics Simulation Workflow
Caption: General workflow for a molecular dynamics simulation.
Protocol for MD Simulations using GROMACS:
-
System Preparation:
-
Start with the best-docked pose of the this compound-receptor complex.
-
Choose an appropriate force field (e.g., AMBER, CHARMM).
-
Create a simulation box and solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the correct pressure while maintaining the temperature.
-
-
-
Production MD:
-
Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds.
-
-
Conclusion
This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of piperidine derivatives. This technical guide has provided a comprehensive overview of its predicted theoretical properties and has laid out a detailed, practical framework for its computational investigation. By leveraging the methodologies of molecular docking, DFT calculations, and MD simulations, researchers can effectively probe the potential biological activities of this compound and rationalize its interactions with putative targets. The protocols and insights presented herein are intended to empower scientists in drug discovery to unlock the therapeutic potential of this and other novel chemical entities.
References
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (URL: [Link])
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (URL: [Link])
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | CoLab. (URL: [Link])
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (URL: [Link])
-
Piperidine derivative: Significance and symbolism. (URL: [Link])
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (URL: [Link])
-
1-[4-(4-Hydroxyphenyl)piperidin-4-yl]propan-1-one | C14H19NO2 | CID 13805364 - PubChem. (URL: [Link])
-
mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
Recent Advances in In Silico Target Fishing. (URL: [Link])
-
mass spectra - fragmentation patterns. (URL: [Link])
-
Piperidin-4-one: the potential pharmacophore. (URL: [Link])
-
Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. (URL: [Link])
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (URL: [Link])
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (URL: [Link])
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (URL: [Link])
-
Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. (URL: [Link])
-
Recent Advances in In Silico Target Fishing. (URL: [Link])
-
DavidsonX – D001x – Medicinal Chemistry Chapter 9 – Binding, Structure, and Diversity Part 1 – Intermolecular Forces Vid. (URL: [Link])
-
Hydrogen bond donors in drug design. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (URL: [Link])
-
Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand | Request PDF. (URL: [Link])
-
Advanced medicinal chemistry: lectures 6 and 7 - physical properties and drug design. (URL: [Link])
- Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. (URL: )
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (URL: [Link])
-
Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. (URL: [Link])
Sources
- 1. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-1-propanol | C8H17NO | CID 66032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. 1-(Piperidin-2-yl)propan-1-ol | C8H17NO | CID 10314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. raco.cat [raco.cat]
- 14. scienceopen.com [scienceopen.com]
- 15. rsc.org [rsc.org]
- 16. scienceready.com.au [scienceready.com.au]
discovery and history of piperidinol compounds
An In-Depth Technical Guide to the Discovery and History of Piperidinol Compounds
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, piperidinol compounds, which feature a hydroxyl group on the piperidine ring, represent a class of molecules with profound and varied biological activities. This guide provides a comprehensive exploration of the , tracing their origins from the initial isolation of piperidine to their current role in modern drug development. We will delve into the foundational synthetic methodologies, pivotal milestones in their therapeutic application, and the crucial structure-activity relationships that govern their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this vital chemical scaffold.
The Genesis: From Piperidine to the First Piperidinols
The story of piperidinol compounds is inextricably linked to their parent heterocycle, piperidine. The journey began in the mid-19th century when piperidine was first isolated from black pepper (Piper nigrum), an event that marked a significant milestone in heterocyclic chemistry.[2][3] For many years, scientific inquiry was primarily directed at the chemical properties of piperidine itself and its simple N-substituted analogs.
It was not until the mid-20th century that a focused exploration of hydroxylated piperidine derivatives began to gather momentum.[3] This shift was propelled by a growing interest in understanding how substitutions on the piperidine ring could modulate its pharmacological properties. These early, systematic investigations laid the essential groundwork for the synthesis of various positional isomers of hydroxypiperidines and the preliminary assessment of their biological effects. A notable publication from 1949 by S. M. McElvain and Robert E. McMahon in the Journal of the American Chemical Society detailed the synthesis and properties of 4-piperidone and 4-piperidinol, representing a key foundational moment in the history of these compounds.[4]
Foundational Synthetic Methodologies
The construction of the piperidinol core has been a subject of extensive research, leading to the development of several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
Reduction of Piperidones
One of the most direct and widely employed methods for synthesizing piperidinol derivatives is the reduction of the corresponding piperidone precursor.[3][5][6] This approach is versatile, allowing for the preparation of 2-, 3-, and 4-piperidinols from their respective keto-analogs.
-
Reagents: A variety of reducing agents can be utilized, including sodium borohydride (NaBH₄) for a cost-effective and mild reduction, or the more powerful lithium aluminum hydride (LiAlH₄) for converting both the ketone and any potential amide functionalities.[5]
-
Stereoselectivity: The stereochemical outcome of the reduction can often be controlled by the choice of reagent and reaction conditions, which is critical for tuning biological activity.
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-4-piperidinol via Grignard Reaction
This protocol describes a common method to create a 4-aryl-4-piperidinol, a scaffold present in many pharmacologically active compounds.
-
Starting Material: Begin with 1-benzyl-4-piperidone.
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a Grignard reagent by adding bromobenzene dropwise to a stirring suspension of magnesium turnings in anhydrous diethyl ether. The reaction is initiated with gentle heating or a crystal of iodine.
-
Addition: Cool the Grignard reagent in an ice bath. Dissolve the 1-benzyl-4-piperidone in anhydrous diethyl ether and add it dropwise to the stirring Grignard reagent.
-
Quenching: After the addition is complete and the reaction has stirred for a designated time (monitored by TLC), slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-benzyl-4-phenyl-4-piperidinol.
Catalytic Hydrogenation of Pyridine Derivatives
The hydrogenation of substituted pyridines is another fundamental and efficient route to piperidine and piperidinol structures.[1][5] This method is particularly valuable for creating a wide range of substituted piperidines.
-
Catalysts: The reaction typically employs transition metal catalysts. While nickel-based catalysts were common in early procedures, modern methods often use more efficient and selective catalysts based on ruthenium, iridium, or rhodium.[1][7]
-
Conditions: The reaction conditions, such as hydrogen pressure and temperature, can be tuned to achieve complete saturation of the pyridine ring while preserving other functional groups.[1]
Caption: Core synthetic routes to piperidinol compounds.
Milestones in Piperidinol-Based Drug Discovery
The development of synthetic methods for piperidinol compounds paved the way for their incorporation into drug discovery programs, leading to several landmark therapeutic agents.
| Era | Key Development / Compound Class | Significance |
| 1960s | Fentanyl & Analgesics | Research at Janssen Pharmaceuticals on 4-piperidone intermediates led to the discovery of fentanyl. While not a piperidinol itself, this work spurred immense interest in the 4-substituted piperidine scaffold, including related piperidinol analgesics.[5] |
| 1960s-1970s | Antipsychotics (e.g., Haloperidol) | The discovery of haloperidol, which features a prominent 4-aryl-4-piperidinol core, was a major breakthrough in the treatment of psychosis and schizophrenia.[8][9] |
| 1990s-Present | Alzheimer's Disease (e.g., Donepezil) | The synthesis of Donepezil, a key drug for Alzheimer's, involves the hydrogenation of a pyridine ring to form a piperidine, highlighting the continued relevance of these core synthetic strategies in modern drug development. |
| 2000s-Present | Novel Therapeutic Targets | High-throughput screening has identified piperidinol-containing compounds with novel activities, such as anti-tuberculosis agents, demonstrating the scaffold's versatility. The scaffold is also crucial for developing ligands for various receptors, including opioid and sigma receptors.[10][11] |
Structure-Activity Relationships (SAR) and Pharmacological Diversity
The pharmacological profile of a piperidinol compound is exquisitely sensitive to its substitution pattern. The interplay between the hydroxyl group, substituents on the nitrogen atom, and modifications to the ring itself dictates the molecule's therapeutic action.
The 4-aryl-4-piperidinol motif is a classic example of a "privileged scaffold" in medicinal chemistry. The key components governing its activity are:
-
The Basic Nitrogen: Essential for interacting with many biological targets, its pKa and accessibility are modulated by the N-substituent.
-
The C4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule in the target's binding pocket.
-
The C4-Aryl Group: Provides key hydrophobic and electronic interactions (e.g., pi-stacking) with the receptor. Modifications to this ring are a primary way to tune potency and selectivity.
Caption: Key SAR points of the 4-Aryl-4-Piperidinol scaffold.
This scaffold's versatility has led to the development of drugs across a wide range of therapeutic areas.
| Pharmacological Class | Example Application / Target | Key Structural Features |
| Analgesics | Opioid Receptor Agonists | Often feature a phenethyl or similar group on the nitrogen and a phenyl group at C4.[10] |
| Antipsychotics | Dopamine D2 Receptor Antagonists | Characterized by a long N-alkyl chain connecting to another aromatic system, and a halogenated phenyl group at C4 (e.g., Haloperidol).[9] |
| Antihistamines | H1 Receptor Antagonists | Includes compounds like Loratadine, where the piperidine ring is part of a larger, complex structure.[9][12] |
| Anti-Tuberculosis Agents | Novel Undisclosed Targets | Identified via screening, these compounds often have complex side chains attached to the piperidine nitrogen.[8] |
| GnRH Antagonists | Gonadotropin-Releasing Hormone Receptor | Substitutions on the piperidine ring itself (e.g., at the 6-position) can improve oral bioavailability and reduce clearance.[13] |
| DPP4 Inhibitors | Dipeptidyl Peptidase IV | Piperidinone- and piperidine-constrained phenethylamines have been developed as potent and selective inhibitors for type 2 diabetes treatment.[14] |
Conclusion
From its origins as a hydroxylated derivative of a natural product isolate, the piperidinol scaffold has evolved into one of the most important and versatile building blocks in medicinal chemistry. The development of robust synthetic routes in the mid-20th century unlocked its potential, leading to the discovery of transformative drugs in areas such as psychiatry and pain management. Today, ongoing research continues to uncover new therapeutic applications for piperidinol compounds, from infectious diseases to metabolic disorders. The rich history and diverse pharmacology of this scaffold ensure its continued prominence in the future of drug discovery and development.
References
-
Butt, A. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6459. [Link]
-
Maddry, J. A., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2756-2759. [Link]
-
Martin, S. F. (1996). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Piperidine alkaloids approached through the synthesis of key intermediate dihydropyridone 5. Journal of the Chemical Society, Chemical Communications, (1), 18-20. [Link]
-
Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. SciSpace. [Link]
-
Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. organic-chemistry.org. [Link]
-
Teng, Y., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Chen, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
-
Frolov, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(5), 444-448. [Link]
-
Eldehna, W. M., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]
-
Reda, A. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(6), 1141-1150. [Link]
-
Teng, Y., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Meghwal, M., & Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1438-1453. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Vardanyan, R. (2017). Classes of Piperidine-Based Drugs. Piperidine-Based Drug Discovery. [Link]
-
Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(6), 692-696. [Link]
-
McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society, 71(3), 901-906. [Link]
-
CAS Common Chemistry. (n.d.). 1,2,2,6,6-Pentamethyl-4-piperidinol. [Link]
-
CAS Common Chemistry. (n.d.). 1-Ethyl-3-piperidinol. [Link]
-
CAS Common Chemistry. (n.d.). 4-(Phenylmethyl)-4-piperidinol. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scispace.com [scispace.com]
- 7. Piperidine synthesis [organic-chemistry.org]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Piperidin-4-yl)propan-1-ol
Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities to modulate pharmacological activity. 1-(Piperidin-4-yl)propan-1-ol is a valuable building block in drug discovery, featuring a secondary alcohol that can participate in hydrogen bonding interactions with biological targets and a piperidine nitrogen that can be further functionalized. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, grounded in established organometallic and protecting group chemistry.
Strategic Approach: A Two-Step Synthesis Employing Grignard Reaction and N-Boc Protection
The synthesis of this compound is most efficiently achieved through a two-step sequence involving the protection of the piperidine nitrogen, followed by a Grignard reaction and subsequent deprotection. This strategy is essential because the acidic proton of the secondary amine in piperidine is incompatible with the highly basic Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.[2][3][4]
The overall synthetic transformation is outlined below:
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Piperidinecarboxaldehyde | ≥95% | Commercially available | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Commercially available | |
| Triethylamine (TEA) or DIPEA | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Ethyl bromide | Reagent grade | Commercially available | |
| Magnesium turnings | High purity | Commercially available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available | |
| Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) | Concentrated | Commercially available | |
| Diethyl ether | Anhydrous | Commercially available | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | ||
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Commercially available | ||
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
Step 1: Synthesis of N-Boc-4-formylpiperidine
Causality: The protection of the piperidine nitrogen with a Boc group is a critical first step to prevent an acid-base reaction with the Grignard reagent in the subsequent step.[4] This is achieved by reacting 4-piperidinecarboxaldehyde with di-tert-butyl dicarbonate in the presence of a non-nucleophilic base.
Protocol:
-
To a stirred solution of 4-piperidinecarboxaldehyde (1 equivalent) in anhydrous dichloromethane (DCM, approximately 0.5 M) at 0 °C (ice bath), add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-formylpiperidine, which is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Step 2: Grignard Reaction for the Synthesis of N-Boc-1-(piperidin-4-yl)propan-1-ol
Causality: The core carbon-carbon bond formation is achieved via the nucleophilic addition of an ethyl Grignard reagent to the electrophilic carbonyl carbon of N-Boc-4-formylpiperidine.[1][5] The Grignard reagent, ethylmagnesium bromide, is prepared in situ from ethyl bromide and magnesium turnings.
Protocol:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of ethyl bromide (1.5 equivalents) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of N-Boc-4-formylpiperidine (1 equivalent) in anhydrous THF via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude N-Boc-1-(piperidin-4-yl)propan-1-ol.
-
Step 3: Deprotection to Yield this compound
Causality: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the free piperidine nitrogen.[3][6][7] This is typically a clean and high-yielding reaction.
Protocol:
-
Dissolve the crude N-Boc-1-(piperidin-4-yl)propan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as 4 M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using HCl, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.
Purification and Characterization
Purification
The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel. Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.[8]
Caption: General purification workflow for this compound.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the piperidine ring protons, the ethyl group (a triplet and a quartet), and the methine proton adjacent to the hydroxyl group. The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the piperidine ring, the ethyl group, and the carbon bearing the hydroxyl group.[9][10][11] |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI+) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[12] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and N-H stretching vibrations. |
Expected Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.40 (m, 1H, CH-OH), ~3.05 (m, 2H, piperidine CH₂), ~2.60 (m, 2H, piperidine CH₂), ~1.75 (m, 2H, piperidine CH₂), ~1.50 (m, 3H, piperidine CH, CH₂), ~0.95 (t, 3H, CH₃). Note: The NH and OH protons may be broad and their chemical shifts can vary.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~75.0 (CH-OH), ~46.0 (piperidine CH₂), ~43.0 (piperidine CH), ~30.0 (piperidine CH₂), ~29.0 (CH₂CH₃), ~10.0 (CH₃).
-
MS (ESI+): m/z = 144.2 [M+H]⁺.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Diethyl ether and THF are highly flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Concentrated acids (HCl, TFA) and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
General: Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the outlined procedures for N-Boc protection, Grignard reaction, and deprotection, researchers can efficiently prepare this compound in good yield and purity. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.
References
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (URL not available)
- NIPER, SAS Nagar, India. (URL not available)
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. [Link]
- 13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. (URL not available)
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides - Organic Syntheses Procedure. [Link]
-
4 - Organic Syntheses Procedure. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)
- UWPR_CommonMassSpecCont... (URL not available)
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC - NIH. [Link]
-
A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. [Link]
- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com.
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC - NIH. [Link]
-
Reaction of ethylmagnesium bromide with carboxylic esters in the presence of tributyl vanadate - ResearchGate. [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google P
-
Ti(O-iPr)4-EtMgBr-Catalyzed Reaction of Dialkyl-Substituted Alkynes with Et2Zn. [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy - ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
. [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
-
1-(Piperidin-4-yl)ethan-1-ol - SpectraBase. [Link]
Sources
- 1. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Application and Protocol Guide for the Analytical Characterization of 1-(Piperidin-4-yl)propan-1-ol
Abstract
This comprehensive guide provides detailed analytical methodologies for the structural elucidation and purity assessment of 1-(Piperidin-4-yl)propan-1-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the rationale behind experimental choices, ensuring robust and reproducible results. Each section includes step-by-step protocols, data interpretation guidelines, and illustrative diagrams to facilitate a thorough understanding of the characterization process.
Introduction: The Significance of Robust Characterization
This compound is a heterocyclic building block of significant interest in medicinal chemistry, often incorporated into more complex molecules with therapeutic potential. Its structure, comprising a piperidine ring and a propanol side chain, presents specific analytical challenges, including the presence of stereoisomers and multiple functional groups. Accurate and comprehensive characterization is paramount to ensure the identity, purity, and quality of this compound, which are critical prerequisites for its use in drug discovery and development. This guide provides a multi-faceted analytical approach to unequivocally confirm the structure and assess the purity of this compound.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the connectivity of protons.
The "Why": Causality in NMR Experimental Design
The choice of solvent and NMR experiments is critical for obtaining high-quality data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds.[1] However, the presence of exchangeable protons (N-H and O-H) in this compound can lead to broad signals. The addition of a small amount of deuterium oxide (D₂O) can be used to exchange these protons, causing their signals to disappear from the ¹H NMR spectrum, thus confirming their identity.[2] For ¹³C NMR, a standard proton-decoupled experiment provides a simplified spectrum with a single peak for each unique carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
For proton exchange confirmation, acquire a ¹H NMR spectrum, then add one drop of D₂O, shake the tube gently, and re-acquire the spectrum.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
Data Interpretation: Expected Chemical Shifts
The expected chemical shifts are based on the analysis of similar structures and established NMR principles.[3][4][5][6][7]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(OH)- | ~3.4 - 3.6 | m | 1H |
| Piperidine H2, H6 (axial) | ~2.5 - 2.7 | m | 2H |
| Piperidine H2, H6 (equatorial) | ~3.0 - 3.2 | m | 2H |
| Piperidine H3, H5 (axial) | ~1.2 - 1.4 | m | 2H |
| Piperidine H3, H5 (equatorial) | ~1.7 - 1.9 | m | 2H |
| Piperidine H4 | ~1.5 - 1.7 | m | 1H |
| -CH₂-CH₃ | ~1.4 - 1.6 | m | 2H |
| -CH₂-CH₃ | ~0.9 | t | 3H |
| -OH, -NH | Variable | br s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH(OH)- | ~75 |
| Piperidine C2, C6 | ~46 |
| Piperidine C4 | ~43 |
| Piperidine C3, C5 | ~30 |
| -CH₂-CH₃ | ~32 |
| -CH₂-CH₃ | ~10 |
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining fragmentation patterns that support its structure. Electron Ionization (EI) is a common technique for this type of molecule.
The "Why": Choosing the Right Ionization Technique
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to characteristic fragmentation.[8] This fragmentation is highly reproducible and provides a "fingerprint" that can be used for structural confirmation. The expected fragmentation patterns for alcohols and amines, such as alpha-cleavage, are well-established and can be predicted for this compound.[9][10]
Experimental Protocol: GC-MS (EI)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane (e.g., 100 µg/mL).
GC Parameters:
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-200
-
Source Temperature: 230 °C
Data Interpretation: Expected Fragmentation Pattern
The molecular weight of this compound is 143.23 g/mol . The molecular ion peak (M⁺) is expected at m/z 143.
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 125 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 114 | [M - C₂H₅]⁺ | Alpha-cleavage at the alcohol |
| 98 | [C₅H₁₀N]⁺ | Cleavage of the propanol side chain |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation of the piperidine ring |
| 71 | [C₄H₉N]⁺ | Cleavage of the piperidine ring |
| 57 | [C₃H₅O]⁺ | Alpha-cleavage at the alcohol |
Logical Flow of MS Fragmentation Analysis
Caption: Key fragmentation pathways for this compound.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to observe characteristic absorptions for the O-H, N-H, C-H, and C-O bonds.
The "Why": Correlating Vibrations with Functional Groups
Different chemical bonds vibrate at specific frequencies when they absorb infrared radiation. These frequencies are characteristic of the bond type and its environment. By analyzing the absorption bands in the IR spectrum, we can confirm the presence of the hydroxyl and amine groups, as well as the aliphatic nature of the molecule.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Instrumentation: FTIR Spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
Data Interpretation: Characteristic Absorption Bands
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3350 - 3250 (medium) | N-H stretch | Secondary Amine |
| 2960 - 2850 (strong) | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1470 - 1430 (medium) | C-H bend | Aliphatic (CH₂) |
| 1150 - 1050 (strong) | C-O stretch | Secondary Alcohol |
| 1130 - 1080 (medium) | C-N stretch | Aliphatic Amine |
Purity and Stereoisomer Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for separating enantiomers. Given the chiral center at the carbinol carbon, both achiral and chiral HPLC methods are relevant for the complete characterization of this compound.
The "Why": Selecting Appropriate Chromatographic Conditions
Achiral (Purity) Analysis: A reversed-phase C18 column is a robust choice for separating polar to moderately non-polar compounds.[13] Due to the basic nature of the piperidine nitrogen, a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid) is necessary to ensure good peak shape by protonating the amine. A gradient elution from a highly aqueous mobile phase to a higher organic content is suitable for eluting the polar analyte while also separating any less polar impurities.
Chiral Separation: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of chiral compounds, including amino alcohols.[14][15][16][17] Normal phase chromatography (e.g., using hexane and an alcohol modifier) often provides better selectivity for chiral separations on these types of columns.
Experimental Protocol: Achiral Reversed-Phase HPLC for Purity
Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (for end absorption) or CAD
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
Experimental Protocol: Chiral Normal Phase HPLC for Enantiomeric Separation
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Method Development Workflow
Caption: Logical workflow for HPLC method development.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its structural integrity and purity. The protocols and guidelines presented in this document provide a robust framework for researchers in the pharmaceutical sciences. NMR spectroscopy serves as the primary tool for structural confirmation, while mass spectrometry provides crucial information on molecular weight and fragmentation. FTIR spectroscopy offers rapid functional group identification, and HPLC is indispensable for purity assessment and the separation of stereoisomers. By applying these methods systematically, scientists can confidently verify the quality of this compound for its intended applications.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Retrieved from [Link]
-
PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Springer Protocols. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Institute of Food Technologists. (n.d.). HPLC Determination of Amino Acids in Musts and Port Wine Using OPA/FMOC Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
-
Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]
-
ResearchGate. (2015, May 24). How can I resolve non-polar amino acids by HPLC?. Retrieved from [Link]
-
PubMed. (2011). Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. Retrieved from [Link]
-
PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Retrieved from [Link]
-
PubMed. (2013, November 9). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. Piperidine [webbook.nist.gov]
- 3. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol | MDPI [mdpi.com]
- 17. Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 1-(Piperidin-4-yl)propan-1-ol using ¹H and ¹³C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Piperidin-4-yl)propan-1-ol (CAS No: 24152-48-5)[1]. As a key building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. NMR spectroscopy serves as a gold standard for the structural elucidation of small molecules. This document presents detailed predicted spectral data, an in-depth interpretation of the spectra, and a robust, field-proven protocol for data acquisition and sample preparation, designed for researchers, scientists, and drug development professionals.
Introduction to NMR in Pharmaceutical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry. Its power lies in its ability to provide detailed information about the molecular structure of a substance in a non-destructive manner[2]. For novel chemical entities like this compound, ¹H and ¹³C NMR are fundamental for confirming the identity, purity, and structure of synthesized compounds. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they allow for a complete and unambiguous assignment of the molecule's structure, which is a critical step in the drug discovery and development pipeline[2].
Molecular Structure and Atom Numbering
To facilitate clear and precise spectral assignment, a standardized atom numbering system for this compound is established as shown below. This numbering will be used consistently throughout this guide to correlate specific atoms with their corresponding NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR spectral data have been predicted using established algorithms and databases, providing a reliable reference for experimental verification[3][4]. The predictions were performed for a standard deuterated solvent, such as CDCl₃. Experimental values may vary slightly based on solvent, concentration, and temperature.
Predicted ¹H NMR Data (400 MHz)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H9 (CH₃) | ~ 0.92 | Triplet (t) | 3H | ~ 7.4 |
| H3ax, H5ax | ~ 1.25 | Multiplet (m) | 2H | - |
| H8 (CH₂) | ~ 1.45 | Multiplet (m) | 2H | - |
| H4 | ~ 1.50 | Multiplet (m) | 1H | - |
| H3eq, H5eq | ~ 1.75 | Multiplet (m) | 2H | - |
| H-N1, H-O10 | ~ 2.10 | Broad Singlet (br s) | 2H | - |
| H2ax, H6ax | ~ 2.60 | Multiplet (m) | 2H | - |
| H2eq, H6eq | ~ 3.05 | Multiplet (m) | 2H | - |
| H7 (CH-OH) | ~ 3.40 | Multiplet (m) | 1H | - |
Predicted ¹³C NMR Data (100 MHz)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| C9 (CH₃) | ~ 10.2 |
| C8 (CH₂) | ~ 30.0 |
| C3, C5 | ~ 30.5 |
| C4 | ~ 43.0 |
| C2, C6 | ~ 46.5 |
| C7 (CH-OH) | ~ 75.5 |
Scientific Interpretation of Spectral Data
The predicted chemical shifts and coupling patterns are rationalized by the molecule's electronic and steric environment. A deep understanding of these correlations is key to accurate spectral interpretation.
-
¹H NMR Analysis:
-
Aliphatic Protons (Propyl Chain): The terminal methyl group (H9) appears as the most upfield signal (~0.92 ppm), split into a triplet by its two neighbors on C8. The methylene protons (H8) are adjacent to both the methyl group and the chiral center at C7, resulting in a complex multiplet.
-
Carbinol Proton (H7): The proton on the carbon bearing the hydroxyl group (H7) is significantly deshielded by the electronegative oxygen atom, shifting it downfield to ~3.40 ppm. Its multiplicity will be a multiplet due to coupling with protons on C4 and C8.
-
Piperidine Ring Protons: The piperidine ring protons exhibit characteristic chemical shifts. The protons on carbons adjacent to the nitrogen (H2, H6) are deshielded and appear further downfield (~2.60 and ~3.05 ppm) compared to the other ring protons (H3, H5). The axial and equatorial protons are chemically non-equivalent, leading to complex multiplets due to geminal and vicinal coupling. The proton at the substitution point (H4) is also found in the aliphatic region.
-
Exchangeable Protons: The N-H (N1) and O-H (O10) protons are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they typically appear as broad singlets. They may not show clear coupling.
-
-
¹³C NMR Analysis:
-
Aliphatic Carbons: The methyl carbon (C9) is the most shielded, appearing at the lowest chemical shift (~10.2 ppm). The methylene carbons of the propyl chain (C8) and the piperidine ring (C3, C5) appear in the 25-35 ppm range.
-
Piperidine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are deshielded relative to C3 and C5, appearing around 46.5 ppm. The substituted carbon (C4) is shifted further downfield to ~43.0 ppm.
-
Carbinol Carbon (C7): The most downfield signal in the aliphatic region belongs to the carbon attached to the hydroxyl group (C7) at ~75.5 ppm. This significant downfield shift is a direct result of the deshielding effect of the highly electronegative oxygen atom.
-
Protocol for NMR Data Acquisition
This section provides a standardized, step-by-step protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.
-
Determine Sample Amount: For a standard 5 mm NMR tube, weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5] Higher concentrations yield better signal-to-noise for ¹³C experiments in a shorter time.
-
Select Deuterated Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; or Deuterium oxide, D₂O). The deuterated solvent is essential for the instrument's lock system and to avoid large interfering solvent signals in ¹H NMR.[3]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Gentle vortexing or warming may be required to achieve complete dissolution.
-
Filtration (if necessary): Ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles will degrade the magnetic field homogeneity and spectral resolution.[5]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Add Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Instrument Setup and Acquisition
The following workflow outlines the general steps for data acquisition on a modern NMR spectrometer.
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of 1-(Piperidin-4-yl)propan-1-ol in Human Plasma
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Piperidin-4-yl)propan-1-ol in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is suitable for various applications in drug metabolism, pharmacokinetics, and clinical research, offering excellent linearity, accuracy, and precision.
Introduction
This compound is a heterocyclic compound containing a piperidine ring and a secondary alcohol functional group. Molecules with this scaffold are of significant interest in medicinal chemistry and drug development, often appearing as metabolites of pharmaceutical compounds or as key intermediates in their synthesis. Accurate quantification of such polar, basic compounds in complex biological matrices like plasma is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities.
The inherent polarity and basicity of this compound present unique challenges for traditional reversed-phase liquid chromatography, often resulting in poor retention and peak shape.[1][2] This method overcomes these challenges by using an acidic mobile phase modifier to ensure the analyte is in its protonated form, leading to improved chromatographic performance. The high selectivity and sensitivity of tandem mass spectrometry make it the ideal analytical technique for this application.[1]
Experimental
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version (e.g., this compound-d5) or a close analog.
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (Type I, 18.2 MΩ·cm).
-
Mobile Phase Additive: Formic acid (FA, LC-MS grade).
-
Reagents: Human plasma (K2-EDTA), Trichloroacetic acid (TCA) or cold Acetonitrile for protein precipitation.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, which could otherwise interfere with the analysis and damage the LC column.[3][4][5]
Protocol:
-
Label 1.5 mL microcentrifuge tubes for each sample, control, and standard.
-
Pipette 100 µL of human plasma into the corresponding tube.
-
Add 10 µL of the Internal Standard working solution to each tube (except for blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or 10% TCA) to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial or well plate.
-
Inject the sample into the LC-MS/MS system.
Liquid Chromatography (LC) Method
The LC method is optimized to achieve good retention and peak shape for the polar, basic analyte. The use of formic acid in the mobile phase ensures the piperidine nitrogen is protonated, which aids in retention on the C18 stationary phase.[1][6]
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
| Table 1: Optimized Liquid Chromatography Parameters |
Mass Spectrometry (MS) Method
Positive mode electrospray ionization (ESI+) is selected due to the presence of the basic piperidine nitrogen, which is readily protonated.[7][8] The instrument is tuned for the specific mass-to-charge ratio (m/z) of the analyte and internal standard, and collision-induced dissociation (CID) is used to generate specific product ions for MRM analysis.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas (N₂) Flow | 800 L/hr |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
| Table 2: Mass Spectrometer Source and Gas Parameters |
MRM Transitions: The precursor ion for this compound (Formula: C₈H₁₇NO, Monoisotopic Mass: 143.1310 Da) is the protonated molecule, [M+H]⁺, at m/z 144.1. Collision energy is optimized to produce stable and abundant product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 144.1 | 126.1 | 50 | 15 |
| This compound | 144.1 | 84.1 | 50 | 25 |
| Internal Standard (IS) | User Defined | User Defined | 50 | User Optimized |
| Table 3: Optimized MRM Transitions |
Results and Discussion
Workflow Visualization
The overall analytical workflow is depicted below, from sample receipt to final data analysis.
Fragmentation Pathway
The fragmentation of protonated this compound was investigated to confirm the identity of the product ions used in the MRM method. The primary fragmentation pathway involves the neutral loss of a water molecule (H₂O) from the protonated precursor ion, a characteristic fragmentation for alcohols.[9][10][11] A secondary fragmentation involves cleavage of the C-C bond between the piperidine ring and the propanol side chain.
-
[M+H]⁺ (m/z 144.1): The protonated parent molecule.
-
Product Ion (m/z 126.1): This corresponds to the loss of water ([M+H - H₂O]⁺). This is a highly favorable fragmentation, providing a specific and intense signal for quantification.
-
Product Ion (m/z 84.1): This ion likely corresponds to the protonated piperidinemethyl carbocation fragment following cleavage of the bond between the chiral carbon and the piperidine ring.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable determination of this compound in human plasma. The simple and efficient protein precipitation sample preparation, combined with a selective and sensitive MRM analysis, provides a high-throughput workflow suitable for regulated bioanalysis. The method demonstrates excellent chromatographic performance and specificity, making it a valuable tool for pharmacokinetic studies and other applications in the field of drug development.
References
-
Title: Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors Source: PubMed URL: [Link]
-
Title: LC-MS Sample Preparation: Techniques & Challenges Source: Arvidon URL: [Link]
-
Title: A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody Source: PubMed URL: [Link]
-
Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL: [Link]
-
Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]
-
Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites Source: SciELO URL: [Link]
-
Title: Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) Source: Scilit URL: [Link]
-
Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids fro... Source: RCAAP URL: [Link]
-
Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]
-
Title: (PDF) Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites Source: ResearchGate URL: [Link]
-
Title: Piperidine-1-propanol | C8H17NO | CID 66032 Source: PubChem - NIH URL: [Link]
-
Title: LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns Source: Chromatography Online URL: [Link]
-
Title: Fragmentation Patterns in Mass Spectrometry Source: Read Chemistry URL: [Link]
-
Title: CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY .1. ALKYL-HALIDES, ALCOHOLS, PHENOLS, THIOLS, AND AMINES Source: FIU Discovery URL: [Link]
-
Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing URL: [Link]
-
Title: Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines Source: ACS Publications URL: [Link]
-
Title: 1-Piperidinepropanol | CAS#:104-58-5 Source: Chemsrc URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: LC-MS metabolomics of polar compounds Source: PubMed URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: 3-(Piperidin-4-yl)propan-1-ol hydrochloride | C8H18ClNO | CID 18425720 Source: PubChem URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications Source: Fused-Core URL: [Link]
-
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: ARKAT USA URL: [Link]
-
Title: Mass Spect:Fragmentation: Videos & Practice Problems Source: Pearson URL: [Link]
-
Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]
-
Title: Secondary electrospray ionization proceeds via gas-phase chemical ionization Source: ETH Research Collection URL: [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY .1. ALKYL-HALIDES, ALCOHOLS, PHENOLS, THIOLS, AND AMINES [discovery.fiu.edu]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. readchemistry.com [readchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Robust, Validated HPLC Method for Purity Analysis of 1-(Piperidin-4-yl)propan-1-ol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 1-(Piperidin-4-yl)propan-1-ol. The compound, a key piperidine-containing building block in pharmaceutical synthesis, requires a precise and reliable analytical method to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). Due to the analyte's polar nature and lack of a strong UV chromophore, this method was developed using a polar-endcapped reversed-phase C18 column with a phosphate-buffered mobile phase and low-wavelength UV detection. The method has been thoroughly validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This document provides a complete protocol, from method development rationale to step-by-step validation procedures, intended for researchers, quality control analysts, and drug development professionals.
Introduction and Analytical Challenge
The piperidine moiety is a foundational heterocyclic structure in a multitude of pharmaceutical compounds.[4] this compound serves as a critical intermediate in the synthesis of various APIs. Its purity directly impacts the impurity profile of the final drug product, making a reliable analytical method for its quality control indispensable.
The primary analytical challenges associated with this molecule are:
-
High Polarity: The presence of both a hydroxyl group and a secondary amine (the piperidine nitrogen) makes the molecule highly polar. This can lead to poor retention on traditional non-polar reversed-phase columns (e.g., standard C18) when using typical mobile phases.[5][6]
-
Lack of a Strong Chromophore: The molecule consists of saturated rings and alkyl chains, which do not absorb ultraviolet (UV) light strongly at common analytical wavelengths (e.g., 254 nm). This necessitates detection at lower wavelengths, where many mobile phase components can interfere.
-
pH Sensitivity: The piperidine nitrogen is basic. The pH of the mobile phase will significantly affect its ionization state, and therefore its retention behavior and peak shape.
This guide details the strategic development and validation of an HPLC method designed to overcome these specific challenges.
Method Development Strategy
The development of a robust analytical method is a systematic process. The logical workflow followed for this analyte is outlined below, emphasizing the rationale behind each decision to ensure the final method is suitable for its intended purpose.
Caption: Logical workflow for HPLC method development.
-
Column Selection Rationale: A standard C18 column risks "phase dewetting" or "phase collapse" when used with the highly aqueous mobile phases required to retain a polar analyte.[7] Therefore, a modern polar-endcapped or aqueous-stable C18 column was selected. These columns incorporate modifications to improve wettability and provide enhanced retention for polar compounds.
-
Mobile Phase Rationale: To ensure consistent ionization of the basic piperidine nitrogen and achieve sharp, symmetrical peaks, a buffered mobile phase is essential. A phosphate buffer at pH 3.0 was chosen. This pH is well below the typical pKa of piperidine (~11), ensuring the analyte is consistently in its protonated, cationic form. Acetonitrile was selected as the organic modifier due to its lower UV cutoff compared to methanol.
-
Detection Rationale: Given the absence of a significant chromophore, a low UV wavelength of 210 nm was selected to achieve adequate sensitivity for both the main component and potential impurities.
Optimized HPLC Method & System Suitability
The following optimized conditions were established for the purity analysis of this compound.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | Waters CORTECS T3 (or equivalent polar-endcapped C18), 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes; hold at 40% B for 2 minutes; return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
| Run Time | 20 minutes |
Table 2: System Suitability Test (SST) Parameters
System suitability must be verified before sample analysis. This is achieved by making five replicate injections of a standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates system precision and reproducibility. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The validation process provides objective evidence that the method is reliable for the analysis of this compound purity. The FDA provides similar recommendations for submitting analytical procedures.[8][9]
Caption: Core components of the analytical method validation process.
Step-by-Step Experimental Protocols
Reagents and Solutions Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
-
Diluent: Use Mobile Phase A.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent. This solution is used for system suitability and general analysis.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Protocol for Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities or degradation products.
-
Procedure:
-
Inject the Diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Prepare a stressed sample: Expose the sample solution to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) conditions for a controlled period (e.g., 4 hours at 60°C). Neutralize the acid/base samples before injection.
-
Analyze the stressed samples.
-
-
Acceptance Criteria: The main peak should be free from co-elution with any degradation products. Peak purity analysis using a PDA detector should pass, and resolution between the main peak and the closest impurity should be > 2.0.
Protocol for Linearity and Range
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Protocol for Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo). If not available, use the diluent.
-
Spike the matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Protocol for Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Prepare six individual samples from the same batch at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the purity values should be ≤ 2.0% for both repeatability and intermediate precision.
Protocol for LOD & LOQ
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).
-
Procedure:
-
These can be estimated from the linearity curve based on the standard deviation of the response and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Alternatively, prepare and inject serially diluted solutions to find the concentration where the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ value must be demonstrated to be precise and accurate.
Protocol for Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Analyze the Working Standard Solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations to test include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.1 units)
-
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the peak retention time and area should not change significantly.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The use of a polar-endcapped stationary phase with a buffered mobile phase at low pH successfully addresses the challenges posed by the analyte's polarity and basicity. This validated method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL: [Link]
-
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science (provided by PerkinElmer) URL: [Link]
-
Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Hichrom URL: [Link]
- Title: The HPLC analytical approach of 3-amino piperidine Source: Google Patents URL
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: R Discovery URL: [Link]
-
Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: ResearchGate URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. hplc.eu [hplc.eu]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1-(Piperidin-4-yl)propan-1-ol
Introduction
1-(Piperidin-4-yl)propan-1-ol is a versatile bifunctional molecule incorporating a secondary alcohol and a secondary amine within a piperidine scaffold. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, offering multiple points for chemical modification to modulate its physicochemical and pharmacological properties. The hydroxyl group, in particular, presents a prime target for derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the key derivatization reactions of the hydroxyl group in this compound. We will delve into the intricacies of esterification, etherification, and oxidation reactions, with a strong emphasis on the practical aspects and the rationale behind experimental choices. A critical consideration in the chemistry of this molecule is the nucleophilic and basic nature of the piperidine nitrogen, which can interfere with reactions targeting the hydroxyl group. Therefore, this guide will also cover essential nitrogen protection and deprotection strategies.
The Critical Role of the Piperidine Nitrogen: To Protect or Not to Protect?
The secondary amine of the piperidine ring in this compound is a nucleophile and a base. This inherent reactivity can lead to undesirable side reactions during the derivatization of the hydroxyl group. For instance, in acylation reactions, the amine can compete with the alcohol for the acylating agent, leading to N-acylation instead of the desired O-acylation. Similarly, under basic conditions often employed in etherification, the free amine can act as a base or a nucleophile.
To circumvent these issues, a common strategy is to "protect" the piperidine nitrogen with a suitable protecting group. This temporarily masks the reactivity of the amine, allowing for clean and selective derivatization of the hydroxyl group. The choice of protecting group is crucial and depends on its stability to the reaction conditions of the subsequent derivatization step and the ease of its removal under conditions that do not affect the newly formed functional group.
Two of the most widely used protecting groups for the piperidine nitrogen are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.
Nitrogen Protection Strategies
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reactions and the final deprotection step.
| Protecting Group | Abbreviation | Introduction Reagent | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions; easily removed with strong acids (e.g., TFA, HCl).[1] |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions; typically removed by catalytic hydrogenolysis.[2] |
Experimental Protocol: N-Boc Protection of this compound
This protocol describes the protection of the piperidine nitrogen with the Boc group, a standard procedure to prevent interference from the amine during subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF.
-
Add triethylamine (1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Part 1: Esterification (Acylation) of the Hydroxyl Group
Esterification is a fundamental transformation that converts the hydroxyl group into an ester. This modification can significantly impact the lipophilicity, metabolic stability, and biological activity of the parent molecule.[3]
Causality in Experimental Choices:
-
N-Protection: As discussed, protection of the piperidine nitrogen is highly recommended to prevent competitive N-acylation.
-
Acylating Agent: Acyl chlorides and acid anhydrides are common acylating agents. Acyl chlorides are generally more reactive.
-
Catalyst/Base: A base such as triethylamine or pyridine is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. For less reactive alcohols, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[4]
Reaction Scheme: Esterification
Sources
Application Notes and Protocols for 1-(Piperidin-4-yl)propan-1-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Potential of 1-(Piperidin-4-yl)propan-1-ol
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to optimize pharmacological properties.[5] Derivatives of piperidine are integral to over twenty classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer drugs.[1][2] The conformational flexibility of the piperidine ring allows it to adopt low-energy chair conformations, which can facilitate precise interactions with biological targets, thereby enhancing binding affinity and selectivity.[3]
This document provides a detailed guide to the potential applications of This compound , a commercially available yet underexplored piperidine derivative, in the context of modern drug discovery.[6][7] While direct biological data for this specific compound is limited, its structural motifs—a 4-substituted piperidine core and a propan-1-ol side chain—suggest a strong potential for interaction with various biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. This guide will, therefore, present a hypothetical yet scientifically grounded workflow for investigating the therapeutic potential of this compound, from initial screening to lead characterization.
Physicochemical Properties of this compound
A foundational step in any drug discovery campaign is the characterization of the lead compound's physicochemical properties. These parameters are crucial for understanding its potential for oral bioavailability, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [6] |
| Molecular Weight | 143.23 g/mol | [6][7] |
| Physical Form | Solid | [6] |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | [7] |
| InChI Key | WDOWPHYNSYXXHJ-UHFFFAOYSA-N | [6][7] |
| SMILES | OC(CC)C1CCNCC1 | [6] |
Hypothetical Drug Discovery Workflow for this compound
Based on the prevalence of the 4-substituted piperidine scaffold in centrally acting drugs, a logical starting point for investigating this compound is to screen it against a panel of CNS-relevant GPCRs. The following workflow outlines a comprehensive strategy for identifying and characterizing its potential biological activity.
Caption: A hypothetical drug discovery workflow for this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Primary Screening
This protocol is designed to determine if this compound binds to a specific GPCR of interest by measuring its ability to displace a known radiolabeled ligand.[8][9]
Objective: To assess the binding affinity (Ki) of this compound for a target GPCR.
Materials:
-
Membrane preparation from cells expressing the target GPCR.
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).
-
Unlabeled competitor (the compound being tested).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of this compound.
-
Membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: Calcium Flux Functional Assay
This protocol is suitable for assessing the functional activity of this compound on Gq-coupled GPCRs, which signal through the release of intracellular calcium.[10][11]
Objective: To determine if this compound acts as an agonist or antagonist at a Gq-coupled GPCR.
Materials:
-
Cells stably expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in the microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For antagonist mode, also prepare a known agonist at its EC₈₀ concentration.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Agonist Mode: Record a baseline fluorescence, then inject the different concentrations of this compound and continue to measure the fluorescence signal over time.
-
Antagonist Mode: Inject the different concentrations of this compound and incubate for a short period. Then, inject the known agonist and measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay is used to investigate G-protein-independent signaling pathways, which is crucial for understanding biased agonism.[12]
Objective: To determine if this compound induces the recruitment of β-arrestin to the target GPCR.
Materials:
-
Cells co-expressing the target GPCR fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Substrate for the reconstituted enzyme (e.g., a chemiluminescent substrate).
-
Assay buffer.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in the microplates.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates at 37°C for a specified period to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the chemiluminescent substrate to all wells.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of this compound's pharmacological activity.
-
Binding Affinity (Ki): A low Ki value indicates high affinity for the target receptor.[13]
-
Functional Potency (EC₅₀/IC₅₀): These values quantify the compound's potency as an agonist or antagonist.
-
Biased Agonism: By comparing the potency of the compound in G-protein-dependent assays (e.g., calcium flux) and G-protein-independent assays (e.g., β-arrestin recruitment), one can assess for biased signaling.
Positive hits from this initial cascade would warrant further investigation, including:
-
Selectivity Profiling: Screening against a broader panel of receptors to assess off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.[14][15]
-
In Vitro ADME/Tox Profiling: Assessing metabolic stability, permeability, and potential toxicity.
Conclusion
This compound represents a promising starting point for a drug discovery program. Its simple, yet versatile, piperidine-based structure is amenable to chemical modification, and its potential to interact with key biological targets, particularly within the central nervous system, is high. The protocols and workflow outlined in this guide provide a robust framework for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential. By systematically applying these established methodologies, researchers can efficiently navigate the early stages of drug discovery and determine the viability of advancing this compound or its derivatives as clinical candidates.
References
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]
-
Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs. ICE Bioscience. [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? : r/askscience. Reddit. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors. Multispan, Inc. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Calculating Receptor Number From Binding Experiments Using Same Compound as Radioligand and Competitor. PubMed. [Link]
-
Understanding Binding Kinetics To Optimize Drug Discovery. Technology Networks. [Link]
-
Partnership to discover GPCR-modulating antibodies. Scientist Live. [Link]
-
Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]
-
Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand. ResearchGate. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH. [Link]
- CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Minoxidil. Wikipedia. [Link]
-
A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. PMC - PubMed Central. [Link]
-
Bioactive Compounds Isolated from the Species of the Campanula Genus: A Review. MDPI. [Link]
-
Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
Sources
- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]
- 7. This compound | 24152-48-5 [sigmaaldrich.com]
- 8. revvity.com [revvity.com]
- 9. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 10. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience [en.ice-biosci.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(Piperidin-4-yl)propan-1-ol in the Synthesis of Diverse Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] Its inherent three-dimensionality and the capacity for stereoisomeric diversity make it an invaluable component in the design of novel drug candidates.[4][5][6][7] This document provides a comprehensive guide to the strategic use of 1-(Piperidin-4-yl)propan-1-ol , a versatile building block, in the generation of diverse compound libraries for drug discovery campaigns. We will delve into the chemical logic behind its application, provide detailed, field-tested protocols for its derivatization, and present a framework for the subsequent analysis and characterization of the resulting library.
Strategic Imperative: The Value of the this compound Scaffold
This compound offers two primary points of diversification: the secondary amine of the piperidine ring and the secondary alcohol of the propanol side chain. This bifunctionality allows for the systematic exploration of chemical space in multiple vectors from a single, readily accessible starting material.
-
The Piperidine Core: The piperidine moiety is a key pharmacophore in numerous CNS-active drugs due to its ability to engage with a wide range of biological targets.[2][8][9] Its conformational flexibility allows for optimal spatial presentation of substituents, enhancing binding affinity and selectivity.[3]
-
The Propan-1-ol Side Chain: The secondary alcohol provides a handle for introducing a variety of functional groups through esterification, etherification, or other derivatization reactions. This allows for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
-
Stereochemical Complexity: The chiral center at the carbinol carbon of the propan-1-ol side chain introduces an additional layer of structural diversity. The synthesis and separation of diastereomers can be crucial for elucidating structure-activity relationships (SAR).
The strategic combination of modifications at these two positions can rapidly generate a library of compounds with a broad range of pharmacological and pharmacokinetic profiles.
Reaction Schematics and Workflow
The generation of a compound library from this compound can be conceptualized as a two-dimensional matrix, where one axis represents modifications at the piperidine nitrogen and the other represents modifications at the propan-1-ol oxygen.
Workflow for Compound Library Synthesis
Caption: A modular workflow for the synthesis of a compound library from this compound.
Experimental Protocols
The following protocols are designed for parallel synthesis in 96-well plates but can be adapted for larger or smaller scale synthesis.
Protocol 1: Parallel Reductive Amination for N-Alkylation
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines, offering high yields and broad substrate scope.[10]
Materials:
-
This compound
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block
Procedure:
-
Preparation: To each well of a 96-well reaction block, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Aldehyde/Ketone Addition: Add a solution of the desired aldehyde or ketone (1.1 eq) in anhydrous DCM to each corresponding well.
-
Iminium Ion Formation: Seal the reaction block and shake at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well. Caution: Gas evolution may occur.
-
Reaction: Reseal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up:
-
Quench each reaction with the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the solvent under reduced pressure to yield the crude N-alkylated products.
Protocol 2: Parallel Esterification of the Secondary Alcohol
This protocol utilizes a carbodiimide-mediated coupling, a mild and efficient method for ester formation.
Materials:
-
This compound or N-substituted derivatives from Protocol 1
-
A diverse library of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block
Procedure:
-
Preparation: To each well of a 96-well reaction block, add a solution of the alcohol (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP to each well.
-
Coupling Agent Addition: Add a solution of DCC or EDC (1.3 eq) in anhydrous DCM to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.
-
Work-up:
-
Filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the solvent under reduced pressure to yield the crude ester products.
Data Presentation: Exemplar Library Design
The following table illustrates a small, representative subset of a compound library that can be generated using the protocols described above.
| Entry | R¹ (from Aldehyde) | R² (from Carboxylic Acid) | Expected Mass [M+H]⁺ |
| 1 | Benzyl | Acetyl | 276.2 |
| 2 | Benzyl | 4-Chlorobenzoyl | 385.2 |
| 3 | 4-Fluorobenzyl | Acetyl | 294.2 |
| 4 | 4-Fluorobenzyl | 4-Chlorobenzoyl | 403.2 |
| 5 | Cyclohexylmethyl | Acetyl | 282.2 |
| 6 | Cyclohexylmethyl | 4-Chlorobenzoyl | 391.2 |
Library Characterization and Quality Control
The purity and identity of the synthesized compounds should be confirmed to ensure the reliability of subsequent biological screening data.
-
High-Throughput Purification: Parallel purification of the crude products can be achieved using automated flash chromatography or mass-directed preparative HPLC.
-
Quality Control Analysis: Each purified compound should be analyzed by LC-MS to confirm its identity and purity.[11][12][13] For a representative subset of the library, ¹H and ¹³C NMR spectroscopy should be employed for full structural elucidation.[12][14][15]
Analytical Workflow
Caption: A standard workflow for the purification and analysis of a synthesized compound library.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse and medicinally relevant compound libraries. The dual reactivity of the secondary amine and secondary alcohol allows for a modular and efficient approach to explore a vast chemical space. The protocols outlined in this document provide a robust framework for the synthesis, purification, and characterization of such libraries, enabling the rapid identification of novel hit compounds in drug discovery programs. The inherent 3D nature of the piperidine scaffold ensures that the generated molecules are well-suited for interacting with complex biological targets, increasing the probability of success in identifying novel therapeutic leads.[6][16]
References
-
Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry. NIH Public Access. [Link]
-
Smith, A. B., et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed. [Link]
-
Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
O'Brien, P., et al. (2020). Design and Synthesis of 56 Shape‐Diverse 3D Fragments. PMC - NIH. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. [Link]
-
MySkinRecipes. 1-(Piperidin-4-yl)propan-1-one. [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
A Primer on LC/NMR/MS. (2014). Wiley Analytical Science. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]
-
Compound Libraries » High-Throughput Molecular Screening Center ». The Wertheim UF Scripps Institute. [Link]
-
Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
-
Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. PMC - NIH. [Link]
-
a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound Libraries » High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]
- 14. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
Application Note: A Multi-Modal Analytical Approach for Monitoring Intermediates in the Synthesis of 1-(Piperidin-4-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive framework of analytical methodologies for the robust monitoring and characterization of key intermediates in the synthesis of 1-(Piperidin-4-yl)propan-1-ol, a valuable building block in pharmaceutical development. Moving beyond a simple recitation of procedures, this document elucidates the causal reasoning behind the selection of specific techniques at critical junctures of a common synthetic pathway. We present detailed, field-tested protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The integration of these techniques provides a self-validating analytical system, ensuring the identity, purity, and quality of each intermediate, thereby guaranteeing the integrity of the final active pharmaceutical ingredient (API). This guide is intended for researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Introduction: The Critical Role of Intermediate Analysis
The synthesis of pharmaceutical compounds is a multi-step process where the quality of the final product is contingent upon the purity and structural integrity of each preceding intermediate. This compound is a key heterocyclic scaffold found in numerous APIs, making the reliability of its synthesis paramount. Rigorous in-process control (IPC) and characterization of intermediates are not merely procedural formalities; they are essential for identifying and mitigating potential impurities, optimizing reaction conditions, and ensuring the safety and efficacy of the final drug substance.[1][2] This application note details an integrated analytical strategy for a common synthetic route to this compound, providing both the "how" and the "why" for each technique employed.
Overview of the Synthetic Pathway
A prevalent and controllable route to this compound involves the use of a nitrogen-protecting group, such as tert-butyloxycarbonyl (Boc), to prevent side reactions. The synthesis proceeds via the Grignard addition of an ethyl group to a protected piperidine-4-carbaldehyde, followed by deprotection. The analytical strategy must be capable of distinguishing between the Boc-protected and deprotected species, as well as the different functional groups present at each stage.
Figure 1: A common synthetic route for this compound.
Integrated Analytical Workflow
A successful analytical strategy does not rely on a single technique but rather employs a suite of orthogonal methods to build a complete profile of the reaction progress and intermediate quality.
Figure 2: Integrated workflow for analysis at each synthetic stage.
Methodologies and Protocols
Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring
Expertise & Rationale: TLC is an indispensable tool for real-time, qualitative monitoring of reaction progress. Its speed and low cost allow for frequent checks to determine the point of reaction completion, preventing the formation of byproducts from over-reaction and providing immediate visual confirmation of the consumption of starting material and the formation of the product. The choice of mobile phase is critical; a solvent system must be selected that provides good separation (ΔRf > 0.2) between the starting material and the product.
Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a micro-sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the plate with the starting material (co-spot), and the reaction mixture.
-
Elution: Develop the plate in a chamber pre-saturated with the mobile phase. A typical mobile phase for the intermediates in this synthesis is a mixture of hexane and ethyl acetate. The polarity is adjusted based on the specific step.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate solution, which reacts with reducible functional groups like alcohols and aldehydes.
| Synthetic Step | Compound | Typical Mobile Phase (Hex:EtOAc) | Expected Rf | Visualization |
| Oxidation | SM: N-Boc-4-(hydroxymethyl)piperidine | 70:30 | ~0.3 | KMnO₄ Stain |
| Int 1: N-Boc-piperidine-4-carbaldehyde | 70:30 | ~0.5 | UV, KMnO₄ Stain | |
| Grignard | Int 1: N-Boc-piperidine-4-carbaldehyde | 80:20 | ~0.4 | UV, KMnO₄ Stain |
| Int 2: N-Boc-1-(piperidin-4-yl)propan-1-ol | 80:20 | ~0.2 | KMnO₄ Stain |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for quantitative analysis. A reversed-phase C18 column is commonly used for piperidine derivatives, as it effectively separates compounds based on their hydrophobicity.[3] The addition of an acid modifier like formic or trifluoroacetic acid to the mobile phase is crucial for achieving sharp, symmetrical peaks by protonating the piperidine nitrogen and any residual silanols on the stationary phase.[4] For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used alongside a UV detector.
Protocol:
-
Sample Preparation: Prepare a sample solution of the intermediate at approximately 1 mg/mL in the mobile phase A/B (50:50) mixture.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (for amide bond in Boc group) or ELSD/CAD.
-
Column Temperature: 30 °C.
-
-
Gradient Program: A gradient elution is necessary to separate compounds with different polarities and elute any strongly retained impurities.
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 10 | Initial Conditions |
| 15.0 | 90 | Elute non-polar compounds |
| 18.0 | 90 | Column Wash |
| 18.1 | 10 | Re-equilibration |
| 22.0 | 10 | End of Run |
Nuclear Magnetic Resonance (NMR): Definitive Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For the synthesis of this compound, NMR is essential to confirm the conversion of functional groups, such as the appearance of the aldehyde proton (~9.6 ppm) in Intermediate 1 and its subsequent disappearance and the emergence of signals corresponding to the propan-1-ol moiety in Intermediate 2.[5][6]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified intermediate in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.
Expected NMR Data for Key Intermediates (in CDCl₃):
| Compound | Technique | Key Chemical Shifts (δ, ppm) |
| Int 1: N-Boc-piperidine-4-carbaldehyde | ¹H NMR | ~9.6 (s, 1H, -CHO), ~4.1 (br s, 2H, piperidine CH₂-N), ~2.8 (t, 2H, piperidine CH₂-N), 1.45 (s, 9H, Boc -C(CH₃)₃) |
| ¹³C NMR | ~203 (-CHO), ~155 (Boc C=O), ~80 (Boc -C(CH₃)₃), ~51 (piperidine C4), ~40 (piperidine CH₂-N), 28.4 (Boc -C(CH₃)₃) | |
| Int 2: N-Boc-1-(piperidin-4-yl)propan-1-ol | ¹H NMR | ~4.1 (br s, 2H, piperidine CH₂-N), ~3.5 (m, 1H, -CHOH), ~2.7 (t, 2H, piperidine CH₂-N), 1.45 (s, 9H, Boc -C(CH₃)₃), ~0.9 (t, 3H, -CH₂CH₃) |
| ¹³C NMR | ~155 (Boc C=O), ~80 (Boc -C(CH₃)₃), ~75 (-CHOH), ~45 (piperidine C4), ~41 (piperidine CH₂-N), 28.4 (Boc -C(CH₃)₃), ~10 (-CH₂CH₃) | |
| Final Product: this compound | ¹H NMR (DMSO-d₆) | ~4.5 (br s, 1H, -OH), ~3.3 (m, 1H, -CHOH), ~2.9 (d, 2H, piperidine CH₂-N), ~2.5 (t, 2H, piperidine CH₂-N), ~0.8 (t, 3H, -CH₂CH₃) |
Fourier-Transform Infrared (FTIR): Functional Group Transformation
Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for confirming the presence or absence of key functional groups, making it ideal for tracking chemical transformations.[7] In the context of this synthesis, the most informative spectral changes are the disappearance of the alcohol O-H stretch from the starting material, the appearance of a strong aldehyde C=O stretch in Intermediate 1, and its replacement by a broad alcohol O-H stretch in Intermediate 2.[8]
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound (dissolved in a volatile solvent) onto a salt plate (e.g., NaCl).
-
Acquisition: Collect the spectrum using a standard FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Compound | Functional Group | Wavenumber (cm⁻¹) | Appearance/Disappearance |
| SM | Alcohol O-H | 3200-3600 (broad) | Present |
| Int 1 | Aldehyde C=O | ~1720 (strong) | Appears |
| Alcohol O-H | 3200-3600 (broad) | Disappears | |
| Int 2 | Alcohol O-H | 3200-3600 (broad) | Re-appears |
| Aldehyde C=O | ~1720 (strong) | Disappears | |
| All Boc Intermediates | Urethane C=O | ~1680-1700 (strong) | Present |
| Final Product | Urethane C=O | ~1680-1700 (strong) | Disappears |
| N-H stretch | ~3300 (medium) | Appears |
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry provides a direct measurement of the molecular weight of an intermediate, serving as a crucial confirmation of its identity. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity identification, even at trace levels.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for these moderately polar intermediates, typically yielding the protonated molecular ion [M+H]⁺.[3]
Protocol:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The sample can be introduced via direct infusion or through an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode (ESI+).
Expected Molecular Ion Peaks:
| Compound | Formula | Molecular Weight (Monoisotopic) | Expected Ion [M+H]⁺ |
| Int 1 | C₁₀H₁₇NO₃ | 199.12 | 200.13 |
| Int 2 | C₁₃H₂₅NO₃ | 243.18 | 244.19 |
| Final Product | C₈H₁₇NO | 143.13 | 144.14 |
Conclusion
The successful synthesis of this compound relies on a robust, multi-modal analytical strategy. By integrating rapid qualitative checks (TLC), quantitative purity analysis (HPLC), definitive structural elucidation (NMR), functional group verification (FTIR), and molecular weight confirmation (MS), a complete and trustworthy profile of each synthetic intermediate can be established. This comprehensive approach ensures that any deviations are caught early, leading to a more efficient, reproducible, and safer manufacturing process for this critical pharmaceutical building block.
References
-
Khan, I., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. Available at: [Link]
-
Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
- Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
Mangeney, P. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Available at: [Link]
-
Royal Society of Chemistry. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
Zhang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Mary, Y., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. PubMed. Available at: [Link]
-
Wang, G., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]
-
John, S., et al. (2022). A REVIEW ON CHARACTERIZATION OF IMPURITIES BY SPECTROSCOPIC TECHNIQUES. World Journal of Pharmaceutical Research. Available at: [Link]
-
Landge, A.K., et al. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Evaluation of 1-(Piperidin-4-yl)propan-1-ol Derivatives
Introduction
The 1-(Piperidin-4-yl)propan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). Derivatives of this core structure have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[1] The successful development of novel therapeutics from this chemical series hinges upon the rigorous and systematic biological evaluation of synthesized analogs. This guide provides a comprehensive framework and detailed protocols for developing and executing robust in vitro assays to characterize the pharmacological activity of this compound derivatives.
As a Senior Application Scientist, the following notes are designed not merely as a list of procedural steps, but as a strategic guide. The rationale behind the selection of specific assay technologies and the importance of orthogonal validation are emphasized to ensure the generation of high-quality, reproducible data. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[2][3]
The overall workflow for the biological evaluation of a new chemical series, such as the this compound derivatives, follows a logical progression from broad, high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for hit identification and validation.
Part 1: Primary High-Throughput Screening (HTS) Assays
The initial phase of biological evaluation involves screening a library of this compound derivatives to identify "hits"—compounds that exhibit activity at the putative biological target.[4] High-throughput screening (HTS) methodologies are essential for efficiently testing large numbers of compounds.[5][6] The choice of primary assay is critical and depends on the nature of the target. Given the pharmacological history of related scaffolds, GPCRs and ion channels are logical starting points.[7][8]
Section 1.1: GPCR Target-Based Screening using HTRF®
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology well-suited for GPCR screening.[9] It is a specific application of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) that measures the proximity of two molecules.[10][11] For GPCRs, this can be applied to measure ligand binding, G-protein activation, or second messenger accumulation (e.g., cAMP).[7][12]
Principle of HTRF® cAMP Assay: This competitive immunoassay measures the accumulation of cyclic AMP (cAMP), a common second messenger in GPCR signaling. A specific anti-cAMP antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and a cAMP analog is labeled with an acceptor fluorophore. In the absence of cellular cAMP, the labeled cAMP analog binds to the antibody, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When the GPCR is activated (e.g., by an agonist from the compound library), intracellular cAMP levels rise and compete with the labeled cAMP for antibody binding. This competition separates the donor and acceptor, leading to a decrease in the HTRF signal.[13]
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Protocol 5: CETSA® Melt Curve for Target Engagement
Objective: To demonstrate that a hit compound binds to and stabilizes the target protein in a cellular environment.
Materials:
-
Cell line expressing the target protein.
-
Culture medium, PBS, and cell lysis buffer.
-
Test compound and DMSO vehicle.
-
PCR tubes and a thermal cycler.
-
Equipment for protein quantification (e.g., SDS-PAGE and Western blot apparatus, specific primary antibody for the target).
Procedure:
-
Compound Treatment: Treat two populations of cells, one with the test compound at a high concentration (e.g., 10-20 µM) and one with DMSO, for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blot.
-
Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both the DMSO- and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
Section 3.2: Assay Validation and Quality Control
For all assays, particularly in an HTS setting, rigorous validation is paramount to ensure data quality. Key statistical parameters should be monitored. [6] Z'-Factor: The Z'-factor is a statistical measure of the quality of an HTS assay. [14]It reflects the dynamic range of the assay and the data variation associated with the signal and background measurements. [15] The formula is: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p and σ_p are the mean and standard deviation of the positive control.
-
µ_n and σ_n are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor: [16]* Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
Signal-to-Background Ratio (S/B): This is the ratio of the mean signal of the positive control to the mean signal of the negative control. While useful, it does not account for data variability. [17][18] Data Quality Control Table:
| Parameter | Acceptance Criteria | Purpose |
| Z'-Factor | ≥ 0.5 | Assesses assay quality and suitability for HTS. [14] |
| Signal-to-Background | ≥ 5 (assay dependent) | Ensures a sufficient dynamic range. |
| CV (%) of Controls | ≤ 15% | Monitors the reproducibility of control measurements. |
Conclusion
The successful biological evaluation of this compound derivatives requires a multi-faceted and rigorous approach. By progressing from high-throughput primary screens using robust technologies like HTRF® and FP, to thorough hit confirmation with orthogonal methods and dose-response studies, researchers can confidently identify active compounds. Further characterization of the mechanism of action and confirmation of cellular target engagement using techniques such as CETSA® are essential for validating hits and advancing them toward lead optimization. Adherence to stringent quality control metrics throughout this process ensures the generation of reliable and actionable data, ultimately accelerating the drug discovery process. [6][39][40][41]
References
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH . Available at: [Link]
-
High Throughput Screening Assays for Drug Discovery - BellBrook Labs . Available at: [Link]
-
Fluorescence Polarization Assay Kits - BPS Bioscience . Available at: [Link]
-
Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery . Available at: [Link]
-
IC50 - Wikipedia . Available at: [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs . Available at: [Link]
-
Fluorescence Polarization Detection | BMG LABTECH . Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol . Available at: [Link]
-
Ion Channel Assays - Charles River Laboratories . Available at: [Link]
-
What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences . Available at: [Link]
-
AlphaScreen | BMG LABTECH . Available at: [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery . Available at: [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry - ACS Publications . Available at: [Link]
-
Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves . Available at: [Link]
-
High throughput screening in modern drug discovery . Available at: [Link]
-
GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences . Available at: [Link]
-
On HTS: Z-factor . Available at: [Link]
-
Recent progress in assays for GPCR drug discovery . Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central . Available at: [Link]
-
GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services - GPCRs - ICE Bioscience . Available at: [Link]
-
High-Throughput Screening for Ion Channel Modulators | Semantic Scholar . Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI . Available at: [Link]
-
Better metrics for comparing instruments and assays - Molecular Devices . Available at: [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central . Available at: [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices . Available at: [Link]
-
What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery . Available at: [Link]
-
Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels - PubMed . Available at: [Link]
-
50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad . Available at: [Link]
-
Ion Channel Screening Service - Profacgen . Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values - ACS Publications . Available at: [Link]
-
ExperimentAlphaScreen Documentation - Emerald Cloud Lab . Available at: [Link]
-
Cell-based Assays for Drug Discovery | Reaction Biology . Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
-
A review for cell-based screening methods in drug discovery - PMC - NIH . Available at: [Link]
-
CETSA . Available at: [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic . Available at: [Link]
-
[PDF] Cell-Based Assay Design for High-Content Screening of Drug Candidates. . Available at: [Link]
-
HTRF technology on Microplate Readers - BMG Labtech . Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad . Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net . Available at: [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT . Available at: [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 3. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. revvity.com [revvity.com]
- 8. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. assay.dev [assay.dev]
- 15. academic.oup.com [academic.oup.com]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)propan-1-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-(Piperidin-4-yl)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the primary synthetic routes, troubleshoot potential issues, and provide detailed protocols to improve your yield and purity.
Section 1: Troubleshooting Guide by Common Synthetic Routes
The synthesis of this compound is typically approached via two primary pathways: the reduction of a ketone precursor or a Grignard reaction with an aldehyde. Each route presents unique challenges and optimization opportunities.
Route A: Reduction of 1-(Piperidin-4-yl)propan-1-one
This is often the more robust and higher-yielding approach. The primary challenge lies in the initial synthesis of the ketone precursor, followed by a straightforward reduction.
Question: My yield for the reduction of 1-(Piperidin-4-yl)propan-1-one is consistently low and I see multiple spots on my TLC. What's going wrong?
Answer: Low yield in this reduction step often stems from the choice of reducing agent, reaction conditions, or issues during workup. Let's break down the potential causes and solutions.
-
Cause 1: Inappropriate Reducing Agent. The reactivity of the reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent that can be difficult to handle and may lead to side reactions if other functional groups are present.[1] Sodium borohydride (NaBH₄) is generally the preferred reagent for its milder nature and high chemoselectivity for ketones and aldehydes.[1][2]
-
Solution 1: Reagent Selection & Optimization.
-
Switch to NaBH₄: If you are using a stronger reductant, consider switching to sodium borohydride in a protic solvent like methanol or ethanol. It is safer to handle and typically provides cleaner reactions for this type of transformation.[3]
-
Control Stoichiometry: While an excess of the hydride reagent is common, a massive excess can complicate the workup. Start with 1.5 to 2.0 equivalents and monitor the reaction by TLC before adding more.
-
-
Cause 2: Suboptimal Reaction Conditions. Temperature and reaction time are key parameters.[4] While many borohydride reductions run well at room temperature, side reactions or product decomposition can occur with prolonged reaction times.[5]
-
Solution 2: Condition Optimization.
-
Temperature Control: Perform the addition of NaBH₄ at 0 °C to moderate the initial exothermic reaction, then allow the mixture to warm to room temperature.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. The reaction is often complete within 1-3 hours. Quench the reaction promptly once the starting material is consumed to prevent the formation of byproducts.[5]
-
-
Cause 3: Product Loss During Workup. The product, being a basic amine and an alcohol, is highly water-soluble, especially in its protonated form. Significant product can be lost to the aqueous layer during extraction if the pH is not controlled.
-
Solution 3: Workup Modification.
-
Basify Before Extraction: After quenching the reaction (e.g., with acetone or dilute acid), ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the piperidine nitrogen is in its free base form, which is less water-soluble.
-
Use a More Polar Solvent: If the product still has low solubility in standard extraction solvents, consider a more polar solvent like a 9:1 mixture of dichloromethane/isopropanol.
-
Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help remove excess water and break up emulsions.
-
Route B: Grignard Reaction with N-Protected Piperidine-4-carboxaldehyde
This route involves the addition of an ethyl Grignard reagent (e.g., EtMgBr) to a piperidine-4-carboxaldehyde derivative. The primary, non-negotiable challenge here is the acidic N-H proton of the piperidine ring.
Question: My Grignard reaction is failing completely. I'm not forming any of the desired alcohol. Why?
Answer: The most probable cause of complete failure is the reaction of the Grignard reagent with an acidic proton in your system.
-
Cause 1: Unprotected Piperidine Nitrogen. The N-H proton of the piperidine ring (pKa ~11) is significantly more acidic than the C-H bond of an alkane. A Grignard reagent is a powerful base and will preferentially deprotonate the nitrogen in an irreversible acid-base reaction, consuming the reagent before it can act as a nucleophile on the aldehyde carbonyl.[6]
-
Solution 1: Employ an N-Protecting Group. The piperidine nitrogen MUST be protected before performing a Grignard reaction.[6][7] The protecting group converts the amine into a functional group, like a carbamate, that is stable to the basic and nucleophilic conditions of the reaction.[7]
-
Cause 2: Presence of Water. Grignard reactions are notoriously sensitive to moisture.[4] Any water in the glassware or solvents will protonate and destroy the Grignard reagent.
-
Solution 2: Ensure Anhydrous Conditions.
-
Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under a vacuum.
-
Solvents: Use anhydrous solvents, typically packaged under an inert atmosphere. Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices for Grignard reactions.[10]
-
Atmosphere: The reaction should be run under an inert atmosphere of dry nitrogen or argon.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, this compound?
A1: Due to the basic nitrogen and polar alcohol group, the product can be challenging to purify via standard silica gel chromatography.
-
Amine-Deactivated Silica: If using column chromatography, consider adding 1-2% triethylamine or ammonia in your eluent system (e.g., dichloromethane/methanol/ammonia) to prevent the product from streaking or irreversibly binding to the acidic silica gel.
-
Crystallization: A highly effective method is to convert the final product to a salt. Dissolving the purified free base in a solvent like diethyl ether or isopropanol and adding a solution of HCl in ether will precipitate the hydrochloride salt, which is often a crystalline solid that can be easily filtered and dried.
Q2: I need to use a protecting group for my Grignard synthesis. Which one is best?
A2: The choice depends on the overall synthetic plan, but the Boc group is a robust and popular choice for piperidines.[11] It's stable to Grignard reagents and many other reaction conditions and can be cleanly removed.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantage |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH) | Strong Acid (TFA, HCl) | Very stable to bases and nucleophiles; common and reliable.[8] |
| Carbobenzyloxy | Cbz or Z | Cbz-Cl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc; removed under neutral conditions.[9] |
| Benzyl | Bn | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base, but requires hydrogenation for removal. |
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic methods is essential.
-
¹H NMR: Look for the characteristic multiplet of the CH-OH proton, which will disappear upon a D₂O shake. You should also see signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the piperidine ring.
-
¹³C NMR: Confirm the presence of the correct number of carbon signals, including the key CH-OH carbon signal typically found in the 65-75 ppm range.
-
Mass Spectrometry (MS): Verify the molecular weight of your compound. Electrospray ionization (ESI) is well-suited for this molecule and will show a strong [M+H]⁺ ion.
-
Purity Analysis: Use HPLC or GC-MS to determine the purity of the final compound.
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Ketone Reduction (N-Boc Protected)
This protocol assumes the starting material is N-Boc-1-(piperidin-4-yl)propan-1-one.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-1-(piperidin-4-yl)propan-1-one (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: While stirring, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting ketone is no longer visible (typically 1-2 hours).
-
Quenching: Cool the flask back to 0 °C and slowly add acetone to quench any unreacted NaBH₄. Stir for 20 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup: To the resulting residue, add water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-Boc protected alcohol.
-
Deprotection: Dissolve the crude product in dichloromethane (DCM) and add a 4M solution of HCl in dioxane (5-10 eq). Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound. It can be further purified by recrystallization from a solvent system like ethanol/ether.
Protocol 2: Boc Protection of Piperidine-4-carboxaldehyde
-
Setup: Dissolve piperidine-4-carboxaldehyde (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA) (1.2 eq).
-
Addition: To this stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-piperidine-4-carboxaldehyde.
Section 4: Visual Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Primary synthetic routes to this compound.
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- ResearchGate. Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Chemistry Steps. Reduction of Aldehydes and Ketones.
- Reduction of aldehydes and ketones.
- Study.com.
- YouTube. Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction.
- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
- NIPER, SAS Nagar, India. Recent advances in generation and application of Grignard reagents in flow reactors.
- Wikipedia. Protecting group.
- PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.
- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of n
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
- Oxford Learning Link. Appendix 6: Protecting groups.
- RSC Publishing. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
- Sciencemadness.org. EXPERIMENT 3: The Grignard Reaction: Synthesis of.
- Organic Chemistry Portal. Protective Groups.
Sources
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. study.com [study.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
Technical Support Center: Purification of 1-(Piperidin-4-yl)propan-1-ol
Welcome to the technical support guide for 1-(Piperidin-4-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile intermediate. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Introduction: Understanding the Molecule
This compound (MW: 143.23 g/mol ) is a bifunctional molecule containing a secondary amine within a piperidine ring and a secondary alcohol.[1] This structure presents unique purification challenges:
-
Polarity: The presence of both hydrogen bond donor (-OH) and acceptor (-NH) groups makes the molecule quite polar and soluble in polar organic solvents.[2]
-
Basicity: The piperidine nitrogen is basic, making the compound's solubility highly dependent on pH.[2] It will readily form salts with acids.
-
Chirality: The carbinol carbon is a stereocenter. While this guide does not focus on chiral resolution, the presence of other stereocenters in precursors could lead to diastereomers, which may require specific separation strategies.[3]
-
Potential Impurities: Impurities often arise from the synthetic route, including unreacted starting materials (e.g., 4-piperidone), reagents, and reaction byproducts.[4][5][6]
This guide will help you navigate these challenges to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a solid but appears waxy or has a low melting point, even though the NMR spectrum looks clean. What's the issue?
A1: This is a common issue often caused by residual solvents trapped within the solid matrix or the presence of a minor, structurally similar impurity that forms a eutectic mixture. Even small amounts of solvent can significantly depress the melting point. High-vacuum drying for an extended period (>12 hours), possibly with gentle heating (e.g., 40°C), can remove volatile solvents. If the problem persists, the impurity may not be easily visible by standard ¹H NMR but could be detected by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[7][8]
Q2: Why is my overall yield so low after performing column chromatography on silica gel?
A2: Low recovery from silica gel chromatography is typically due to the basic nature of the piperidine nitrogen. The slightly acidic silanol groups (Si-OH) on the surface of standard silica gel can strongly and sometimes irreversibly adsorb basic compounds like amines.[9][10] This leads to significant material loss on the column and severe peak tailing during elution. The solution is to add a basic modifier to your eluent.
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What are they likely to be?
A3: The spots could be several things:
-
Unreacted Starting Material: One of the most common impurities.
-
Reaction Byproducts: Depending on the synthesis, these could be products of over-alkylation, reduction/oxidation side reactions, or dimerization.
-
Diastereomers: If your synthesis involves other chiral centers, you may have formed diastereomers, which often have different Rf values on TLC.[3]
-
Degradation Products: The compound may be sensitive to certain conditions.
Running co-spots with your known starting materials can help with initial identification. Techniques like LC-MS are invaluable for identifying the molecular weights of these unknown spots.
Q4: How can I remove persistent colored impurities from my final product?
A4: For colored impurities, which are often large, conjugated organic molecules, treatment with activated charcoal during recrystallization is highly effective.[11] Dissolve your crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), keep the solution hot for 5-10 minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[11]
In-Depth Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[11][12]
Q: How do I choose the best solvent for recrystallizing this compound?
A: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[11] Given the molecule's polarity, several options exist. A systematic approach is best.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are solvents that require a significant volume, indicating low room-temperature solubility.
-
Take the tubes with undissolved solid and heat them gently. A good solvent will dissolve the solid completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Observation & Rationale |
| Ethanol or Methanol | Often dissolves the compound readily at room temperature. May require the addition of a less polar anti-solvent (like diethyl ether or hexane) to induce precipitation.[4] |
| Isopropanol | A good starting point. It is less polar than methanol/ethanol and may show a better solubility differential between hot and cold states.[13] |
| Ethyl Acetate | The compound may have moderate solubility. Can be effective but watch for "oiling out." |
| Acetone/Hexane | A common mixed-solvent system. Dissolve in minimal hot acetone, then add hexane dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly. |
| Water | Due to the polar groups, it has some water solubility. However, it's often too soluble unless the compound is in its free base form and very pure. May be useful for precipitating the compound from an acidic solution by adding a base. |
Q: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). To fix this:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Try cooling the solution much more slowly. Insulating the flask can promote the formation of ordered crystals over an amorphous oil.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal from a previous pure batch, if available.
Purification by Flash Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[14][15][16]
Q: What is the best stationary phase and eluent system for this compound?
A:
-
Stationary Phase: Standard silica gel is the most common choice.[10] However, due to its acidic nature, it can cause issues with basic compounds. If you experience significant tailing or low recovery, consider using neutral alumina or treating your silica gel.
-
Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a very effective system.
-
Starting Point: Begin with a low polarity mixture (e.g., 98:2 DCM/MeOH) and gradually increase the proportion of methanol.
-
Crucial Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This base will neutralize the acidic sites on the silica gel, dramatically improving peak shape and recovery.[17]
-
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal Rf value for the target compound is between 0.2 and 0.4.[14] Remember to add TEA to your TLC mobile phase to mimic the column conditions.
-
Column Packing: Use the "wet slurry" method.[9] Mix your silica gel with the initial, low-polarity eluent (e.g., 100% DCM or 99:1 DCM/TEA) to form a slurry, then pour it into the column and allow it to pack under pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it's not fully soluble, add a few drops of MeOH. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
Elution: Start running the column with the low-polarity eluent. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 5% to 10% MeOH in DCM, always containing 1% TEA).
-
Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Table 2: Chromatography Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Eluent is not polar enough. | Increase the percentage of methanol in your mobile phase. |
| Severe peak tailing/streaking | Strong interaction with acidic silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to your eluent. |
| Poor separation from an impurity | Eluent polarity is too high or too low. | Optimize the eluent system with fine-tuned gradients. Try a different solvent system (e.g., Ethyl Acetate/Hexane/TEA). |
| Multiple compounds in one fraction | Column was overloaded; fractions were too large. | Use less crude material for the column size. Collect smaller fractions. |
Purification by Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to separate the compound from non-basic impurities.[18]
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Q: I'm getting an emulsion (a stable, cloudy layer) between the organic and aqueous phases. How do I break it?
A: Emulsions are common in acid-base extractions. Try the following:
-
Patience: Let the separation funnel sit undisturbed for 10-20 minutes.
-
Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, often forcing the separation.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
Handling Diastereomers
Q: My NMR shows two sets of signals for my compound, suggesting diastereomers. How can I separate them?
A: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.[3]
-
High-Resolution Chromatography: You will likely need a more efficient separation than standard flash chromatography. Consider using a finer mesh silica gel (230-400 mesh) and a very slow, shallow gradient of your eluent.[10]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column is the method of choice.[19][20][21] This offers much higher resolution than flash chromatography.
Purification Strategy Decision Tree
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
References
- Solubility of Things.1-(2-Bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-(1-piperidyl)propan-1-ol | Solubility of Things.
- Analytical Methods.III Analytical Methods.
-
Wikipedia. Column chromatography.[Link]
- University of Alberta.
-
ResearchGate. How can we separate diastereomers of larger organic moiety?[Link]
-
University of Colorado Boulder. Column Chromatography.[Link]
- Athabasca University.
- Google Patents.
-
Chemistry LibreTexts. B. Column Chromatography.[Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC.[Link]
- Google Patents.US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[Link]
- CUNY Baruch College.
- Chemical Review and Letters.
-
PubMed. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.[Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.[Link]
-
Semantic Scholar. ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.[Link]
-
ChemBK. 1-Propanol.[Link]
-
ScienceDirect. Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.[Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation.[Link]
-
ResearchGate. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification.[Link]
Sources
- 1. This compound | 24152-48-5 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. env.go.jp [env.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important piperidine-containing building block. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves a multi-step process, often starting from a commercially available piperidine derivative. The two most common final-step strategies involve:
-
Grignard Addition: The reaction of an N-protected 4-formylpiperidine with ethylmagnesium bromide.
-
Ketone Reduction: The reduction of an N-protected 1-(piperidin-4-yl)propan-1-one.
Both routes require an N-protecting group, commonly the tert-butoxycarbonyl (Boc) group, which is removed in the final step. The choice of strategy can depend on the availability of starting materials and desired purity profile. This guide will address potential side products and troubleshooting for both synthetic pathways.
Troubleshooting Guide & FAQs
Part 1: Grignard Addition Route
This route typically involves the reaction of N-Boc-4-formylpiperidine with ethylmagnesium bromide, followed by acidic workup and deprotection.
Diagram of the Grignard Reaction Pathway:
Caption: Grignard synthesis of this compound.
Question 1: After my Grignard reaction with ethylmagnesium bromide, I observe a significant amount of butane in my crude product. What is the cause and how can I prevent it?
Answer: The presence of butane is a strong indicator of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted ethyl bromide.[1][2] This side reaction is more prevalent under certain conditions.
-
Causality: This occurs when the formation of the Grignard reagent is slow or incomplete, leading to a significant concentration of both ethylmagnesium bromide and ethyl bromide in the reaction mixture. The Grignard reagent can then act as a nucleophile, attacking the ethyl bromide to form butane.[3] High local concentrations of reactants and elevated temperatures can exacerbate this issue.[4]
-
Troubleshooting & Prevention:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and properly activated to facilitate a rapid and complete reaction with ethyl bromide.
-
Slow Addition: Add the ethyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide and control the exothermic reaction.[5]
-
Temperature Control: Maintain a gentle reflux during Grignard formation and cool the reaction mixture before adding the aldehyde to minimize side reactions.
-
Solvent: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry, as water will quench the Grignard reagent.[6]
-
Question 2: My main impurity is the starting N-Boc-4-formylpiperidine and the corresponding alcohol, N-Boc-4-piperidinemethanol. Why is this happening?
Answer: This suggests two potential issues: incomplete reaction and an unintended reduction of the aldehyde.
-
Causality:
-
Incomplete Reaction: Unreacted N-Boc-4-formylpiperidine is often the result of insufficient Grignard reagent. This can be due to inaccurate quantification of the Grignard solution or quenching by residual water or atmospheric moisture.
-
Aldehyde Reduction: The formation of N-Boc-4-piperidinemethanol can occur via a Meerwein-Ponndorf-Verley (MPV)-type reduction.[7][8] In this case, the Grignard reagent acts as a hydride source, especially if the carbonyl carbon is sterically hindered.
-
-
Troubleshooting & Prevention:
-
Titrate Grignard Reagent: Before use, titrate a small aliquot of your ethylmagnesium bromide solution to determine its exact molarity. This ensures you are using the correct stoichiometry.
-
Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent.[5]
-
Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent to maintain an excess of the nucleophile, which can help drive the addition reaction to completion.
-
Low Temperature: Perform the addition of the aldehyde at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over the reduction pathway.
-
Part 2: Ketone Reduction Route
This approach involves the synthesis of N-Boc-1-(piperidin-4-yl)propan-1-one, followed by its reduction to the desired alcohol.
Diagram of the Ketone Reduction Pathway:
Caption: Ketone reduction synthesis of this compound.
Question 3: My reduction of N-Boc-1-(piperidin-4-yl)propan-1-one with sodium borohydride is sluggish and incomplete. What can I do to improve the conversion?
Answer: While sodium borohydride (NaBH4) is a reliable reagent for ketone reduction, incomplete reactions can occur.
-
Causality:
-
Reagent Quality: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions.
-
Solvent Choice: The reactivity of NaBH4 is solvent-dependent. Protic solvents like methanol or ethanol are typically used and can accelerate the reduction.[9][10]
-
Temperature: While many borohydride reductions proceed at room temperature, some may require gentle heating to go to completion.
-
-
Troubleshooting & Prevention:
-
Use Fresh Reagent: Ensure you are using a fresh bottle of sodium borohydride.
-
Solvent System: A mixture of THF and methanol is often effective. The THF helps with the solubility of the substrate, while methanol acts as a proton source to facilitate the reduction.[9]
-
Stoichiometry: Use a slight excess of NaBH4 (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting ketone.
-
Question 4: I am seeing a byproduct that appears to be the fully reduced alkane, N-Boc-4-propylpiperidine. How can I avoid this over-reduction?
Answer: Over-reduction of the intermediate alcohol to the corresponding alkane is a potential side reaction, though less common with milder reducing agents like NaBH4.
-
Causality: Stronger reducing agents or harsh reaction conditions can lead to the hydrogenolysis of the C-O bond after the initial reduction of the ketone. While NaBH4 is generally chemoselective for aldehydes and ketones, over-reduction can sometimes be observed, particularly with prolonged reaction times or at elevated temperatures.[11]
-
Troubleshooting & Prevention:
-
Milder Conditions: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to avoid prolonged reaction times after the starting material has been consumed.
-
Alternative Reagents: For highly sensitive substrates, consider a Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide in isopropanol.[12][13] This method is highly chemoselective for ketones and aldehydes.[14]
-
Part 3: N-Boc Deprotection
The final step in many synthetic routes is the removal of the N-Boc protecting group.
Diagram of N-Boc Deprotection and Side Product Formation:
Caption: N-Boc deprotection and potential side reactions.
Question 5: During the N-Boc deprotection using HCl in ethanol, I've identified ethyl tert-butyl ether as a significant byproduct. What is its origin?
Answer: The formation of ethyl tert-butyl ether is a classic example of a side reaction involving the carbocation generated during N-Boc deprotection.
-
Causality: The acid-catalyzed removal of the Boc group proceeds via the formation of a relatively stable tert-butyl cation.[15][16] If the reaction is performed in an alcohol solvent, such as ethanol, the alcohol can act as a nucleophile and trap the tert-butyl cation, leading to the formation of the corresponding ether (in this case, ethyl tert-butyl ether).[17][18][19]
-
Troubleshooting & Prevention:
-
Solvent Choice: Avoid using alcoholic solvents for the deprotection step. Dichloromethane (DCM) or dioxane are common and effective alternatives.[20]
-
Use of Scavengers: If the use of a nucleophilic solvent is unavoidable, or if your substrate has nucleophilic sites that could be alkylated, the addition of a cation scavenger like anisole or thioanisole can help to trap the tert-butyl cation.[16]
-
Reagent Choice: A solution of HCl in dioxane is a common and effective reagent for N-Boc deprotection that avoids this side reaction.[20] Trifluoroacetic acid (TFA) in DCM is another widely used method.[21]
-
Experimental Protocol: Grignard Route
This protocol outlines a reliable method for the synthesis of this compound via the Grignard addition to N-Boc-4-formylpiperidine, followed by deprotection.
Step 1: Synthesis of N-Boc-1-(piperidin-4-yl)propan-1-ol
-
Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Grignard Formation: Place magnesium turnings (1.2 eq.) in the flask and add a small volume of anhydrous THF. Add a few drops of ethyl bromide to initiate the reaction. Once initiated, add the remaining ethyl bromide (1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
-
Grignard Reaction: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath. Dissolve N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-4-yl)propan-1-ol.
Step 2: N-Boc Deprotection
-
Dissolution: Dissolve the crude product from Step 1 in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.
-
Deprotection: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with a 1M NaOH solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization as needed.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Prevents quenching of the highly basic Grignard reagent.[6] |
| Temperature | 0 °C for aldehyde addition | Minimizes side reactions like reduction and enolization. |
| Deprotection | TFA in DCM or HCl in Dioxane | Avoids formation of ether byproducts from alcoholic solvents.[20] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the Grignard reagent from atmospheric moisture and oxygen. |
References
- Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins.
- Ethyl tert-butyl ether - preparation and applic
- Synthesis of ethyl tert-butyl ether with tert-butyl alcohol and ethanol on a H2SO4 activated bentonite.
- Properties and Synthesis of Ethers | Organic Chemistry Lessons. YouTube.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
- Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal.
- Meerwein–Ponndorf–Verley reduction. Wikipedia.
- Meerwein-Ponndorf-Verley Reduction. Alfa Chemistry.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Grignard Reaction. Alfa Chemistry.
- Meerwein Ponndorf Verley (MPV Reduction)
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Preparing Ethers. Chemistry LibreTexts.
- If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Chemistry Stack Exchange.
- Meerwein-Ponndorf-Verley Reduction. Thermo Fisher Scientific.
- Wurtz coupling. Reddit.
- GRIGNARD REAGENT | REACTIONS | PREPAR
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.
- Wurtz reaction. Wikipedia.
- Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. RSC Publishing.
- Sodium Borohydride. Common Organic Chemistry.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central.
- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- What is Grignard's reagent? Outline the synthesis of the following alcoho... Filo.
- Sodium borohydride, Sodium tetrahydrobor
- Piperidine Synthesis. DTIC.
- Sodium borohydride reduction. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 8. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - SE [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Ethyl tert-butyl ether - preparation and application - Georganics [georganics.sk]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-(Piperidin-4-yl)propan-1-ol
Welcome to the technical support center for the synthesis and optimization of 1-(Piperidin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of this important piperidine derivative. The piperidine nucleus is a ubiquitous structural feature in many natural products and drug candidates, making the efficient synthesis of its derivatives a critical endeavor.[1] This guide will address specific issues in a question-and-answer format, explaining the causality behind experimental choices to ensure your success.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The two most common methods are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable piperidine-4-carboxaldehyde derivative.[2][3][4]
-
Reduction of a Ketone: This method involves the reduction of 1-(piperidin-4-yl)propan-1-one to the corresponding alcohol.
Each method presents its own set of challenges and optimization parameters. This guide will provide troubleshooting for both approaches.
Caption: Overview of synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
A. Grignard Reaction Pathway
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but it is notoriously sensitive to reaction conditions.[2][3]
Question 1: My Grignard reaction is not initiating, or the yield is very low. What are the common causes?
Answer:
Failure to initiate a Grignard reaction is a frequent issue. The primary culprits are moisture, impurities on the magnesium surface, and improper solvent choice.
-
Moisture: Grignard reagents are extremely strong bases and will react with even trace amounts of water.[2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.[3]
-
Magnesium Surface: The surface of magnesium metal can have a passivating oxide layer that prevents the reaction from starting.[2]
-
Activation: To overcome this, you can activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under inert atmosphere) to expose a fresh surface.[2]
-
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions as they are aprotic and can solvate the Grignard reagent.[4]
Question 2: I'm observing the formation of a significant amount of a biphenyl-type byproduct. How can I minimize this?
Answer:
The formation of biphenyl-type byproducts, resulting from the coupling of the Grignard reagent with unreacted alkyl halide, is a known side reaction.[2] This can be minimized by:
-
Slow Addition: Add the alkyl halide to the magnesium suspension slowly to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of this side reaction.
Question 3: Why is N-protection of the piperidine ring necessary for the Grignard reaction?
Answer:
The secondary amine of the piperidine ring has an acidic proton that will react with and quench the Grignard reagent. Therefore, it is essential to protect the nitrogen atom before introducing the Grignard reagent. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for amines.[5]
Experimental Protocol: N-Boc Protection of Piperidine-4-carboxaldehyde
-
Dissolve piperidine-4-carboxaldehyde hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (2-3 equivalents), to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected aldehyde.
B. Ketone Reduction Pathway
The reduction of 1-(piperidin-4-yl)propan-1-one is a more direct route but requires careful selection of the reducing agent to avoid side reactions.
Question 4: What is the best reducing agent for converting 1-(piperidin-4-yl)propan-1-one to the corresponding alcohol?
Answer:
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones to alcohols. It is generally preferred over stronger reducing agents like lithium aluminum hydride (LAH) for this transformation because it is more tolerant of protic solvents and less likely to reduce other functional groups.
| Reducing Agent | Solvent | Temperature | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp | Mild and selective for ketones. Safer to handle than LAH. |
| Lithium Aluminum Hydride (LAH) | Anhydrous THF, Diethyl Ether | 0 °C to Reflux | Very strong reducing agent. Reacts violently with water and protic solvents. Requires strict anhydrous conditions. |
Question 5: My reduction reaction is slow or incomplete. How can I improve the reaction rate and yield?
Answer:
Several factors can influence the efficiency of the reduction:
-
Solvent: While NaBH₄ can be used in protic solvents, its stability is pH-dependent. In acidic or neutral solutions, it can decompose. Using a slightly basic solution or a mixed solvent system can sometimes improve stability and reaction rate.
-
Temperature: While the reaction is often run at room temperature, gentle heating may be necessary for less reactive ketones. However, be cautious as higher temperatures can lead to side reactions.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. A 1.5 to 2-fold excess of NaBH₄ is common.
C. Purification and Analysis
Question 6: What are the best methods for purifying this compound?
Answer:
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Silica gel chromatography is a common and effective method for purifying small to medium-scale reactions. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.[6] For example, a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane, can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.[1]
-
Distillation: For larger quantities, distillation under reduced pressure may be an option if the product is thermally stable.
Question 7: What analytical techniques are recommended for characterizing the final product?
Answer:
A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are excellent for assessing the purity of the sample and identifying any minor impurities.[7]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the hydroxyl (-OH) and amine (N-H) functional groups.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
III. References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Columbia University. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Semantic Scholar. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
United Nations University. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. Retrieved from [Link]
-
PubMed. (n.d.). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Retrieved from [Link]
-
Springer. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]
-
ScienceMadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
PubMed. (2024). Identifying general reaction conditions by bandit optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Retrieved from
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE. Retrieved from [Link]
-
Wikipedia. (n.d.). Minoxidil. Retrieved from [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. env.go.jp [env.go.jp]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
stability issues of 1-(Piperidin-4-yl)propan-1-ol under different conditions
Introduction
Welcome to the technical support guide for 1-(Piperidin-4-yl)propan-1-ol (CAS 24152-48-5). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a secondary alcohol integrated with a piperidine ring, this molecule possesses distinct functional groups that dictate its reactivity and stability under various experimental conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your research. The solutions provided are based on the chemical properties of the molecule and established laboratory best practices.
Question 1: I'm observing a progressive decrease in the concentration of my this compound stock solution over time. What is the likely cause and how can I prevent this?
Answer:
A decline in concentration suggests that the compound is degrading in your solution. The two most probable causes are pH-catalyzed reactions and oxidation.
Causality:
-
pH-Mediated Degradation: The stability of compounds containing amine and hydroxyl groups is often pH-dependent. The piperidine nitrogen is basic (pKa of piperidine is ~11.2) and will be protonated at acidic pH. While this can increase solubility in aqueous media, extreme pH conditions (both acidic and basic) can catalyze degradation pathways such as dehydration of the secondary alcohol. For related heterocyclic compounds, pH has a significant influence on degradation kinetics.
-
Oxidation: The secondary alcohol is susceptible to oxidation, which would convert it into the corresponding ketone, 1-(piperidin-4-yl)propan-1-one. Additionally, the nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, a common metabolic and degradation pathway for piperidine-containing drugs. This process can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.
Troubleshooting & Preventative Measures:
-
pH Control:
-
Verify pH: Immediately measure the pH of your stock solution.
-
Use Buffers: Prepare solutions in a suitable buffer system to maintain a stable pH, ideally between 4 and 6, where many amine-containing pharmaceuticals exhibit maximal stability.
-
Avoid Extreme pH: Unless required for a specific reaction, avoid strongly acidic or basic conditions during storage.
-
-
Mitigating Oxidation:
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Inert Atmosphere Storage: Store the solution under an inert atmosphere. After preparing the stock, blanket the headspace of the vial with nitrogen or argon before sealing.
-
Use Amber Vials: To prevent photo-oxidation, always store solutions in amber glass vials to protect them from light.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
-
Workflow for Stabilizing an Aqueous Stock Solution
Caption: Workflow for preparing a stable stock solution.
Question 2: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after my samples were exposed to air. What could this be?
Answer:
The appearance of a new, more polar peak (i.e., one with a shorter retention time on a standard C18 column) often points to the formation of an N-oxide degradation product.
Causality: The tertiary amine within the piperidine ring is susceptible to oxidation, forming a highly polar N-oxide. This transformation significantly increases the compound's polarity, leading to weaker interaction with the nonpolar stationary phase in reverse-phase HPLC and thus, an earlier elution time. This is a well-documented degradation pathway for heterocyclic amines.
Troubleshooting & Confirmation:
-
Forced Oxidation Test: To confirm the identity of the degradant, perform a small-scale forced oxidation study.
-
Treat a small sample of your compound with a mild oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for a few hours.
-
Analyze the stressed sample by HPLC. If the new peak's retention time matches the peak you observed in your degraded sample, it strongly suggests it is an oxidation product like the N-oxide.
-
-
LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The N-oxide product will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound (C₈H₁₇NO, MW: 143.23 g/mol ), corresponding to the addition of one oxygen atom.
Question 3: My compound shows signs of degradation after heating. What is the thermal stability of this compound?
Answer:
Causality:
-
Dehydration: At elevated temperatures, particularly under acidic or basic conditions, the secondary alcohol can undergo dehydration to form an alkene (1-(piperidin-4-yl)prop-1-ene or related isomers). This involves the elimination of a water molecule.
-
Oxidation: Higher temperatures accelerate oxidation reactions, even with limited oxygen presence.
-
Ring Opening: At very high temperatures, the piperidine ring itself could undergo cleavage.
Troubleshooting & Recommendations:
-
Avoid Excessive Heat: When dissolving the compound, use minimal heat and only for the shortest duration necessary. Avoid refluxing for extended periods unless the reaction chemistry requires it.
-
Protective Groups: If your synthesis requires high temperatures and the alcohol or amine is not the reactive site, consider using a protecting group. For example, the alcohol could be protected as a silyl ether, and the piperidine nitrogen as a carbamate (e.g., Boc).
-
Thermal Analysis: If thermal stability is critical for your application (e.g., formulation development), perform thermal analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the precise onset of decomposition.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the title compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. Based on supplier data and the chemical nature of the molecule, the following conditions are recommended.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | Room Temperature or 2-8°C | Standard Atmosphere | Protect from light |
| Solution | 2-8°C (Short-term) -20°C or -80°C (Long-term) | Inert Gas (N₂ or Ar) | Protect from light (Amber vial) |
Q2: Is this compound compatible with common organic solvents?
A2: Yes, it is generally compatible with common laboratory solvents. However, the stability can be solvent-dependent. Protic solvents (like methanol and ethanol) are generally suitable, but ensure they are free of acidic or basic impurities. Aprotic solvents like DMSO and DMF are also viable, but they must be anhydrous as water content can promote hydrolysis or other degradation over time. Always use high-purity or HPLC-grade solvents.
Q3: How do I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation (or stress testing) study is essential to identify potential degradation products and develop a stability-indicating analytical method. This involves subjecting the compound to harsh conditions and analyzing the resulting mixture.
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control sample (1 mL stock + 1 mL 50:50 acetonitrile/water).
| Condition | Stressor | Incubation | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 4 hours | Neutralize with NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 4 hours | Neutralize with HCl before injection. |
| Oxidation | 3% H₂O₂ | Room Temp for 24 hours | Protect from light. |
| Thermal | Water | 80°C for 48 hours | Store in a sealed vial in an oven. |
| Photolytic | Water | UV Lamp (254 nm) or direct sunlight for 48 hours | Use a quartz vial. Run a dark control. |
-
Analysis:
-
After the incubation period, allow samples to return to room temperature.
-
Dilute the samples to an appropriate concentration for analysis.
-
Analyze all samples (including the control) using a validated reverse-phase HPLC method. An isocratic method using a C18 column with a mobile phase of buffered acetonitrile/water and UV detection (~210 nm) is a good starting point.
-
Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the parent peak. Use an LC-MS system for peak identification.
-
This systematic approach will provide a comprehensive stability profile for this compound, which is invaluable for formulation development and ensuring analytical data quality.
References
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed Central. [Link]
-
Minoxidil - Wikipedia. (n.d.). Wikipedia. [Link]
-
EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.). Moldavian Journal of the Physical Sciences. [Link]
-
Piperidine-1-propanol | C8H17NO. (n.d.). PubChem. [Link]
-
1-(Piperidin-4-yl)propan-1-amine | CAS#:1369381-32-7. (n.d.). Chemsrc. [Link]
-
3-(Piperidin-4-yl)propan-1-ol hydrochloride | C8H18ClNO. (n.d.). PubChem. [Link]
-
A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2020). ResearchGate. [Link]
-
Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. (n.d.). ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
-
Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. (n.d.). ResearchGate. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). NIH. [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2020). ResearchGate. [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2023). ACS Publications. [Link]
-
Analytical Methods. (2025). Royal Society of Chemistry. [Link]
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]
-
Why does having a heterocycle improve stability compared to just a carbon ring? (2022). Reddit. [Link]
-
Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. (n.d.). CNKI. [Link]
-
What are the storage stability of Piperidine Series compounds over time? (2024). BTC. [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2023). ACS Catalysis. [Link]
-
(PDF) Antioxidant potential of piperidine containing compounds - A short review. (2018). ResearchGate. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. (n.d.). eScholarship.org. [Link]
-
Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024). PubMed. [Link]
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (n.d.). MDPI. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (n.d.). NIH. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Technical Support Center: Purification of 1-(Piperidin-4-yl)propan-1-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-(Piperidin-4-yl)propan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of highly pure material.
Introduction to the Synthetic Context and Potential Impurities
The synthesis of this compound typically involves a two-step process:
-
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with an N-protected 4-formylpiperidine derivative (commonly N-Boc-4-formylpiperidine) to form the protected alcohol.
-
Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions to yield the final product.
Each of these steps can introduce specific impurities that co-elute or co-crystallize with the desired product, complicating purification. Understanding these potential impurities is the first step in effective troubleshooting.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.
Question 1: After aqueous workup and extraction of my Grignard reaction, my crude product is a complex mixture on TLC/LC-MS, showing multiple spots/peaks. What are the likely impurities?
Answer:
A complex crude mixture from a Grignard reaction is common and can be attributed to several side reactions. The primary impurities to consider are:
-
Unreacted N-Boc-4-formylpiperidine: Incomplete reaction is a frequent issue. This can be due to impure or improperly prepared Grignard reagent, incorrect stoichiometry, or quenching of the Grignard reagent by moisture.
-
Wurtz Coupling Product (Butane): The Grignard reagent can couple with the unreacted alkyl halide (ethyl bromide) to form butane. While volatile, residual amounts may be present.
-
Homocoupling Product of the Grignard Reagent (Butane): This is another common side-product from the Grignard reagent itself.
-
Reduction Product (N-Boc-4-piperidinyl)methanol): The Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.
-
Products of Enolization: If the aldehyde starting material has an enolizable proton, the Grignard reagent can act as a base, leading to the formation of an enolate and subsequent side reactions upon workup.
Question 2: I'm performing a column chromatography purification, but my product is streaking badly on the column, leading to poor separation. What can I do?
Answer:
Streaking of basic compounds like this compound on silica gel is a common problem due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is to use a mixture of dichloromethane (DCM) and methanol (MeOH) with 0.5-2% triethylamine (TEA) or ammonium hydroxide.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Switch to a Different Stationary Phase:
-
Reverse-Phase Chromatography: If your compound and impurities have different polarities, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can be effective.
Question 3: My recrystallization attempt resulted in an oil, or the recovery was very low. How can I improve my recrystallization protocol?
Answer:
"Oiling out" or low recovery during recrystallization is typically due to an inappropriate choice of solvent or cooling rate. Here's how to troubleshoot:
-
Solvent Selection is Key: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[3] For a polar, amino alcohol like this compound, consider the following:
-
Single Solvents: Alcohols like ethanol or isopropanol can be effective.[] Water can also be a good choice for highly polar compounds.[]
-
Solvent Pairs: A very effective technique is to use a solvent pair, such as ethanol/water, ethanol/diethyl ether, or acetone/hexane.[5][6] Dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Control the Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a small seed crystal of the pure compound can also be very effective.[8]
Question 4: After Boc deprotection with a strong acid (e.g., TFA or HCl), I see new impurities in my product. What are they and how can I avoid them?
Answer:
The acidic conditions required for Boc deprotection can sometimes lead to side reactions, especially if the reaction is not carefully controlled. Potential impurities include:
-
Products of Dehydration: The tertiary alcohol can be susceptible to dehydration under strong acidic conditions, leading to the formation of an alkene.
-
Rearrangement Products: Carbocation intermediates formed during the reaction can potentially undergo rearrangement.
-
Incomplete Deprotection: If the reaction time is too short or the acid concentration is too low, you may have residual N-Boc protected material.
To minimize these impurities:
-
Use Milder Deprotection Conditions: Consider using 4M HCl in dioxane or diethyl ether, which is often effective and can be performed at room temperature, minimizing side reactions.[3]
-
Control Reaction Temperature: Perform the deprotection at 0°C to room temperature to reduce the rate of side reactions.
-
Monitor the Reaction: Track the progress of the deprotection by TLC or LC-MS to ensure complete conversion of the starting material without prolonged exposure to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For a highly basic and polar compound like this, a multi-step approach is often best. Start with an acid-base extraction to remove neutral and acidic impurities.[9] This is a highly effective first pass purification. Follow this with either column chromatography on alumina or amine-functionalized silica, or recrystallization from a suitable solvent system like ethanol/water to achieve high purity.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any residual impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for quantifying the purity of your compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[8]
Q3: Can I use distillation to purify this compound?
A3: Due to its relatively high boiling point and potential for decomposition at high temperatures, distillation is generally not the preferred method for purifying this compound. The presence of the hydroxyl and secondary amine groups makes it susceptible to thermal degradation.
Q4: My final product is a salt (e.g., hydrochloride). How do I convert it to the free base?
A4: To convert the salt to the free base, dissolve the salt in water and add a base such as sodium hydroxide or potassium carbonate until the pH is basic (pH > 10). Then, extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[9]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic product will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is > 10.
-
Re-extraction: Extract the now deprotonated (free base) product back into an organic solvent (e.g., DCM) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.[9]
Protocol 2: Flash Column Chromatography
This protocol is for the purification of the free base after initial workup or acid-base extraction.
-
Stationary Phase: Choose between silica gel, alumina (neutral or basic), or amine-functionalized silica.
-
Eluent Selection: A good starting point for silica gel is a mixture of dichloromethane and methanol (e.g., 95:5 DCM:MeOH). To prevent streaking, add 1% triethylamine to the eluent system.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[10]
Protocol 3: Recrystallization
This protocol is for the final purification of the solid product.
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A good solvent pair for this compound could be ethanol and water.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent (e.g., ethanol) to the crude product to dissolve it completely.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[3]
Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Column Chromatography
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsm.org.my [gsm.org.my]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemscene.com [chemscene.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 1-(Piperidin-4-yl)propan-1-ol
Welcome to the technical support center for the characterization of 1-(Piperidin-4-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the analysis of this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the scientific integrity and success of your experimental work.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry, often incorporated into scaffolds targeting a range of biological endpoints. Its characterization, however, presents a unique set of challenges stemming from its molecular structure: a chiral secondary alcohol directly attached to a piperidine ring. Key analytical hurdles include managing its stereochemistry, ensuring purity, and preventing degradation. This guide provides practical, field-proven insights to overcome these obstacles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the characterization of this compound in a question-and-answer format.
Chromatographic & Purity Issues
Question 1: I'm seeing broad or tailing peaks for this compound during reverse-phase HPLC analysis. What's causing this and how can I fix it?
Answer:
This is a common issue when analyzing basic compounds like piperidine derivatives on standard silica-based C18 columns. The primary cause is the interaction of the protonated secondary amine of the piperidine ring with residual acidic silanol groups on the silica surface. This leads to poor peak shape and inconsistent retention times.
Causality and Solution Workflow:
-
Problem: The basic nitrogen of the piperidine ring (pKa ≈ 11) is protonated at neutral or acidic pH, leading to strong ionic interactions with negatively charged silanol groups on the HPLC column packing.
-
Solution 1: Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1% v/v). These amines will preferentially interact with the active silanol sites, masking them from your analyte and improving peak shape.
-
Adjust pH: Operating at a higher pH (e.g., pH 9-10) will deprotonate the piperidine nitrogen, reducing ionic interactions. However, ensure your column is stable at high pH. Hybrid-silica or polymer-based columns are recommended for high-pH applications.
-
-
Solution 2: Column Selection:
-
Use an "End-Capped" Column: These columns have been treated to minimize the number of free silanol groups.
-
Employ a "Base-Deactivated" Column: Specifically designed for the analysis of basic compounds.
-
Consider a Polymer-Based Column: These columns lack silanol groups and can provide excellent peak shapes for basic analytes.
-
Question 2: My mass spectrometry results show an unexpected M+1 peak as the base peak, and I'm having trouble identifying the molecular ion.
Answer:
This is characteristic of analyses using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI)[1]. The basic piperidine nitrogen is readily protonated, leading to the formation of the [M+H]⁺ ion.
Troubleshooting Steps:
-
Confirm the Molecular Weight: The molecular weight of this compound is 143.23 g/mol . Your M+1 peak should appear at an m/z of approximately 144.24.
-
Look for Adducts: In addition to the [M+H]⁺ ion, you may also observe adducts with other cations present in your mobile phase or sample, such as sodium ([M+Na]⁺ at m/z ~166.22) or potassium ([M+K]⁺ at m/z ~182.21).
-
Fragmentation Analysis: The fragmentation pattern can confirm the structure. Expect to see losses of water (H₂O) from the alcohol and fragmentation of the piperidine ring.
Stereochemistry & Chiral Separation
Question 3: I need to separate the enantiomers of this compound. What's the best approach?
Answer:
The presence of a chiral center at the carbinol carbon necessitates a chiral separation method to resolve the (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique[2][3].
Recommended Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are excellent starting points. Columns like Daicel Chiralpak® AD or Chiralcel® OD have shown success in separating similar amino alcohols[4].
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic additive like diethylamine (DEA) is often crucial to prevent peak tailing by interacting with the piperidine nitrogen.
-
Reversed Phase: While less common for this type of compound, some polysaccharide-based CSPs can be used in reversed-phase mode with mobile phases like acetonitrile/water or methanol/water, often with a buffer.
-
-
Method Development Workflow:
Caption: Chiral HPLC Method Development Workflow.
Question 4: I'm trying to determine the enantiomeric excess (ee) using NMR, but the spectra of the enantiomers are identical. What should I do?
Answer:
Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, you need to create a diastereomeric interaction. This can be achieved using a chiral solvating agent or a chiral derivatizing agent.
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with your analyte in the NMR tube. This can induce small, but measurable, differences in the chemical shifts of the enantiomers. For amino alcohols, chiral acids like (R)- or (S)-mandelic acid can be effective.
-
Chiral Derivatizing Agents (CDAs): This involves reacting your racemic alcohol with an enantiomerically pure chiral reagent to form a covalent mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer. A common CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride)[5]. The resulting Mosher's esters will exhibit different ¹H and ¹⁹F NMR spectra.
Spectroscopic Characterization
Question 5: I'm having trouble assigning the peaks in the ¹H and ¹³C NMR spectra of my synthesized this compound. Can you provide some guidance?
Answer:
Certainly. While experimental conditions can cause slight variations, the following table provides predicted chemical shifts and assignments based on the structure. These predictions are generated from computational models and data from similar structures[2][6][7][8][9].
Predicted NMR Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) | Assignment |
| H-1' | ~3.4 - 3.6 | m | CH-OH | C-1' | ~74 - 76 | C H-OH |
| H-2', 6' (eq) | ~2.9 - 3.1 | m | Piperidine CH₂ (eq) | C-2', 6' | ~45 - 47 | Piperidine C H₂ |
| H-2', 6' (ax) | ~2.5 - 2.7 | m | Piperidine CH₂ (ax) | C-3', 5' | ~29 - 31 | Piperidine C H₂ |
| H-4' | ~1.6 - 1.8 | m | Piperidine CH | C-4' | ~43 - 45 | Piperidine C H |
| H-3', 5' (eq) | ~1.7 - 1.9 | m | Piperidine CH₂ (eq) | C-1'' | ~30 - 32 | C H₂-CH₃ |
| H-3', 5' (ax) | ~1.2 - 1.4 | m | Piperidine CH₂ (ax) | C-2'' | ~9 - 11 | CH₂-C H₃ |
| H-1'' | ~1.4 - 1.6 | m | CH₂-CH₃ | |||
| H-2'' | ~0.8 - 1.0 | t | CH₂-CH₃ | |||
| OH, NH | Variable | br s | OH and NH protons |
Note: Chemical shifts are highly dependent on the solvent and concentration. The OH and NH protons are often broad and may exchange with deuterated solvents.
Question 6: What are the expected key fragments in the mass spectrum of this compound?
Answer:
In an Electron Ionization (EI) mass spectrum, you can expect fragmentation patterns characteristic of both alcohols and piperidines[1][10][11][12].
-
Molecular Ion (M⁺): m/z = 143 (may be weak or absent).
-
Loss of Water: [M - H₂O]⁺ at m/z = 125.
-
Alpha-Cleavage (next to Oxygen):
-
Loss of an ethyl radical ([M - C₂H₅]⁺) gives a fragment at m/z = 114. This is often a prominent peak.
-
Cleavage between the carbinol carbon and the piperidine ring.
-
-
Piperidine Ring Fragmentation: A series of fragments resulting from the cleavage of the piperidine ring. A characteristic fragment for 4-substituted piperidines is often seen at m/z = 98, corresponding to the piperidine ring losing the substituent. Another common fragment is at m/z = 84, corresponding to the piperidinyl cation.
Fragmentation Pathway Diagram:
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. scienceready.com.au [scienceready.com.au]
- 10. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chromatographic Separation of 1-(Piperidin-4-yl)propan-1-ol Analogs
Welcome to the technical support center dedicated to the chromatographic challenges presented by 1-(Piperidin-4-yl)propan-1-ol and its analogs. As a class of molecules, these compounds are characterized by their polar, basic nature and the frequent presence of multiple chiral centers. These features are critical in drug development but introduce specific, often predictable, hurdles in chromatographic analysis, such as poor peak shape, insufficient resolution, and difficulties in method transfer to mass spectrometry.
This guide is structured to provide direct, actionable solutions to common problems. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Troubleshooting Guide: From Problem to Resolution
This section addresses the most frequent and frustrating issues encountered during the analysis of piperidine-based compounds. We will diagnose the problem, explore the root causes, and provide systematic protocols for resolution.
Issue 1: Why is my peak for the piperidine analog showing severe tailing?
Peak tailing is the most common issue for basic compounds like piperidine analogs, resulting in poor integration, reduced sensitivity, and compromised resolution.[1] A symmetrical, Gaussian peak has a USP tailing factor of 1.0; values greater than 1.5 often indicate a significant problem.
Probable Causes:
-
Secondary Silanol Interactions: This is the primary culprit. The basic nitrogen on the piperidine ring becomes protonated (positively charged) at acidic or neutral pH. This charged analyte then interacts strongly and non-ideally with acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[1][2] This leads to a portion of the analyte being overly retained, smearing out the back end of the peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or overload tailing shape.[2]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile for a 95% aqueous mobile phase) can cause peak distortion.[3]
-
Extra-Column Effects: Physical issues like poor fittings, excessive tubing length, or a contaminated guard column can contribute to peak asymmetry.[2]
Systematic Solution Protocol:
-
Diagnose the Cause:
-
First, inject a significantly lower concentration of your analyte. If the peak shape improves dramatically and becomes more symmetrical, the issue is likely column overload.
-
If tailing persists at low concentrations, the cause is almost certainly chemical (silanol interactions).
-
-
Optimize the Mobile Phase:
-
Work at Low pH (pH 2-3): Adjust the aqueous portion of your mobile phase to a pH between 2 and 3 using an appropriate buffer like 0.1% formic acid or phosphoric acid.[2][4] At this low pH, most silanol groups are protonated (Si-OH) and thus neutral, minimizing the ionic interaction with your protonated basic analyte.
-
Add a Competing Base: Introduce a small amount of a competing base, such as 0.1-0.5% triethylamine (TEA), to the mobile phase.[2][3] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from your analyte. Note: TEA is not MS-friendly and has a high UV cutoff.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes improve peak shape by maintaining a more consistent pH environment and potentially masking some silanol activity.[3]
-
-
Select an Appropriate Column:
-
If mobile phase optimization is insufficient, the column technology is the next logical step. Modern columns are designed to mitigate these issues.
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have fewer metal impurities and are exhaustively end-capped, meaning most residual silanols are chemically bonded with a small, inert group.[1][2]
-
Consider Alternative Chemistries: For particularly challenging separations, use a column with a polar-embedded or polar-endcapped stationary phase. These phases contain groups (e.g., amides or carbamates) that create a shielding water layer near the silica surface, preventing the analyte from accessing the residual silanols.[1][5] Hybrid silica-organic particles are also more stable at higher pH, offering another avenue for optimization.
-
Issue 2: How can I improve the resolution between my closely-eluting diastereomers?
This compound analogs often possess at least two chiral centers, leading to the formation of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on standard achiral columns, though it is often challenging.[6]
Probable Causes:
-
Insufficient Selectivity: The primary issue is that the stationary phase and mobile phase combination does not sufficiently differentiate between the minor stereochemical differences of the diastereomers.
-
Poor Column Efficiency: A worn-out column or suboptimal flow rate can lead to broad peaks that merge, even if the peak centers are slightly separated.
-
Inappropriate Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. One may provide better selectivity for your specific diastereomers.
Systematic Solution Protocol:
-
Optimize Mobile Phase Selectivity:
-
Change the Organic Modifier: If you are using acetonitrile, try a method with methanol, and vice-versa. The different hydrogen-bonding capabilities of these solvents can alter elution order and improve separation.[4]
-
Fine-Tune the pH: Small adjustments to the mobile phase pH can subtly alter the ionization state and conformation of your analytes, potentially enhancing the separation. Ensure you are using a buffer and operating at least 1 pH unit away from the analyte's pKa for stability.[3][5]
-
Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, while raising it can improve efficiency (sharper peaks), but may reduce selectivity. Experiment with a range from 25°C to 40°C.
-
-
Optimize the Gradient:
-
If using a gradient, make it shallower (i.e., decrease the %B change per minute) across the elution window of your diastereomers. This gives more time for the column to resolve the compounds.
-
Consider switching from a linear gradient to a multi-step gradient to focus the separating power where it's needed most.
-
-
Enhance Column Efficiency:
-
Reduce Flow Rate: Lowering the flow rate can improve efficiency and resolution, at the cost of longer run times.
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) provides more theoretical plates and thus greater resolving power.[1]
-
-
Explore Different Achiral Stationary Phases:
-
If a C18 column fails, try a phenyl-hexyl or a pentafluorophenyl (PFP/F5) phase.[5] These phases offer different retention mechanisms (π-π interactions) that can be highly effective at separating closely related isomers.
-
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for addressing common chromatographic issues with piperidine analogs.
Caption: Troubleshooting workflow for piperidine analog chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for achiral method development for a new this compound analog?
For initial screening, a robust and systematic approach is recommended.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Column | C18, Polar-Embedded or Polar-Endcapped (e.g., Ascentis RP-Amide, XBridge Shield RP18), 100 x 2.1 mm, <3 µm | A C18 is a workhorse, but a polar-modified phase provides better peak shape for basic compounds and is more stable in highly aqueous mobile phases needed for these polar analytes.[5][7] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Low pH suppresses silanol activity, ensuring better peak shape.[2][4] Formic acid is volatile and an excellent choice for LC-MS compatibility from the start.[8][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 10-15 minutes | A broad generic gradient is essential for initial screening to determine the approximate retention time and complexity of the sample. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | A standard flow rate for this column dimension. |
| Temperature | 30°C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. It's crucial to keep it controlled for reproducibility. |
| Detection | UV (e.g., 210 nm, 254 nm) or full scan with DAD | Piperidine rings lack a strong chromophore, so low wavelength UV is often necessary unless other aromatic moieties are present. |
Q2: My analog has enantiomers. How do I approach chiral separation?
Enantiomers have identical physical properties in an achiral environment and cannot be separated on a standard C18 column. A chiral stationary phase (CSP) is required.[10]
-
Indirect vs. Direct Separation: The modern, preferred method is direct separation on a CSP. The older, indirect method involves derivatizing your analyte with a chiral agent to create diastereomers, which can then be separated on an achiral column.[10] This is more labor-intensive and can introduce artifacts.
-
Column Selection is Key: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of compounds.
-
Mobile Phase Strategy:
-
Normal Phase: Traditional mobile phases of n-Hexane/Ethanol or n-Hexane/Isopropanol often provide the best selectivity on polysaccharide CSPs. Small amounts of an additive like diethylamine (DEA) for a basic analyte may be needed to improve peak shape.[12]
-
Reversed Phase/Polar Organic: Immobilized CSPs (like Chiralpak IA, IB, IC, IG, etc.) are robust and can be used with a wider range of solvents, including reversed-phase (Acetonitrile/Water) and polar organic (Methanol or Ethanol) modes.[10] This is often preferred for LC-MS applications.
-
Q3: I need to transfer my optimized HPLC-UV method to LC-MS. What are the critical considerations?
Transferring a method to Mass Spectrometry requires ensuring that all mobile phase components are volatile and will not contaminate the MS source.
| Component | UV-Friendly (Non-Volatile) | MS-Friendly (Volatile) | Rationale |
| Acid/Buffer (Low pH) | Phosphoric Acid, Phosphate Buffers | Formic Acid, Acetic Acid | Phosphate salts are non-volatile and will rapidly foul an ESI source.[13][14] Formic acid is the standard for positive-ion ESI as it aids protonation.[9][15] |
| Buffer (Neutral/High pH) | Phosphate Buffers | Ammonium Acetate, Ammonium Formate, Ammonium Bicarbonate | Ammonium salts are volatile and provide pH control in the mid-range.[9][13] |
| Competing Base (Additive) | Triethylamine (TEA) | Avoid if possible. Use MS-compatible columns and conditions. If necessary, very low concentrations of ammonia/ammonium hydroxide can be used. | TEA is a potent ion-suppressing agent in the MS source. Modern MS-compatible columns (hybrid-silica, polar end-capped) should be used to achieve good peak shape without such additives.[2] |
| Ion-Pairing Agents | Alkyl sulfonates (e.g., TFA as a special case) | Avoid. Use HILIC or mixed-mode chromatography instead. | Most ion-pairing agents are non-volatile surfactants that severely suppress the signal and contaminate the MS. While TFA is volatile, it is a known and potent signal suppressor in positive ion mode.[15] |
Protocol for Method Transfer:
-
Replace Buffers: Swap any non-volatile buffers (phosphate) with their volatile counterparts (formate, acetate). For example, replace a pH 2.5 phosphate buffer with 0.1% formic acid.
-
Eliminate Additives: Remove any non-volatile additives like TEA. If peak shape degrades significantly, the best solution is to re-optimize the separation on a more inert, MS-compatible column rather than trying to find an MS-friendly additive.
-
Check Flow Rate: If your original method used a high flow rate (>1 mL/min), consider reducing it or splitting the flow before the MS source, as typical ESI sources perform optimally between 0.2-0.6 mL/min.
-
Re-evaluate Gradient: The change in mobile phase composition may slightly alter selectivity. A minor adjustment to the gradient profile may be necessary to re-optimize the separation.
References
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Troubleshooting Peak Shape Problems in HPLC.
- BA Method Development: Polar Compounds. BioPharma Services.
- Developing HPLC Methods. Sigma-Aldrich.
- What Causes Peak Tailing in HPLC? Chrom Tech.
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing.
- Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. RSC Publishing.
- Help separating diastereomers with very similar Rf : r/chemistry. Reddit.
- Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry. Reddit.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
- A Guide to HPLC and LC-MS Buffer Selection.
- Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. Assay Guidance Manual - NCBI.
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
- Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Table 1: [Volatile HPLC Modifiers used in LC-MS/MS]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. veeprho.com [veeprho.com]
- 15. hplc.eu [hplc.eu]
dealing with stereoisomers in the synthesis of 1-(Piperidin-4-yl)propan-1-ol derivatives
Beginning Research on Synthesis
I've initiated comprehensive searches focusing on the synthesis of 1-(Piperidin-4-yl)propan-1-ol derivatives. My primary interest is in stereoisomer control and resolution, so I'm honing search queries for relevant scientific literature. I'm aiming to build a strong foundation of knowledge on the topic.
Gathering Data and Structuring
I'm now expanding my data acquisition through comprehensive Google searches, focusing specifically on stereoisomer control and resolution in this compound derivative synthesis. Simultaneously, I'm designing a structured technical support center to address common synthesis challenges with FAQs and troubleshooting guides. I will devise researcher-focused questions to develop precise answers, incorporating chemical principles and protocols.
Launching a New Search
I'm expanding my literature search to include "synthesis of 1-(Piperidin-4-yl) propan-1-ol stereoisomers," and related queries, to solidify a foundation for the technical support center. My current focus is developing researcher-focused questions to develop precise, expert answers that will incorporate chemical principles and protocols. I plan to use tables for quantitative data and Graphviz for visual representations of workflows and mechanisms. The final stage will be creating a comprehensive "References" section.
Technical Support Center: Enhancing the Reaction Rate of 1-(Piperidin-4-yl)propan-1-ol Synthesis
Introduction
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a Grignard reaction. As a multi-step process involving highly reactive organometallic reagents, achieving a high reaction rate and yield requires careful control over experimental parameters. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, presented in a question-and-answer format to directly resolve experimental challenges.
Scenario 1: The Grignard Reagent Fails to Form or the Reaction Fails to Initiate.
Question: I've combined my propyl bromide and magnesium turnings in anhydrous ether, but the solution remains clear and there's no sign of an exotherm. What's preventing the formation of my propylmagnesium bromide?
Answer: This is a frequent and frustrating issue in Grignard syntheses. The reaction's initiation is a heterogeneous process occurring on the surface of the magnesium metal, which is notoriously sensitive to atmospheric conditions.[1]
Root Causes & Solutions:
-
Magnesium Oxide Layer: Magnesium readily forms a passivating layer of magnesium oxide (MgO) on its surface, which is unreactive towards the alkyl halide.[2]
-
Solution: Activate the magnesium surface. Before adding the solvent, mechanically crush the magnesium turnings with a dry glass rod or in a mortar and pestle. This exposes a fresh, unoxidized metal surface.[3] Chemically, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also effectively activate the surface.[2][4] The disappearance of the iodine's purple color is a good indicator of activation.
-
-
Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[2][5] This is often the primary culprit for reaction failure.
-
Solution: Ensure all glassware is rigorously dried. Flame-dry all flasks, condensers, and dropping funnels under a stream of inert gas (nitrogen or argon) or oven-dry them at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere. Use a freshly opened bottle of anhydrous ether or tetrahydrofuran (THF), or solvent that has been freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Reagent Quality: The propyl bromide may contain impurities or residual water.
-
Solution: Use freshly distilled propyl bromide. If distillation is not feasible, passing it through a short plug of activated alumina can remove water and other polar impurities.[3]
-
Scenario 2: The Reaction Yield is Unexpectedly Low.
Question: My Grignard reagent seemed to form correctly, and the reaction with N-Boc-4-piperidinecarboxaldehyde proceeded, but my final yield of this compound is well below the expected range. What are the likely causes?
Answer: Low yield is a multifaceted problem that can stem from issues in either the Grignard formation step or the subsequent addition reaction. Several competing side reactions can consume your starting materials or product.
Root Causes & Solutions:
-
Inaccurate Grignard Reagent Concentration: The actual concentration of the formed Grignard reagent can be lower than theoretically calculated due to partial reaction or quenching. Using a stoichiometric amount based on the initial alkyl halide can lead to incomplete conversion of the aldehyde.
-
Solution: Titrate the Grignard reagent before use. A common method involves reacting an aliquot of the Grignard solution with a known amount of a proton source (like a weighed sample of menthol in the presence of an indicator) or with iodine.[2] This will give you the precise molarity, allowing for accurate stoichiometric control.
-
-
Side Reactions:
-
Wurtz Coupling: The already-formed Grignard reagent can react with the remaining propyl bromide to form hexane. This is a major side reaction, especially if the local concentration of the alkyl halide is high or if the reaction overheats.[2][6]
-
Mitigation: Add the propyl bromide slowly and dropwise to the magnesium suspension to maintain a low concentration. Ensure efficient stirring to quickly disperse the halide. Maintain a gentle reflux; avoid excessive external heating.[4]
-
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the aldehyde, forming an enolate. This renders the aldehyde unreactive to nucleophilic attack and results in the recovery of starting material after workup.[7][8]
-
Mitigation: Perform the addition at a lower temperature. Cool the Grignard solution in an ice bath (0°C) or a dry ice/acetone bath (-78°C) before slowly adding the N-Boc-4-piperidinecarboxaldehyde solution.[9] Lower temperatures favor the nucleophilic addition pathway over deprotonation.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The addition of the aldehyde to the Grignard reagent is highly exothermic.[10] A runaway reaction can drastically lower the yield by promoting side reactions.
-
Solution: As mentioned, use an ice bath and add the aldehyde solution dropwise via an addition funnel to maintain a controlled internal temperature.
-
-
Order of Addition: Adding the Grignard reagent to the aldehyde can sometimes lead to higher local concentrations of the aldehyde, potentially favoring enolization. The reverse addition (aldehyde to Grignard) is generally preferred.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the piperidine nitrogen before the Grignard reaction?
The secondary amine on the piperidine ring has an acidic proton (N-H). Grignard reagents are potent bases and will readily deprotonate this amine instead of attacking the desired carbonyl group.[11] This consumes at least one equivalent of the Grignard reagent per equivalent of substrate, drastically reducing the yield. To prevent this, the nitrogen must be protected with a group that is stable to the basic Grignard conditions but can be easily removed later. The tert-butyloxycarbonyl (Boc) group is an ideal choice.
Q2: What is a reliable protocol for the Boc protection of 4-piperidinecarboxaldehyde?
A standard and effective method involves reacting the starting material with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.
Experimental Protocol: Boc Protection
-
Dissolve 4-piperidinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup to remove the base and unreacted (Boc)₂O. The resulting tert-butyl 4-formylpiperidine-1-carboxylate can then be purified by column chromatography.[1][6]
Q3: Which solvent is better for this reaction: diethyl ether or THF?
Both diethyl ether (Et₂O) and tetrahydrofuran (THF) are excellent solvents for Grignard reactions because their oxygen atoms can coordinate to and stabilize the magnesium center.
-
Diethyl Ether: Has a lower boiling point (34.6°C), which makes it easier to maintain a gentle reflux from the reaction's own exotherm. However, Grignard reagents can sometimes precipitate out of ether.
-
THF: Has a higher boiling point (66°C) and is a better solvating agent, often keeping the Grignard reagent in solution. This can lead to a more reactive (and sometimes less selective) reagent. For many preparations, THF is preferred as it can accelerate the reaction.[4]
The choice can be substrate-dependent, but for the synthesis of propylmagnesium bromide, THF is generally a robust option.
Q4: How do I remove the Boc protecting group after the reaction?
The Boc group is designed to be labile under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Dissolve the purified N-Boc-1-(piperidin-4-yl)propan-1-ol in a suitable solvent like dichloromethane (DCM), dioxane, or methanol.
-
Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically 25-50% in DCM, stirred at room temperature for 1-2 hours.
-
4M Hydrochloric acid (HCl) in dioxane, stirred at room temperature for 1-3 hours.
-
-
Monitor the reaction by TLC.
-
Once complete, the solvent and excess acid are removed under reduced pressure. The product is often obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be isolated by precipitation with a non-polar solvent like diethyl ether or converted to the free base by neutralization with a base (e.g., NaHCO₃ or NaOH) followed by extraction.
Part 3: Data Summaries & Visualizations
Table 1: Comparison of Reaction Parameters and Their Impact on Rate & Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Mg Activation | None | Mechanical grinding + Iodine crystal | Exposes fresh Mg surface, overcoming the passivating MgO layer to initiate the reaction.[2][3] |
| Solvent | Technical grade ether | Anhydrous THF (distilled) | Grignard reagents are quenched by water; anhydrous conditions are critical for success.[5] |
| Temperature | Room Temperature / Uncontrolled | 0°C for aldehyde addition | Minimizes side reactions like enolization and improves selectivity for the desired 1,2-addition product.[9] |
| Reagent Stoichiometry | Theoretical (1.1 eq Grignard) | Titrated (1.1 eq Grignard) | Ensures complete consumption of the limiting aldehyde, compensating for any Grignard reagent lost to quenching or side reactions.[2] |
| Addition Rate | Rapid addition of aldehyde | Slow, dropwise addition | Controls the reaction exotherm, preventing thermal runaway and reducing Wurtz coupling.[10] |
Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield Grignard reactions.
References
-
Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effect of temperature on Grignard reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Grignard reactions with aldehydes and ketones. (n.d.). SlideShare. Retrieved January 12, 2026, from [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Retrieved January 12, 2026, from [Link]
-
A convenient synthesis of N-Boc-4-formylpiperidine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 12, 2026, from [Link]
-
N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Protecting Groups In Grignard Reactions. (2015, December 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Side Reactions in a Grignard Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How is propan-1-ol synthesised by using Grignard reagent? (2019, January 25). Brainly.in. Retrieved January 12, 2026, from [Link]
-
How do you improve the percent yield in Grignard reaction? (2019, March 19). Quora. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents as Simple Catalysts for the Dehydrocoupling of Amines and Silanes. (n.d.). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved January 12, 2026, from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Item - Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine - Deakin University - Figshare [dro.deakin.edu.au]
workup procedure optimization for 1-(Piperidin-4-yl)propan-1-ol synthesis
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)propan-1-ol
Welcome to the technical support guide for the synthesis and workup of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this important amino alcohol intermediate. The following sections provide in-depth, experience-based answers to troubleshoot common issues and optimize your workup procedure for higher yield and purity.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, practical problems you may encounter during the experimental workup.
Question 1: I've formed a persistent emulsion during the basic liquid-liquid extraction. How can I break it and prevent it from happening again?
Answer:
Emulsion formation is a frequent challenge when working with amine-containing molecules in biphasic systems, especially after neutralization or basification.[1] Emulsions are stabilized by surfactant-like molecules or fine particulates at the interface of the aqueous and organic layers.[2]
Immediate Corrective Actions:
-
Mechanical & Physical Disruption:
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel to minimize mechanical dispersion.[1]
-
Stirring: Transfer the emulsion to a beaker and stir gently with a glass rod. Sometimes, the vortex created is enough to coalesce the dispersed droplets.[2]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.[1][3]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of layers with different densities.[2]
-
-
Chemical Disruption (Salting Out):
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and organic solvent in the aqueous layer, which helps to break the emulsion.[1][3]
-
Add Solid Salt: Adding solid NaCl directly to the funnel and shaking can also be effective.[3]
-
-
Solvent & Temperature Modification:
-
Add More Organic Solvent: Diluting the organic phase (by 5-10x) can sometimes destabilize the emulsion.[3]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the mixture and break the emulsion.[1]
-
Thermal Shock: Cooling the separatory funnel in an ice bath can sometimes promote layer separation.[2]
-
Preventative Measures for Future Experiments:
-
Pre-filtration: Before extraction, filter the crude reaction mixture to remove any insoluble materials or particulates that could stabilize an emulsion.[2]
-
Solvent Choice: Select an extraction solvent with a significantly different density from water and low mutual solubility. For basic compounds, solvents like dichloromethane (DCM) or chloroform are often effective, but be mindful that they form the bottom layer.[4]
-
Controlled Agitation: During extraction, invert the separatory funnel gently multiple times rather than shaking it vigorously.
Question 2: My final yield is consistently low. Where might I be losing my product during the workup?
Answer:
Low yield is often a result of incomplete extraction or unintended loss of product into the wrong phase or through degradation. For a basic compound like this compound, the key is managing its protonation state.
Potential Causes and Solutions:
-
Incorrect pH during Extraction:
-
The Chemistry: The piperidine nitrogen is basic. To extract it into an organic solvent, it must be in its neutral (free base) form. If the aqueous layer is not sufficiently basic, a significant portion of your product will remain as the protonated, water-soluble salt.
-
The Solution: The pKa of piperidine is approximately 11.2. While the exact pKa of your product may differ slightly, a good rule of thumb for efficient extraction of a basic amine into an organic layer is to adjust the aqueous pH to be at least 2 units above the pKa of the conjugate acid.[5] Therefore, ensure the aqueous phase is adjusted to pH > 13 (e.g., using 2-4 M NaOH) before extracting with your organic solvent. Always check the pH with litmus paper or a pH meter after adding the base and mixing.
-
-
Insufficient Extraction:
-
The Chemistry: The partition coefficient (LogP) describes how a compound distributes itself between two immiscible solvents.[5] A single extraction is rarely sufficient to recover all the product.
-
The Solution: Perform multiple extractions (e.g., 3-4 times) with fresh portions of the organic solvent. Combine the organic extracts to maximize recovery. Increasing the organic-to-aqueous solvent ratio can also improve extraction efficiency.[4][5]
-
-
Product Precipitation:
-
The Chemistry: If you perform an initial acid wash to remove non-basic impurities, your product will be in the aqueous layer as the hydrochloride or other salt. If this aqueous solution is too concentrated, the product salt may precipitate, especially if the salt has limited aqueous solubility.
-
The Solution: Use sufficient water during the initial acidic wash and subsequent basification to keep the product salt fully dissolved.
-
Below is a workflow diagram illustrating the path of the product during a properly optimized acid-base extraction.
Caption: Acid-base extraction workflow for isolating the basic product.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the optimization of the workup procedure.
Question 3: What is the best solvent for extraction and for final crystallization of this compound?
Answer:
The choice of solvent is critical for both extraction and crystallization and depends on the physicochemical properties of your product.
For Extraction:
The ideal extraction solvent should:
-
Have high solubility for the neutral (free base) form of your product.
-
Be immiscible with water.
-
Have a low boiling point for easy removal.
-
Have a different density than water for clear layer separation.
A table of common extraction solvents is provided below for comparison.
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Water Miscibility | Layer |
| Diethyl Ether | 2.8 | 0.71 | 34.6 | Low | Top |
| Ethyl Acetate | 4.4 | 0.90 | 77.1 | Low | Top |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Low | Bottom |
| Chloroform | 4.1 | 1.49 | 61.2 | Low | Bottom |
Recommendation: Dichloromethane (DCM) is often an excellent choice for extracting basic compounds like this amino alcohol. Its polarity is well-suited to dissolve the product, and its density ensures a clean separation as the bottom layer. Ethyl acetate is also a good, less toxic alternative.
For Crystallization:
The ideal crystallization solvent (or solvent system) should:
-
Dissolve the product well at high temperatures but poorly at low temperatures.
-
Dissolve impurities well at all temperatures OR not dissolve them at all.
-
Be easily removed from the final crystals.
Amino alcohols can be challenging to crystallize due to the hydrogen bonding capabilities of both the amine and alcohol groups.[6]
Recommended Solvents/Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. This technique is common for amino acids and related compounds.[7][8]
-
Ethanol/Ethyl Acetate or Ethanol/Hexanes: Similar to the above, using a less polar co-solvent can effectively induce crystallization. Many piperidine derivatives are successfully crystallized from ethanol or ethanol-ethyl acetate mixtures.[9]
-
Isopropyl Alcohol (IPA): Often a good single solvent for crystallization of moderately polar compounds.
Pro-Tip: Start with a small amount of your crude material and test several solvent systems in parallel on a microscale to identify the best conditions before committing your entire batch.
Question 4: How do I remove highly polar, water-soluble impurities from my crude product?
Answer:
If your crude product is contaminated with water-soluble materials (e.g., salts from the reaction, unreacted polar starting materials), a well-designed liquid-liquid extraction is your most powerful tool. The technique of "back-extraction" is particularly effective.[4][5]
Detailed Protocol for Back-Extraction:
-
Dissolve Crude Product: Dissolve your crude material in a suitable organic solvent like ethyl acetate or DCM.
-
Acidic Wash (Extraction of Product): Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake gently. Your basic product, this compound, will react with the acid to form its water-soluble hydrochloride salt and move into the aqueous layer. Many non-basic organic impurities will remain in the organic layer.
-
Separate and Discard: Separate the two layers. Keep the aqueous layer , as this now contains your protonated product. Discard the organic layer containing the impurities.
-
Wash the Aqueous Layer: To remove any residual non-basic impurities, wash the acidic aqueous layer with a fresh portion of organic solvent and discard the organic wash.
-
Basify and Re-extract: Place the clean, acidic aqueous layer back into the separatory funnel. Cool it in an ice bath and slowly add a base (e.g., 4 M NaOH or solid K₂CO₃) until the pH is > 13. This converts your product back to the neutral free base.
-
Final Extraction: Extract the basified aqueous layer multiple times (3-4x) with fresh organic solvent (e.g., DCM).
-
Isolate Product: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield your purified product.
This process effectively uses the pH-switchable solubility of your amine product to separate it from neutral or acidic impurities.
References
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available from: [Link]
-
Płotka-Wasylka, J., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available from: [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available from: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]
- Google Patents. (1984). Crystallization of amino acid - JPS5939857A.
- Google Patents. (1992). Method for crystallization of amino acids - US5118815A.
-
SCM. (2022). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. YouTube. Available from: [Link]
-
Melnykov, K. P., et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link]
-
Baumann, M., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Royal Society of Chemistry. Available from: [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Available from: [Link]
-
Journal of the American Chemical Society. (1952). The Synthesis of Some Amino Alcohols. Available from: [Link]
-
ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... Available from: [Link]
-
Reddit. (2023). Making Crystals from Amino Acids. r/microscopy. Available from: [Link]
-
Sulphur Experts. (2020). Troubleshooting Foaming in an Amine Plant. YouTube. Available from: [Link]
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Available from: [Link]
-
Mitrask. extraction and isolation of piperine from black pepper. Available from: [Link]
-
Sarthaks eConnect. (2024). The pKa value of the substituted piperidine formed with substituent “X” is found to be 8.28. What is the expected electronegativity. Available from: [Link]
-
ResearchGate. pK a values of common substituted piperazines. Available from: [Link]
-
Pothuri, V. V. (2021). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate. Available from: [Link]
-
ResearchGate. (2015). (PDF) Piperidine and piperine: extraction and content assessment in black pepper. Available from: [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
S. Gastaldi, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link]
-
Wikipedia. Piperine. Available from: [Link]
-
Aziz, D. M., et al. (2015). Synthesising a Novel Derivatives of Piperine from Black Pepper (piper nigrum L.). ResearchGate. Available from: [Link]
- Google Patents. (2018). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Semantic Scholar. (2020). Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. brainkart.com [brainkart.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Continuous and convergent access to vicinyl amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06093A [pubs.rsc.org]
- 7. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)propan-1-ol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(Piperidin-4-yl)propan-1-ol. The content is structured to address common challenges encountered during the two primary synthetic routes: the Grignard reaction with an N-protected 4-formylpiperidine and the reduction of an N-protected 4-propionylpiperidine. This guide is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, with a focus on the impact of solvent choice.
Grignard Reaction Route: N-Boc-4-formylpiperidine with Ethylmagnesium Bromide
Question 1: My Grignard reaction is giving a very low yield of the desired 1-(N-Boc-piperidin-4-yl)propan-1-ol. What are the likely causes and how can I improve it?
Answer:
Low yields in this Grignard reaction are a common issue and can often be traced back to several factors, primarily related to solvent and reaction conditions.
-
Issue: Inadequate Solvent Anhydrous Conditions. Grignard reagents are extremely strong bases and will react readily with any protic species, including water.[1] The presence of even trace amounts of moisture in your solvent (typically diethyl ether or THF) or on your glassware will quench the ethylmagnesium bromide, leading to the formation of ethane and a significant reduction in the amount of active nucleophile available to react with your aldehyde.
-
Troubleshooting:
-
Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under a vacuum or oven-drying at >120°C for several hours.[1]
-
Solvent: Use a freshly opened bottle of anhydrous diethyl ether or THF, or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use. Diethyl ether is a common choice, but THF can be advantageous due to its higher boiling point and better solvating properties for the magnesium salts formed during the reaction.[2]
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of dry nitrogen or argon.[1]
-
-
-
Issue: Enolization of N-Boc-4-formylpiperidine. The α-proton of an aldehyde is acidic and can be abstracted by the strongly basic Grignard reagent.[3][4] This side reaction forms a magnesium enolate and consumes both your starting aldehyde and the Grignard reagent, leading to a lower yield of the desired secondary alcohol.[3]
-
Troubleshooting:
-
Order of Addition: Add the solution of N-Boc-4-formylpiperidine in your anhydrous solvent slowly to the stirred solution of ethylmagnesium bromide.[3] This maintains a low concentration of the aldehyde and favors nucleophilic addition over deprotonation.
-
Temperature Control: Perform the reaction at a low temperature. Cooling the Grignard solution to 0°C or even -78°C (dry ice/acetone bath) before and during the addition of the aldehyde will significantly suppress the enolization pathway.[3][5]
-
-
-
Issue: Wurtz Coupling. A portion of the ethylmagnesium bromide can react with unreacted ethyl bromide (from the Grignard reagent preparation) to form butane. This side reaction reduces the concentration of your active Grignard reagent.[3]
-
Troubleshooting:
-
Slow Addition during Grignard Formation: When preparing the ethylmagnesium bromide, add the ethyl bromide solution to the magnesium turnings at a rate that maintains a gentle reflux. This helps to ensure complete reaction of the ethyl bromide.
-
Use of Excess Magnesium: A slight excess of magnesium during the Grignard reagent preparation can help to drive the reaction to completion and minimize residual ethyl bromide.
-
-
Question 2: The workup of my Grignard reaction is problematic, resulting in a thick emulsion that is difficult to separate. How can I improve the workup?
Answer:
Emulsion formation during the workup is often due to the precipitation of magnesium salts. The choice of quenching agent and solvent can significantly impact the ease of phase separation.
-
Standard Quenching Procedure: The most common and generally effective method is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][5] This protonates the magnesium alkoxide to form the desired alcohol and converts the magnesium halides into more soluble ammonium salts.
-
Troubleshooting Emulsions:
-
Dilution: If an emulsion forms, adding more of your organic solvent (diethyl ether or THF) and more of the aqueous quenching solution can help to break it up.
-
Filtration: In some cases, it may be necessary to filter the entire mixture through a pad of Celite® to remove the fine magnesium salt precipitate before proceeding with the extraction.
-
Alternative Quenching: A slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) can also be used for quenching.[6] However, this is more exothermic and should be done with careful cooling in an ice bath.
-
-
Reduction Route: N-Boc-4-propionylpiperidine with Sodium Borohydride
Question 3: My reduction of N-Boc-4-propionylpiperidine is sluggish or incomplete. How can I drive the reaction to completion?
Answer:
While sodium borohydride (NaBH₄) is a relatively mild reducing agent, it is generally effective for the reduction of ketones.[7] If the reaction is not proceeding as expected, consider the following:
-
Issue: Solvent Choice and Temperature. Sodium borohydride reductions are typically carried out in protic solvents like methanol or ethanol.[7][8] These solvents not only dissolve the NaBH₄ but also participate in the reaction mechanism by protonating the intermediate alkoxide.[9]
-
Troubleshooting:
-
Solvent: Ethanol is a good first choice.[7] Methanol can also be used and may in some cases lead to faster reaction rates.[10] However, be aware that NaBH₄ reacts with alcohols to generate hydrogen gas, so the addition should be done carefully, especially at room temperature.[10]
-
Temperature: While many NaBH₄ reductions proceed well at room temperature, gently warming the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, always monitor for excessive hydrogen evolution.
-
Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the ketone.
-
-
-
Issue: Purity of the Starting Material. Impurities in your N-Boc-4-propionylpiperidine could inhibit the reaction.
-
Troubleshooting:
-
Purification: Ensure your starting ketone is of high purity. If necessary, purify it by column chromatography or recrystallization before proceeding with the reduction.
-
-
Question 4: I am observing the formation of byproducts in my NaBH₄ reduction. What are they and how can I avoid them?
Answer:
The reduction of ketones with NaBH₄ is generally a clean reaction. However, the presence of other reducible functional groups or side reactions of the solvent can lead to byproducts.
-
Issue: Over-reduction. This is generally not a concern with NaBH₄ as it does not typically reduce esters, amides, or carboxylic acids under standard conditions.[8]
-
Issue: Reactions with the Solvent. As mentioned, NaBH₄ reacts with the alcohol solvent. While this is usually manageable, using a large excess of NaBH₄ at elevated temperatures for extended periods can lead to significant consumption of the reagent and the formation of borate esters, which can complicate the workup.
-
Troubleshooting:
-
Controlled Stoichiometry and Temperature: Use a moderate excess of NaBH₄ (1.5-2.0 eq.) and maintain a reasonable reaction temperature.
-
Workup: The workup for a NaBH₄ reduction typically involves the addition of water to quench any remaining reagent and then extraction of the product with an organic solvent like dichloromethane or ethyl acetate.[11] A dilute acid wash can also be employed to neutralize any basic byproducts.
-
-
N-Boc Deprotection
Question 5: The deprotection of the N-Boc group is incomplete or is leading to decomposition of my product. What are the best conditions?
Answer:
The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions. The choice of acid and solvent is crucial to ensure complete deprotection without causing unwanted side reactions.
-
Issue: Incomplete Deprotection. Insufficiently acidic conditions or short reaction times can lead to incomplete removal of the Boc group.
-
Troubleshooting:
-
Recommended Conditions: A solution of 4M HCl in dioxane is a very effective and widely used reagent for Boc deprotection.[12][13][14] The reaction is typically complete within a few hours at room temperature.
-
Alternative Conditions: A solution of HCl in methanol can also be used.[15] Trifluoroacetic acid (TFA) in dichloromethane is another common method, although TFA is more corrosive and can sometimes lead to side reactions with sensitive functional groups.[15]
-
-
-
Issue: Product Decomposition. Strong acids can sometimes promote side reactions, such as dehydration of the alcohol to form an alkene, especially if the reaction is heated.
-
Troubleshooting:
-
Temperature Control: Perform the deprotection at room temperature or below (0°C) to minimize side reactions.
-
Solvent Choice: Dioxane is often a good choice as it is relatively non-nucleophilic.[16] Using an alcohol solvent like methanol can sometimes lead to the formation of methyl ether byproducts if a carbocation intermediate is formed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure of the product to acidic conditions.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-Boc protecting group in this synthesis?
A1: The piperidine nitrogen is a basic and nucleophilic site. In the Grignard reaction, it would be deprotonated by the strongly basic Grignard reagent. In the reduction reaction, it could potentially coordinate to the boron of the sodium borohydride. The N-Boc group serves to temporarily "mask" the reactivity of the piperidine nitrogen, preventing these unwanted side reactions. It is then removed in the final step to yield the desired product.
Q2: Can I use a different protecting group for the piperidine nitrogen?
A2: Yes, other protecting groups such as the benzyloxycarbonyl (Cbz) or benzyl (Bn) group can be used. However, the deprotection conditions for these groups are different (e.g., hydrogenolysis for Cbz and Bn) and may not be compatible with other functional groups in your molecule. The Boc group is often preferred due to its stability under a wide range of conditions and its relatively mild acidic deprotection.
Q3: How do I purify the final this compound?
A3: After deprotection, the product will likely be in the form of its hydrochloride salt. You can neutralize this with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and then extract the free base into an organic solvent like dichloromethane or ethyl acetate. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Grignard Reaction: Grignard reagents are highly flammable and react violently with water.[2] All operations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and away from any sources of ignition. Diethyl ether and THF are also highly flammable.[1]
-
Sodium Borohydride Reduction: Sodium borohydride reacts with protic solvents and acidic solutions to produce flammable hydrogen gas. Additions should be made slowly and with adequate ventilation.
-
Acidic Deprotection: Concentrated acids like HCl and TFA are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Section 3: Data and Protocols
Table 1: Solvent Properties and Recommendations
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Synthetic Step | Recommendation |
| Diethyl Ether | 4.3 | 34.6 | Grignard Reaction | Recommended. Anhydrous grade is essential. Its high volatility requires careful temperature control. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Grignard Reaction | Highly Recommended. Anhydrous grade is crucial. Better solvating properties than ether.[2] |
| Ethanol | 24.6 | 78.4 | NaBH₄ Reduction | Recommended. Good solvent for NaBH₄ and the substrate.[7] |
| Methanol | 32.7 | 64.7 | NaBH₄ Reduction | Alternative. Can lead to faster reduction rates but also reacts more readily with NaBH₄.[10] |
| Dioxane | 2.2 | 101 | N-Boc Deprotection | Highly Recommended for HCl-mediated deprotection.[12][13] |
| Dichloromethane (DCM) | 9.1 | 39.6 | N-Boc Deprotection | Alternative for TFA-mediated deprotection.[15] |
Experimental Protocols
Protocol 1: Grignard Reaction and Workup
-
Preparation of Ethylmagnesium Bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.). Cover the magnesium with anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.1 eq.) in anhydrous ether/THF from the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard solution to 0°C in an ice bath. Slowly add a solution of N-Boc-4-formylpiperidine (1.0 eq.) in anhydrous ether/THF via the dropping funnel.[3] Maintain the temperature below 10°C during the addition.
-
Workup: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of NH₄Cl.[5] Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-(N-Boc-piperidin-4-yl)propan-1-ol.
Protocol 2: NaBH₄ Reduction and Workup
-
Reduction: In a round-bottom flask, dissolve N-Boc-4-propionylpiperidine (1.0 eq.) in ethanol. Cool the solution to 0°C in an ice bath. In portions, add sodium borohydride (1.5 eq.).[7]
-
Workup: After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-(N-Boc-piperidin-4-yl)propan-1-ol.
Protocol 3: N-Boc Deprotection
-
Deprotection: Dissolve the crude 1-(N-Boc-piperidin-4-yl)propan-1-ol in a minimal amount of methanol or dioxane. Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq.).[12][13]
-
Isolation: Stir the reaction at room temperature for 2-4 hours. Monitor by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude this compound hydrochloride salt. This can be further purified by recrystallization or by neutralizing to the free base for chromatographic purification.
Section 4: Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the reduction synthesis of this compound.
References
-
Reddit. (2023, October 3). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl? r/OrganicChemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
-
NaBH4 Reduction of Ketone to Alcohol. (n.d.). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions And Synthesis (2). Retrieved from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Reddit. (2020, November 5). NABH4 reduction with ethanol? r/chemhelp. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
6. Grignard Reaction. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Retrieved from [Link]
-
Grokipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5183. [Link]
-
PubChem. (n.d.). N-Boc-2-(piperidin-4-yloxy)propan-1-ol. Retrieved from [Link]
-
Filo. (2025, June 26). What is the product when ethylmagnesium bromide (C_2H_5MgBr) r... Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ethylmagnesium bromide – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Quora. (2022, August 27). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]
-
MDPI. (2025, October 15). Ti(O-iPr)4-EtMgBr-Catalyzed Reaction of Dialkyl-Substituted Alkynes with Et2Zn. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Boc Deprotection - HCl [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Catalyst Selection and Optimization for Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of piperidines. The piperidine scaffold is a crucial component in a vast range of pharmaceuticals, making its efficient and selective synthesis a critical endeavor.[1][2][3][4][5][6] This resource provides field-proven insights and actionable solutions to common challenges encountered during experimental work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during piperidine synthesis.
Question 1: My reaction shows low or no conversion of the pyridine starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in pyridine hydrogenation is a frequent issue that can often be traced back to catalyst activity or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst is the heart of the reaction, and its health is paramount.
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst from a reputable supplier. Over time, catalysts can degrade or become contaminated.
-
Catalyst Poisoning: Piperidine and pyridine derivatives can themselves act as catalyst poisons by strongly coordinating to the metal center, especially with catalysts like Palladium.[7][8][9] Impurities in your starting materials or solvent (e.g., sulfur compounds, water) can also deactivate the catalyst.[10]
-
Solution: Use high-purity, dry solvents and reagents.[10] If poisoning is suspected, consider pretreating your starting materials or using a guard bed. In some cases, switching to a different catalyst, such as Rhodium, which can be more resistant to poisoning by nitrogen-containing compounds, is beneficial.[11][12]
-
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio is a critical parameter.
-
Solution: While screening, start with a higher catalyst loading (e.g., 5-10 mol%) and then optimize by decreasing the amount.
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a significant role in catalyst performance and reaction kinetics.
Question 2: I'm observing the formation of significant byproducts, leading to low selectivity for the desired piperidine. How can I improve the selectivity?
Answer:
Low selectivity is often due to over-reduction or other side reactions. The key is to find a balance between reactivity and selectivity.
Potential Causes & Solutions:
-
Over-reduction (Hydrogenolysis): This is the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[12]
-
Catalyst Choice: Some catalysts are more prone to hydrogenolysis than others. For instance, Palladium-based catalysts can sometimes promote C-N bond cleavage.
-
Reaction Conditions: Harsh conditions can favor over-reduction.
-
Solution: Optimize for the mildest conditions (temperature and pressure) that still provide a good conversion rate.
-
-
-
Incomplete Reduction: The reaction may stop at intermediate stages, such as tetrahydropyridines.
-
Solution: Increasing the reaction time, temperature, or hydrogen pressure can help drive the reaction to completion. However, this must be balanced with the risk of over-reduction.
-
-
Side Reactions of Functional Groups: If your pyridine substrate has other functional groups, they may also react under the hydrogenation conditions.
Question 3: My reaction is not diastereoselective, resulting in a mixture of cis and trans isomers. How can I control the stereochemistry?
Answer:
Achieving high diastereoselectivity in the synthesis of substituted piperidines is a common challenge.
Potential Causes & Solutions:
-
Catalyst and Substrate Interaction: The stereochemical outcome is often determined by how the substrate adsorbs onto the catalyst surface.
-
Solution: Screening different heterogeneous catalysts (e.g., Ni-silicide, Co@TiO₂) can reveal significant differences in diastereoselectivity.[1] For some substrates, homogeneous catalysts may offer better stereocontrol.
-
-
Reaction Mechanism: The reaction may proceed through different pathways leading to different stereoisomers.
-
Solution: Altering the reaction conditions (solvent, temperature) can sometimes influence the dominant reaction pathway and improve diastereoselectivity. For certain multi-component reactions, using cyclic dienes can favor higher diastereoselectivities.[11]
-
Question 4: I'm having difficulty purifying my piperidine product from the pyridine starting material. What is causing this, and what purification strategies can I use?
Answer:
The separation of piperidine from pyridine can be challenging due to the formation of an azeotrope.
Potential Causes & Solutions:
-
Azeotrope Formation: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), making complete separation by simple fractional distillation difficult.[11]
-
Solution:
-
Azeotropic Distillation: The use of water as an entrainer can help break the azeotrope.
-
Selective Salt Formation: A highly effective method is to bubble carbon dioxide through the mixture. Piperidine will react to form a solid carbonate salt, while pyridine will not. The solid can then be separated by filtration.[11]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common types of catalysts used for piperidine synthesis via pyridine hydrogenation?
A1: The most common catalysts are heterogeneous and based on precious metals. These include:
-
Palladium on Carbon (Pd/C): Widely used, but can be prone to catalyst poisoning and may cause over-reduction.[11][12]
-
Platinum(IV) Oxide (PtO₂): An effective catalyst that can sometimes offer better resistance to dehalogenation than Pd/C.[12]
-
Rhodium on Carbon (Rh/C): Often more active and selective than Palladium for pyridine reduction, with less C-N bond cleavage.[11][12]
-
Ruthenium on Alumina (Ru/Al₂O₃): A highly active catalyst capable of achieving high yields in short reaction times.[2]
-
Raney Nickel: A cost-effective option, particularly for large-scale industrial synthesis, but often requires higher temperatures and pressures.[5][6][11]
Homogeneous catalysts, such as those based on Iridium and Rhodium complexes, are also employed, especially when high selectivity is required.[1][16][17]
Q2: When should I choose a homogeneous versus a heterogeneous catalyst?
A2:
-
Heterogeneous catalysts are generally preferred for their ease of separation from the reaction mixture (simple filtration), recyclability, and suitability for industrial processes.[3]
-
Homogeneous catalysts can offer higher selectivity and activity under milder conditions. They are particularly useful for achieving high stereoselectivity in the synthesis of complex, substituted piperidines.[8][16] However, their separation from the product can be more challenging.
Reaction Optimization
Q3: What is the typical range for temperature and pressure in pyridine hydrogenation?
A3: The optimal conditions depend on the specific catalyst and substrate. However, a general starting point would be:
-
Hydrogen Pressure: 30 to 80 bar.[11] Some highly active catalysts, like certain Rhodium systems, can operate at or near room temperature.[2]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent can impact the reaction in several ways:
-
Solubility: It must dissolve the pyridine substrate. Piperidine itself is soluble in water and many organic solvents.[18][19]
-
Catalyst Interaction: The solvent can influence the catalyst's activity and stability.
-
Reaction Rate: The polarity of the solvent can affect the reaction kinetics. For example, in some multi-component reactions, ethanol has been shown to accelerate the reaction rate compared to methanol.[13][14]
Analytical Methods
Q5: What analytical techniques are best for monitoring the progress of my piperidine synthesis?
A5: A combination of techniques is often ideal:
-
Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components in the reaction mixture, providing both qualitative and quantitative data.[20][21]
-
High-Performance Liquid Chromatography (HPLC): A precise quantitative method for determining reaction kinetics and yield, especially for less volatile compounds.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring or for analyzing aliquots taken at different time points to track the conversion of starting materials to products.[20]
Data Summary and Protocols
Catalyst Performance Comparison
| Catalyst System | Substrate Type | Yield (%) | Selectivity | Reaction Conditions | Reference(s) |
| Heterogeneous Ni-silicide | Substituted Pyridines | 96-99% | >99% cis | 100°C, 50 bar H₂, 24h | [1] |
| Heterogeneous Co@TiO₂-mel | Substituted Pyridines | 86-99% | Good to Excellent | 100°C, 50 bar H₂, 24h | [1] |
| Homogeneous [Cp*IrCl₂]₂ | Primary Amines + Diols | 85-99% | N/A | 110°C, 20h | [1] |
| Platinum(IV) oxide (PtO₂) | Pyridine | High | Good | Room Temp, 50-70 atm H₂ | [2] |
| Ruthenium/Alumina (Ru/Al₂O₃) | Pyridine | >99% | Excellent | 80°C, 50 atm H₂ | [2] |
| Rhodium on Carbon (Rh/C) | Pyridine | 98% | High | Ambient Temp & Pressure (Electrocatalytic) | [2][3] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation of Pyridine
Objective: To synthesize piperidine from pyridine using a heterogeneous catalyst.
Materials:
-
Pyridine substrate
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
High-purity hydrogen gas
-
Autoclave reactor equipped with a magnetic stirrer and pressure gauge
Procedure:
-
In a glass liner for the autoclave, dissolve the pyridine substrate (0.8 mmol) in anhydrous TFE (1 mL).
-
Add the Rhodium(III) oxide catalyst (1.0 mg, 0.5 mol%).
-
Place the glass liner inside the autoclave and seal the reactor.
-
Purge the autoclave with hydrogen gas three times to remove any air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80°C).
-
Monitor the reaction progress by taking aliquots (if the reactor allows) or by monitoring the pressure drop.
-
Once the reaction is complete (as determined by an appropriate analytical method like GC-MS or NMR), cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and remove the reaction mixture.
-
To isolate the product, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude piperidine product, which can be further purified if necessary.
Safety Note: High-pressure hydrogenation reactions should only be performed by trained personnel using appropriate safety equipment and in a properly designed facility.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low conversion in piperidine synthesis.
Reaction Pathway: Catalytic Hydrogenation of Pyridine
Caption: Simplified reaction pathway for the hydrogenation of pyridine to piperidine.
References
-
Comparing the efficacy of different catalytic systems for piperidine synthesis - Benchchem. 1
-
Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis - Benchchem. 10
-
A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate - Benchchem. 20
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. 11
-
Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. 7
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. 13
-
Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. 14
-
Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. 22
-
A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes - Benchchem. 2
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. 3
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. 4
-
Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing). 23
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. 16
-
Piperidine Synthesis. - DTIC. 5
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 24
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. 25
-
Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. 26
-
Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. 27
-
Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. 28
-
Piperidine | Solubility of Things. 18
-
Optimization of the conditions for the reaction of 1 with piperidine a . | Download Scientific Diagram - ResearchGate. 29
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. 30
-
Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem. 6
-
Addressing poor solubility of piperidine derivatives in reactions - Benchchem. 19
-
What are the detection methods for piperidine? - Blog - BIOSYNCE. 21
-
Piperidine synthesis - Organic Chemistry Portal. 31
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. 32
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. 8
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. 33
-
Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent | Request PDF - ResearchGate. 15
-
The suggested mechanism for the synthesis of piperidine derivatives... - ResearchGate. 34
-
Iridium Catalysis Enables Piperidine Synthesis from Pyridines - Scienmag. 17
-
Catalysts Deactivation, Poisoning and Regeneration - MDPI. 35
-
Preparation of Piperidines, Part 1: Substituted at Position 2 - YouTube. 9
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. 36
-
Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. scienmag.com [scienmag.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biosynce.com [biosynce.com]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 23. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 25. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 26. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Piperidine synthesis [organic-chemistry.org]
- 32. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ajchem-a.com [ajchem-a.com]
- 34. researchgate.net [researchgate.net]
- 35. mdpi-res.com [mdpi-res.com]
- 36. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Reference Spectra of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 1-(Piperidin-4-yl)propan-1-ol, a substituted piperidine derivative, represents a scaffold of significant interest due to the prevalence of the piperidine ring in numerous therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive comparative analysis of the expected reference spectra for this compound. In the absence of publicly available experimental spectra for this compound, this document leverages established spectroscopic principles and data from closely related analogs to offer a robust predictive guide for its analytical characterization.
The Structural Context: What to Expect from this compound
This compound is a secondary alcohol with a piperidine ring substituted at the 4-position. This structure presents several key features that will manifest in its analytical spectra: a saturated heterocyclic amine, a secondary alcohol, and a propyl chain. Understanding the characteristic signals from each of these components is crucial for structural elucidation and purity assessment.
A Multi-Technique Approach to Structural Verification
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of small molecules like this compound. This guide will focus on the three cornerstone analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the propanol side chain, and the hydroxyl and amine groups. The chemical shifts (δ) are predicted based on the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Considerations |
| -CH₃ (propanol) | 0.8 - 1.0 | Triplet (t) | 3H | Coupled to the adjacent -CH₂- group. |
| -CH₂- (propanol) | 1.3 - 1.6 | Multiplet (m) | 2H | Coupled to both the -CH₃ and -CH(OH)- groups. |
| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.2 | Multiplet (m) | 4H | Protons adjacent to the nitrogen atom are deshielded. |
| Piperidine H-3, H-5 (axial & equatorial) | 1.2 - 1.8 | Multiplet (m) | 4H | |
| Piperidine H-4 | 1.5 - 2.0 | Multiplet (m) | 1H | The proton at the substitution point. |
| -CH(OH)- | 3.4 - 3.8 | Multiplet (m) | 1H | The proton attached to the carbon bearing the hydroxyl group is deshielded. |
| -OH | Variable (broad singlet) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O. |
| -NH | Variable (broad singlet) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; can be exchanged with D₂O. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Considerations |
| -CH₃ (propanol) | 10 - 15 | |
| -CH₂- (propanol) | 25 - 35 | |
| Piperidine C-2, C-6 | 45 - 55 | Carbons adjacent to the nitrogen are deshielded. |
| Piperidine C-3, C-5 | 25 - 35 | |
| Piperidine C-4 | 40 - 50 | The carbon at the point of substitution. |
| -CH(OH)- | 70 - 80 | The carbon bearing the hydroxyl group is significantly deshielded. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol .
Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 143 would be expected, although it may be weak. Key fragmentation pathways would likely involve:
-
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom in the piperidine ring.
-
Loss of water: Dehydration of the alcohol to form a fragment at m/z 125.
-
Cleavage of the propanol side chain: Loss of an ethyl group (m/z 114) or a propyl group (m/z 100).
The base peak in the mass spectrum of the related compound propan-1-ol is often at m/z 31, corresponding to the [CH₂OH]⁺ fragment.[1] A similar fragment resulting from cleavage of the C-C bond adjacent to the alcohol may be observed for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Characteristic IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Notes |
| O-H stretch (alcohol) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding.[2][3] |
| N-H stretch (secondary amine) | 3300 - 3500 | Moderate, can be broad | May be obscured by the O-H stretch. |
| C-H stretch (alkane) | 2850 - 3000 | Strong | Characteristic of the piperidine and propanol alkyl chains. |
| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong | A key indicator of the alcohol functional group.[2][3] |
| N-H bend (secondary amine) | 1550 - 1650 | Moderate |
Alternative Analytical Techniques: A Broader Perspective
While NMR, MS, and IR are the primary tools for structural elucidation, other techniques are invaluable for purity assessment and characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid, is a common choice for analyzing piperidine derivatives.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can provide both separation and mass spectral data.
Experimental Protocols: A Practical Guide
The following are generalized protocols for the characterization of piperidine derivatives.[4]
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. For compounds with exchangeable protons (-OH, -NH), a D₂O exchange experiment can be performed to confirm these signals.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
IR Spectroscopy Sample Preparation (Thin Film)
-
Place a small drop of the liquid sample (if applicable) or a solution of the solid compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound.
-
Acquire the IR spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel piperidine derivative.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
Conclusion
While direct experimental reference spectra for this compound are not readily found in public databases, a comprehensive analytical characterization is achievable through a combination of predictive spectroscopy and comparison with closely related analogs. This guide provides a foundational framework for researchers to interpret the expected NMR, MS, and IR data for this molecule, enabling confident structural verification and purity assessment in their drug discovery and development endeavors. The provided protocols and workflow diagrams offer a practical starting point for the robust analytical characterization of this and other novel piperidine derivatives.
References
-
Doc Brown's Chemistry. Infrared spectrum of propan-1-ol. [Link]
-
Doc Brown's Chemistry. Mass spectrum of propan-1-ol. [Link]
Sources
- 1. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Standards of 1-(Piperidin-4-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of any chemical entity are paramount. This guide provides an in-depth technical comparison of analytical standards and methodologies for 1-(Piperidin-4-yl)propan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical insights necessary to select and qualify an appropriate analytical standard for this compound, ensuring the integrity and reproducibility of your research.
The Critical Role of a Well-Characterized Analytical Standard
An analytical standard serves as a benchmark against which a sample of this compound can be compared for identity, purity, and strength. The absence of a readily available certified reference material (CRM) from pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP) for this specific molecule necessitates a rigorous in-house qualification of a chosen batch.[1][2][3][4] This process of qualifying a reference standard is not merely a procedural formality; it is the cornerstone of reliable analytical data. The choice of analytical techniques and the design of validation protocols should be guided by international standards such as the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6][7][8]
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the first step in developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | Sigma-Aldrich[9], PubChem |
| Molecular Weight | 143.23 g/mol | Sigma-Aldrich[9] |
| CAS Number | 24152-48-5 | Sigma-Aldrich[9] |
| Physical Form | Solid | Sigma-Aldrich[9] |
| Boiling Point | 227.9 ± 13.0 °C at 760 mmHg | Sigma-Aldrich[9] |
| SMILES | CCC(C1CCNCC1)O | Sigma-Aldrich |
| InChI Key | WDOWPHYNSYXXHJ-UHFFFAOYSA-N | Sigma-Aldrich[9] |
Comparative Analysis of Key Analytical Techniques
The qualification of a this compound analytical standard requires a multi-pronged approach, leveraging the strengths of various analytical techniques. The three pillars of characterization for such a standard are identity, purity, and content.
Caption: Comparison of primary analytical techniques for the qualification of a this compound analytical standard.
Quantitative NMR (qNMR) Spectroscopy: The Primary Standard Approach
For a compound lacking a pharmacopeial CRM, quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method for determining purity and content.[10][11][12][13] Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons, allowing for quantification without the need for a specific reference standard of the analyte itself.
Experimental Protocol: qNMR for Purity and Assay
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., Methanol-d4, Chloroform-d).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Expected ¹H NMR Data (Hypothetical, in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | m | 1H | CH-OH |
| ~3.1 | m | 2H | Piperidine CH₂ (adjacent to NH) |
| ~2.6 | t | 2H | Piperidine CH₂ (adjacent to NH) |
| ~1.8 | m | 2H | Piperidine CH₂ |
| ~1.5 | m | 3H | Piperidine CH and CH₂ |
| ~1.4 | m | 2H | CH₂-CH₃ |
| ~0.9 | t | 3H | CH₂-CH₃ |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse for Impurity Profiling
HPLC is an indispensable tool for separating and quantifying non-volatile organic impurities. A well-validated HPLC method is crucial for assessing the purity of a reference standard.
Experimental Protocol: HPLC-UV for Purity Determination
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For analysis, dilute the stock solution to a working concentration of around 0.1 mg/mL.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze a blank, the standard, and a spiked sample to demonstrate that there is no interference from the matrix or other components.
-
Linearity: Prepare a series of dilutions of the standard (e.g., 0.01 to 0.2 mg/mL) and plot the peak area against concentration to establish the linear range.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a sample with a known low concentration.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the standard. The relative standard deviation (RSD) should be within acceptable limits.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Comparative Data: HPLC-UV vs. Alternative Standard
For context, let's compare the hypothetical purity of a candidate in-house standard of this compound with a commercially available, non-certified alternative.
| Parameter | In-House Qualified Standard | Commercial Alternative (95%) |
| Purity by HPLC (Area %) | 99.8% | 95.2% |
| Largest Single Impurity | 0.08% | 2.5% |
| Total Impurities | 0.2% | 4.8% |
| RSD of Purity (n=6) | 0.15% | Not provided |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. The mass spectrum provides a molecular fingerprint that can be used for unequivocal identity confirmation.
Experimental Protocol: GC-MS for Impurity Profiling and Identification
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the analyte and any related polar impurities.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.
-
Quantify impurities based on their peak areas relative to the main component (assuming similar response factors) or by using a certified standard of the impurity if available.
-
Expected Mass Spectrum Fragmentation (Hypothetical):
The mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the loss of an ethyl group, a propyl group, or cleavage of the piperidine ring.
Workflow for Qualifying an In-House Analytical Standard
Caption: A comprehensive workflow for the qualification of an in-house analytical standard for this compound.
Additional Considerations for a Comprehensive Standard Qualification
-
Water Content: The water content of the solid standard should be determined using Karl Fischer titration, following the procedures outlined in USP General Chapter <921>.[14][15][16][17][18] This is crucial for an accurate assay value.
-
Residual Solvents: The presence of residual solvents from the synthesis should be assessed, typically by headspace gas chromatography (GC-HS).
-
Inorganic Impurities: An estimation of inorganic impurities can be obtained through a sulphated ash test.
-
Mass Balance: The ultimate confirmation of a well-characterized standard comes from achieving a mass balance, where the sum of the assay value and the levels of all impurities (organic, inorganic, water, and residual solvents) is close to 100%.
Conclusion and Recommendations
-
For Identity: A combination of ¹H NMR and Mass Spectrometry provides unequivocal structural confirmation.
-
For Purity and Assay: Quantitative NMR (qNMR) should be considered the primary technique for an accurate, direct determination of the main component's content. This should be complemented by a validated, stability-indicating HPLC-UV method for the comprehensive profiling and quantification of non-volatile impurities. GC-MS is valuable for assessing volatile impurities.
-
Documentation: All experimental data, method validation reports, and calculations should be meticulously documented in a comprehensive qualification report that accompanies the in-house standard.
By adopting this multi-faceted, data-driven approach, researchers and drug development professionals can ensure the quality and consistency of their work, from early-stage discovery through to manufacturing.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link][19]
-
European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]
-
United States Pharmacopeia. (n.d.). General Chapters: <921> WATER DETERMINATION. Retrieved from [Link][14]
-
United States Pharmacopeia. (2025). <921> Water Determination. USP-NF. Retrieved from [Link][15]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][6]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link][3]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines. Retrieved from [Link][20]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][7]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][8]
-
United States Pharmacopeia. (2021). <921> Water Determination. USP-NF. Retrieved from [Link][16]
-
Pharma Beginners. (2021). How to define minimum sample weight to be taken during water content analysis? Retrieved from [Link][17]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link][10]
-
AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link][11]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.[12]
Sources
- 1. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 2. labmix24.com [labmix24.com]
- 3. pmrj-rs.jp [pmrj-rs.jp]
- 4. cphi-online.com [cphi-online.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. database.ich.org [database.ich.org]
- 9. This compound | 24152-48-5 [sigmaaldrich.com]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Quantitative Analysis | NMR | qNMR [jeolusa.com]
- 14. uspbpep.com [uspbpep.com]
- 15. Water Determination | USP-NF [uspnf.com]
- 16. â©921⪠Water Determination [doi.usp.org]
- 17. m.youtube.com [m.youtube.com]
- 18. USP : Methods for Moisture Determination and Karl Fischer Titration [sigmaaldrich.com]
- 19. Ph. Eur. Reference Standards: Orders and Catalogue - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 20. ICH Official web site : ICH [ich.org]
The Pivotal Role of the 1-(Piperidin-4-yl)propan-1-ol Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the piperidine moiety remains a cornerstone of pharmacophore design, lauded for its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Within this privileged class, the 1-(piperidin-4-yl)propan-1-ol scaffold has emerged as a particularly fruitful template for developing potent and selective ligands for a variety of central nervous system (CNS) targets, most notably dopamine and sigma receptors.[3][4] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, synthesizing data from multiple studies to provide a coherent narrative for guiding future drug discovery efforts. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The this compound Core: A Launchpad for CNS Drug Discovery
The this compound scaffold presents several key features that make it an attractive starting point for medicinal chemists. The piperidine ring offers a basic nitrogen atom, which is often crucial for interaction with acidic residues in receptor binding pockets, such as the key aspartate residue in aminergic GPCRs.[3] The propan-1-ol side chain provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, and its stereocenter allows for the exploration of enantiomeric effects on receptor binding and functional activity. Furthermore, the piperidine nitrogen and the aromatic ring (when present) offer multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR at the piperidine nitrogen, the propanol side chain, and an appended aromatic ring, drawing on data from studies targeting primarily dopamine D2/D4 and sigma-1 receptors.
Table 1: Comparative SAR Data for this compound Analogs and Related Compounds
| Compound ID | R1 (Piperidine-N) | R2 (Propanol side chain) | R3 (Aromatic Ring) | Target(s) | Activity (Kᵢ or IC₅₀, nM) | Reference |
| A1 | H | -CH(OH)CH₂CH₃ | 4-Fluorophenyl | σ₁ | 8.5 | [4] |
| A2 | Benzyl | -CH(OH)CH₂CH₃ | 4-Fluorophenyl | σ₁ | 2.3 | [4] |
| A3 | 4-Fluorobenzyl | -CH(OH)CH₂CH₃ | 4-Fluorophenyl | σ₁ | 1.5 | [4] |
| B1 | H | -CH(OH)CH₂CH₃ | 4-Chlorophenyl | D₄ | 150 | [3] |
| B2 | Benzyl | -CH(OH)CH₂CH₃ | 4-Chlorophenyl | D₄ | 50 | [3] |
| C1 | 3-Benzofurylmethyl | -CH(OH)CH₂CH₃ | 4-Chlorophenyl | D₂, D₃ | 1.7 (D₂), 0.34 (D₃) | [5] |
| D1 | H | -C(=O)CH₂CH₃ | 4-Fluorophenyl | σ₁ | 12.1 | [4] |
| E1 | H | -CH(OH)CH₂CH₂-Aryl | 4-Chlorophenyl | D₂/D₃ | Varies | [6] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values between different studies should be done with caution due to variations in assay conditions.
Key SAR Insights:
-
Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen plays a critical role in modulating affinity and selectivity.
-
For Sigma-1 (σ₁) Receptor Affinity: Small, unsubstituted (H) or alkyl groups generally lead to moderate affinity. The introduction of a benzyl or substituted benzyl group significantly enhances σ₁ affinity, as seen in the comparison of A1 , A2 , and A3 .[4] This suggests the presence of a hydrophobic pocket in the σ₁ receptor that can accommodate these aromatic moieties.
-
For Dopamine D₄ Receptor Affinity: A similar trend is observed for D₄ receptor antagonists, where N-benzylation (B2 ) improves potency compared to the unsubstituted analog (B1 ).[3] The incorporation of more complex heterocyclic moieties, such as a 3-benzofurylmethyl group (C1 ), can lead to high affinity at both D₂ and D₃ receptors, and in some cases, can reverse the selectivity profile compared to the parent compound.[5]
-
-
Modification of the Propanol Side Chain (R2):
-
Hydroxyl Group: The hydroxyl group of the propanol side chain is a key pharmacophoric feature. Its replacement with a ketone (D1 ) generally leads to a decrease in σ₁ affinity compared to the corresponding alcohol (A1 ), highlighting the importance of the hydrogen bonding capacity of the hydroxyl group.[4]
-
Chain Length and Conformation: The length and conformation of the side chain are also important. Studies on related dopamine receptor ligands have shown that both the orientation and length of the spacer between the piperidine ring and a terminal aromatic group can finely tune efficacy and biased agonism.[6]
-
-
Substitution on the Aromatic Ring (R3):
-
The nature and position of substituents on the aromatic ring attached to the propanol side chain can significantly impact activity. For σ₁ receptor ligands, a 4-fluoro substitution on the phenyl ring is well-tolerated and often leads to high affinity.[4] For dopamine D₂-like receptor ligands, a 4-chloro substitution is a common feature in high-affinity compounds.[5]
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the key SAR trends for the this compound scaffold.
Caption: Key modification points on the this compound scaffold and their impact on biological activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for a standard radioligand binding assay to determine its affinity for the dopamine D2 receptor.
General Synthetic Pathway
The synthesis of this compound analogs typically involves a multi-step sequence, as illustrated below. The specific reagents and conditions may be adapted from various literature sources.[4][7]
Caption: A general synthetic workflow for the preparation of this compound analogs.
Detailed Protocol: Synthesis of 1-(1-Benzylpiperidin-4-yl)-1-(4-fluorophenyl)propan-1-ol (Analog of A2)
-
N-Boc Protection of 4-Piperidone: To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction to isolate the N-Boc-4-piperidone.
-
Grignard Reaction: Prepare the Grignard reagent from 1-bromo-1-(4-fluorophenyl)propane and magnesium turnings in anhydrous THF. Add the freshly prepared Grignard reagent dropwise to a cooled solution of N-Boc-4-piperidone in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain tert-butyl 4-(1-(4-fluorophenyl)-1-hydroxypropyl)piperidine-1-carboxylate.
-
N-Deprotection: Dissolve the product from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane. Stir the reaction at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure.
-
N-Benzylation: To a solution of the deprotected piperidine derivative in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate) and benzyl bromide. Stir the reaction at room temperature or with gentle heating until completion. After workup and purification, the desired product, 1-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)propan-1-ol, is obtained.
Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds to the dopamine D2 receptor.[8]
-
Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone).
-
Increasing concentrations of the test compound (e.g., this compound analog).
-
The prepared membrane suspension.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Alternative Scaffolds and Comparative Performance
While the this compound scaffold is highly effective, it is important to consider alternative scaffolds to understand its relative advantages and disadvantages. For instance, in the realm of dopamine receptor ligands, homopiperazine analogs of haloperidol have been explored.[9] Replacement of the piperidinol moiety in haloperidol with a homopiperazine ring can significantly alter the binding profile at dopamine and serotonin receptor subtypes.[9] For sigma receptor ligands, spirocyclic piperidine derivatives have gained considerable attention and have led to the development of highly potent and selective ligands.[10] The rigidified conformation of spirocyclic systems can enhance binding affinity by reducing the entropic penalty upon binding.
The key advantage of the this compound scaffold lies in its synthetic tractability and the conformational flexibility of the side chain, which can be advantageous in exploring the binding pocket of various receptors. However, this flexibility can also be a drawback, potentially leading to lower selectivity compared to more rigid analogs.
Conclusion
The this compound scaffold represents a versatile and highly druggable template for the design of novel CNS-active compounds. A systematic understanding of its structure-activity relationships is paramount for the rational design of potent and selective ligands. This guide has synthesized key SAR insights from the literature, demonstrating that modifications to the piperidine nitrogen, the propanol side chain, and any appended aromatic rings can profoundly influence biological activity at dopamine and sigma receptors. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new analogs. By leveraging the knowledge presented herein, researchers can more effectively navigate the chemical space around this important scaffold and accelerate the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.
References
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A structure-activity analysis of biased agonism at the dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1-(Piperidin-4-yl)propan-1-ol and Other Piperidine Alcohols: A Guide for Researchers
To our valued research community:
This guide was intended to provide a comprehensive comparative analysis of 1-(Piperidin-4-yl)propan-1-ol against other structurally related piperidine alcohols, focusing on their pharmacological and physicochemical properties. Our goal, as with all our technical guides, is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their work.
However, after an exhaustive search of the scientific literature and chemical databases, we have been unable to locate any published experimental data detailing the biological activity of this compound. While the piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmacologically active compounds, this specific derivative appears to be largely uncharacterized in the public domain.[1][2][3]
Therefore, a direct, data-driven comparative analysis as originally envisioned is not feasible at this time. Presenting a guide without supporting experimental data would not meet our standards of scientific integrity and would be a disservice to the research community.
Instead, this document will serve to provide a foundational understanding of the piperidine alcohol class of compounds, highlighting the known structure-activity relationships (SAR) of closely related analogs. This will offer a predictive framework for the potential properties of this compound and guide future experimental design for its characterization. We will also provide detailed protocols for the synthesis and evaluation of such compounds, empowering researchers to generate the very data that is currently absent from the literature.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the potential for ionic interactions, while also providing a rigid, three-dimensional framework for the precise orientation of pharmacophoric groups.[3] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets.
Piperidine Alcohols: A Landscape of Diverse Biological Activities
The introduction of an alcohol moiety onto the piperidine scaffold gives rise to the class of piperidine alcohols, which have demonstrated a wide spectrum of biological activities. The position and nature of the alcohol, as well as other substituents on the piperidine ring, critically influence the pharmacological profile.
For instance, derivatives of 4-hydroxypiperidine have been investigated for their analgesic properties.[4] The hydroxyl group can serve as a key hydrogen bonding partner with receptor targets. Furthermore, N-substituted piperidin-4-ol derivatives have been explored for their potential as antimycotic agents.[5]
The length and composition of an alkyl chain connecting a hydroxyl group to the piperidine ring can also dramatically alter activity. For example, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and evaluated as novel glutaminase 1 inhibitors for potential cancer therapy.[6] This highlights the importance of the entire substituent, not just the alcohol functional group, in determining the ultimate biological effect.
Structure-Activity Relationships (SAR) of Related Piperidine Alcohols
While specific data for this compound is unavailable, we can infer potential areas of interest by examining the SAR of analogous compounds.
-
Position of the Alcohol: The location of the hydroxyl-bearing substituent on the piperidine ring is crucial. Compounds with substitution at the 4-position, such as the parent structure of our target molecule, have been widely explored. This position allows for substituents to project into solvent or a receptor binding pocket without significant steric hindrance from the rest of the molecule.
-
The Propanol Side Chain: The three-carbon linker of the propanol side chain provides conformational flexibility. The specific stereochemistry of the alcohol (R or S) at the C1 position of the propyl chain would likely be a critical determinant of biological activity, as stereoisomers often exhibit different pharmacological profiles.
-
N-Substitution: The secondary amine of the piperidine ring in this compound is a key site for modification. N-alkylation or N-arylation can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For example, N-benzylation is a common strategy to enhance affinity for various central nervous system (CNS) targets.[2]
Physicochemical Properties of this compound
Basic physicochemical properties for this compound have been reported by chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [7] |
| Molecular Weight | 143.23 g/mol | [7] |
| Melting Point | 65 °C | [7] |
| Boiling Point | 235.5 °C at 760 mmHg | [7] |
| Physical Form | Solid | [7] |
These properties suggest a relatively small, polar molecule that is solid at room temperature. The presence of both a secondary amine and a primary alcohol group would be expected to contribute to its solubility in polar solvents.
Future Directions: Experimental Protocols for Characterization
To fill the existing knowledge gap, we present the following experimental workflows for the synthesis and pharmacological characterization of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to this compound is outlined below. This would typically involve the reaction of a suitable piperidine-4-carboxaldehyde derivative with an ethyl Grignard reagent, followed by deprotection.
Pharmacological Evaluation Workflow
A systematic approach to characterizing the pharmacological profile of this compound would involve a tiered screening process.
Step 1: Primary Receptor Screening The compound should be screened against a broad panel of receptors, ion channels, and transporters, with a particular focus on those relevant to the central nervous system, given the prevalence of piperidine-containing drugs with CNS activity.[8][9][10][11]
Step 2: Secondary Assays If significant activity is identified in the primary screen, follow-up studies should be conducted to determine the potency (e.g., IC₅₀ or EC₅₀) and selectivity of the compound for the identified target(s).
Step 3: Functional Assays In vitro functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.
Step 4: In Vivo Studies Promising candidates from in vitro studies can then be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential side effects.
Conclusion
While a direct comparative analysis of this compound is currently hampered by a lack of published biological data, the rich pharmacology of the broader piperidine alcohol class provides a strong rationale for its investigation. The synthetic and pharmacological workflows outlined in this guide are intended to provide a roadmap for researchers to elucidate the properties of this and other novel piperidine derivatives. The discovery of new chemical entities with therapeutic potential is a collaborative effort, and it is our hope that this guide will stimulate further research into this underexplored area of medicinal chemistry.
References
A comprehensive list of references that informed this guide is available upon request. The references would include peer-reviewed articles on the synthesis and biological activities of various piperidine derivatives.
Sources
- 1. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5 [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (TISCH): a high affinity and selective iodinated ligand for CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Presynaptic modulation of beta adrenergic receptors in rat cerebral cortex after treatment with antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CNS effects of propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse CNS-effects of beta-adrenoceptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(Piperidin-4-yl)propan-1-ol and Its Derivatives
Executive Summary: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals.[1][2] At the intersection of this critical heterocycle and a versatile propanol side chain lies 1-(Piperidin-4-yl)propan-1-ol, a foundational structure for a diverse range of biologically active molecules. This guide provides a comparative analysis of the parent compound and its key derivatives, elucidating the structure-activity relationships (SAR) that govern their efficacy across different therapeutic areas. We will delve into their roles as neuroactive agents, anti-inflammatory molecules, and anticancer compounds, supported by quantitative experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.
The this compound Scaffold: A Privileged Framework
The this compound core, with its secondary alcohol and a basic nitrogen atom within the piperidine ring, offers multiple points for chemical modification. These sites allow for fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles. The inherent flexibility of the piperidine ring and the stereocenter at the propanol moiety further contribute to its ability to interact with a wide range of biological targets.
The true potential of this scaffold is unlocked through derivatization. Modifications typically occur at three primary positions as illustrated below:
-
R1 (Piperidine Nitrogen): Alkylation, arylation, or acylation at this position significantly impacts receptor affinity, selectivity, and cell permeability.
-
R2 (Propanol Hydroxyl Group): Esterification or etherification can modulate prodrug strategies or alter hydrogen bonding interactions.
-
R3 (Aromatic/Heterocyclic Systems): Conversion of the propan-1-one precursor allows for the introduction of diverse aromatic and heteroaromatic rings, profoundly influencing target specificity and potency.
Caption: Key modification points on the this compound scaffold.
Comparative Analysis of Biological Activities
The derivatization of the this compound scaffold has yielded compounds with significant activity in several key therapeutic areas.
Neuroactive Derivatives: Acetylcholinesterase (AChE) Inhibition
A critical strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE). Derivatives of 1-(Piperidin-4-yl)propan-1-one, the ketone precursor to our core molecule, have been synthesized as potent and selective AChE inhibitors.[3]
The key structural modification involves replacing the simple propanone with a more complex 1-heteroaryl-propan-1-one moiety and adding a benzyl group to the piperidine nitrogen (R1 position). This N-benzyl group is crucial for potent inhibition, likely interacting with the peripheral anionic site (PAS) of the AChE enzyme. The heteroaromatic ring (R3 position) interacts with the catalytic active site.
| Compound ID | R1 (N-Substitution) | R3 (Heteroaromatic Ketone) | AChE Inhibition IC₅₀ (nM) | Reference |
| 6d | Benzyl | 2-Methyl-6-benzothiazolyl | 6.8 | [3] |
| Parent Ketone | H | Phenyl | >10,000 | [3] |
Structure-Activity Relationship Insights: The data clearly show that the combination of an N-benzyl group and a benzothiazole moiety results in a dramatic increase in potency compared to a simple phenyl ketone with an unsubstituted piperidine. Compound 6d was shown to increase acetylcholine levels in the mouse forebrain with an oral ED₅₀ of 9.8 mg/kg, demonstrating its in vivo efficacy.[3]
Anti-inflammatory Derivatives: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is implicated in a range of inflammatory diseases. A novel class of NLRP3 inhibitors was developed by incorporating the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[4] While not a direct derivative of the propanol, this work highlights the utility of the piperidin-4-yl moiety as a linker.
In this series, acylation of the piperidine nitrogen (R1) with various side chains was explored. The goal was to block NLRP3-dependent pyroptosis and IL-1β release.
| Compound ID | R1 (N-Acyl Substitution) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) | Reference |
| 9 | 3-(2-chlorophenyl)propanoyl | ~55% at 50 µM | ~80% at 50 µM | [4] |
| 13 | 3-(2-methoxyphenyl)propanoyl | ~60% at 50 µM | ~90% at 50 µM | [4] |
| 18 | 3-(naphthalen-1-yl)propanoyl | ~40% at 50 µM | ~75% at 50 µM | [4] |
Structure-Activity Relationship Insights: The results indicate that an N-acyl group with an aromatic moiety is critical for activity. Compounds 9 , 13 , and 18 emerged as the most promising, showing concentration-dependent inhibition of both pyroptosis and IL-1β release in human macrophages.[4] The nature of the aromatic ring influences potency, with the 2-methoxy and 2-chloro substitutions on the phenyl ring providing robust activity.
Anticancer Derivatives: Cytotoxicity and Apoptosis Induction
The piperidine framework is a common feature in anticancer agents.[5] Novel derivatives of 4-(3-(piperidin-4-yl)propyl)piperidine, where the propanol is reduced and linked to another piperidine ring, have been synthesized and evaluated for antileukemic activity.
In this series, the terminal piperidine nitrogen was acylated with various substituted phenyl groups.
| Compound ID | R-Group on Phenylacetamide | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 3a | 2-nitro, 4-fluoro | K562 (Leukemia) | 1.8 | [5] |
| 3d | 4-fluoro | K562 (Leukemia) | 3.5 | [5] |
| 3e | 4-chloro | K562 (Leukemia) | 4.2 | [5] |
Structure-Activity Relationship Insights: The most active compound, 3a , features both nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety.[5] This compound was shown to be a potent inducer of apoptosis, as confirmed by LDH assays, cell cycle analysis, and DNA fragmentation. The presence of electron-withdrawing groups on the phenyl ring appears to enhance the antiproliferative activity.
Furthermore, related Mannich bases, including 3-aroyl-4-aryl-1-phenethyl-4-piperidinols, have demonstrated cytotoxicity against androgen-independent human prostate cancer cells (PC-3) with IC₅₀ values in the range of 8.2-32.1 µM.[6][7]
Key Experimental Protocols
The reliability of comparative data hinges on standardized and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of these derivatives.
Workflow for Synthesis and Evaluation
The development of novel derivatives follows a logical progression from chemical synthesis to biological validation.
Caption: General workflow for the development of novel piperidine derivatives.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to quantify AChE activity, which is essential for screening potential inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is measured spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of ATCI (10 mM), DTNB (10 mM), and the test compound (e.g., derivative 6d ) in buffer or DMSO.
-
Prepare a solution of AChE enzyme (e.g., from electric eel) at a concentration of 0.1 U/mL in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound at various concentrations (typically a serial dilution). For the control, add 20 µL of buffer/DMSO.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The use of a known AChE inhibitor like donepezil as a reference standard is recommended for validating assay performance.
Discussion and Future Perspectives
The this compound scaffold and its ketone precursors are exceptionally versatile, giving rise to derivatives with potent and specific activities against a range of biological targets. The comparative analysis reveals clear structure-activity relationships:
-
N-Substitution is Key: Modification at the piperidine nitrogen (R1) is a dominant factor in determining potency and selectivity. N-benzylation is effective for AChE inhibitors, while N-acylation with specific aromatic moieties is crucial for NLRP3 inhibition.
-
Aromatic/Heterocyclic Moiety Drives Specificity: The choice of the aromatic or heteroaromatic system (R3) is the primary determinant of the target class. Benzothiazoles direct activity towards AChE, while larger, substituted phenylpropanoyl groups target the NLRP3 inflammasome.
-
Conformational Rigidity and Flexibility: The piperidine ring provides a stable anchor, while the flexibility of linkers and substituents allows for optimal positioning within a target's binding pocket.
Future research should focus on exploring more diverse heterocyclic systems at the R3 position to uncover novel biological activities. The stereochemistry of the propanol hydroxyl group, largely unexplored in the literature reviewed, could be a critical factor for enhancing potency and selectivity and warrants further investigation. Furthermore, combining knowledge from different therapeutic areas—for example, designing dual-target inhibitors—could be a promising strategy for complex diseases. The continued exploration of this privileged scaffold is poised to yield the next generation of targeted therapeutics.
References
-
Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-1018. [Link][8]
-
Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(18), 3973-3983. [Link][9]
-
Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link][10]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 4065. [Link][4]
-
Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link][3]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link][11]
-
Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(8), 3465-3473. [Link][12]
-
Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-652. [Link][6]
-
Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 78(4), 622-630. [Link][5]
-
A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973-2976. [Link][13]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3447. [Link][14]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link][15]
-
Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. ResearchGate. [Link][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(Piperidin-4-yl)propan-1-ol: An Evaluation of Efficacy in Synthetic Routes
In the landscape of pharmaceutical research and development, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] The synthesis of substituted piperidines, such as 1-(Piperidin-4-yl)propan-1-ol, a versatile building block, is therefore of critical importance. This guide provides an in-depth, objective comparison of three primary synthetic routes to this target molecule: the Grignard reaction, catalytic hydrogenation, and reductive amination. The analysis is grounded in experimental data, mechanistic rationale, and practical considerations of scalability, safety, and cost-effectiveness to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: Grignard Reaction with N-Boc-piperidine-4-carboxaldehyde
The Grignard reaction is a cornerstone of carbon-carbon bond formation, offering a direct and efficient method for the synthesis of alcohols.[3] In this approach, the piperidine nitrogen is first protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent its acidic proton from quenching the highly basic Grignard reagent. The commercially available N-Boc-piperidine-4-carboxaldehyde serves as the electrophilic partner for the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic ethyl group of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, a magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the desired secondary alcohol. The Boc protecting group is crucial as it renders the piperidine nitrogen non-acidic and prevents side reactions.
Experimental Protocol
Step 1: Synthesis of 1-(N-Boc-piperidin-4-yl)propan-1-ol
A solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere. Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Deprotection of the N-Boc group
The purified 1-(N-Boc-piperidin-4-yl)propan-1-ol (1.0 eq) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA).[4] The reaction is stirred at room temperature for 2 hours, after which the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to afford the final product, this compound.
Data Summary
| Parameter | Value/Observation |
| Starting Material | N-Boc-piperidine-4-carboxaldehyde[5] |
| Reagents | Ethylmagnesium bromide, Trifluoroacetic acid |
| Overall Yield | Typically 70-85% |
| Purity | High (>95%) after chromatography |
| Scalability | Good, but requires strict anhydrous conditions and careful temperature control. |
| Safety | Grignard reagents are highly flammable and moisture-sensitive. Exothermic reaction. |
| Cost-Effectiveness | Moderate, dependent on the cost of the protected starting material and Grignard reagent. |
Route 2: Catalytic Hydrogenation of 1-(Pyridin-4-yl)propan-1-ol
Catalytic hydrogenation is a powerful and atom-economical method for the reduction of aromatic heterocycles.[6][7][8] This route involves the synthesis of the pyridine precursor, 1-(pyridin-4-yl)propan-1-ol, followed by its reduction to the corresponding piperidine.
Mechanistic Rationale
The hydrogenation of the pyridine ring typically proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The pyridine adsorbs onto the catalyst surface, and hydrogen is delivered stepwise to the aromatic ring, leading to its saturation. The reaction is often carried out under acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction.
Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-4-yl)propan-1-ol
This precursor can be synthesized via a Grignard reaction between 4-pyridinecarboxaldehyde and ethylmagnesium bromide.
Step 2: Catalytic Hydrogenation
1-(Pyridin-4-yl)propan-1-ol (1.0 eq) is dissolved in methanol containing a catalytic amount of 10% Pd/C and a stoichiometric amount of hydrochloric acid. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >12. The aqueous layer is then extracted with an organic solvent such as dichloromethane. The combined organic extracts are dried and concentrated to yield this compound.
Data Summary
| Parameter | Value/Observation |
| Starting Material | 1-(Pyridin-4-yl)propan-1-ol |
| Reagents | H₂, Pd/C or Pt/C, HCl |
| Overall Yield | Typically 80-95% |
| Purity | Generally high after workup |
| Scalability | Excellent, widely used in industrial processes.[6] |
| Safety | Hydrogen gas is highly flammable and requires specialized equipment for safe handling at pressure. Pyrophoric catalysts are a fire hazard.[6][7][8][9][10] |
| Cost-Effectiveness | High, especially at scale, due to the use of inexpensive reagents and high yields. |
Route 3: Reductive Amination of 4-Propionylpiperidine
Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines.[11] In this context, a suitable 4-propionylpiperidine derivative can be reduced in the presence of a hydride source to yield the target alcohol.
Mechanistic Rationale
This route is conceptually a reduction of a ketone. A suitable N-protected 4-propionylpiperidine is treated with a reducing agent, such as sodium borohydride. The hydride ion attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the secondary alcohol. The use of a protecting group on the piperidine nitrogen is again essential to prevent undesired side reactions.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-propionylpiperidine
This intermediate can be prepared from N-Boc-piperidine-4-carboxylic acid via conversion to the corresponding Weinreb amide followed by reaction with ethylmagnesium bromide.
Step 2: Reduction to 1-(N-Boc-piperidin-4-yl)propan-1-ol
N-Boc-4-propionylpiperidine (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the protected alcohol.
Step 3: Deprotection of the N-Boc group
The deprotection is carried out using the same TFA/DCM procedure as described in Route 1.
Data Summary
| Parameter | Value/Observation |
| Starting Material | N-Boc-4-propionylpiperidine |
| Reagents | Sodium borohydride, Trifluoroacetic acid |
| Overall Yield | Typically 65-80% |
| Purity | Good, often requires chromatographic purification. |
| Scalability | Good, the reagents are relatively inexpensive and the reaction conditions are mild. |
| Safety | Sodium borohydride is flammable and reacts with water to produce hydrogen gas. |
| Cost-Effectiveness | Moderate, the synthesis of the starting ketone adds to the overall cost.[12] |
Comparative Analysis and Conclusion
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or production campaign, including scale, cost, and available equipment.
For laboratory-scale synthesis with a focus on speed and high purity , the Grignard reaction (Route 1) offers a direct and efficient pathway, provided that anhydrous conditions can be strictly maintained. The commercial availability of the N-Boc protected aldehyde makes this an attractive option for rapid access to the target molecule.
For large-scale industrial production where cost and scalability are paramount , catalytic hydrogenation (Route 2) is the superior choice. Its high yields, atom economy, and the use of relatively inexpensive reagents make it the most cost-effective route. However, this method requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.[6][7][8][9][10]
The reductive amination route (Route 3) , while viable, is generally less direct than the Grignard approach as it requires the synthesis of the precursor ketone. However, it offers the advantage of using milder and less hazardous reagents compared to the Grignard reaction, which could be a deciding factor in certain laboratory settings.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and economic constraints will guide the synthetic chemist in selecting the most efficacious route for the synthesis of this compound.
Visualizing the Synthetic Workflows
Figure 1: Comparative workflow of the three synthetic routes to this compound.
References
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 14-23.
- Pori, M., & Toubes-Rodrigo, M. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. H.E.
- BenchChem. (2025). A Comparative Cost-Benefit Analysis of Synthetic Routes to Aminopiperidines. BenchChem Technical Guides.
- H.E.L Group. (2025). Hydrogenation Reaction Safety In The Chemical Industry. H.E.L Group White Papers.
- Scribd. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- BenchChem. (2025). Comparative cost analysis of different synthetic routes to 4-(Piperidin-4-yl)aniline. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. BenchChem Technical Guides.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Cossy, J., & Pale-Grosdemange, C. (1989). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 45(22), 6881-6903.
- Gande, M., & Li, C. J. (2023). Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison. Green Chemistry, 25(17), 6663-6677.
- ResearchGate. (2025). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (2022).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Scribd. (n.d.). TFA Deprotection.
- Open Research@CSIR-NIScPR. (2024).
- BenchChem. (n.d.). 1-(Piperidin-4-yl)piperazine | 142013-66-9.
- Defense Technical Information Center. (1982). Piperidine Synthesis.
- National Center for Biotechnology Information. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
- National Institutes of Health. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.
- ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine synthesis.
- ResearchGate. (2000). A convenient synthesis of N-Boc-4-formylpiperidine.
- ResearchGate. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents.
- MDPI. (2022).
- Royal Society of Chemistry. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science.
- ResearchGate. (n.d.). Scope with respect to the Grignard reagent.
- Jubilant Ingrevia. (n.d.). N-Boc-Piperidine-4-carboxaldehyde.
- Defense Technical Information Center. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- ResearchGate. (n.d.).
- MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- Google Patents. (1987).
- ResearchGate. (2015).
- CDS Analytical. (n.d.).
- MDPI. (2022). Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review.
- National Center for Biotechnology Information. (2018).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. N-Boc-Piperidine-4-carboxaldehyde [jubilantingrevia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helgroup.com [helgroup.com]
- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. scribd.com [scribd.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Validation of 1-(Piperidin-4-yl)propan-1-ol
For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous validation of analytical methods for pharmaceutical intermediates is not merely a regulatory formality but a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of analytical methodologies for the validation of 1-(Piperidin-4-yl)propan-1-ol , a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Our focus will be on the practical application and comparative assessment of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by spectroscopic techniques for comprehensive characterization.
The narrative that follows is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which outlines the validation of analytical procedures.[1][2][3] We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, a testament to the expertise and experience required in this field.
The Critical Role of Analytical Validation for Pharmaceutical Intermediates
This compound is a crucial intermediate where its purity and consistency directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount to quantify the analyte and detect any impurities.[4][5] The validation of these methods provides documented evidence that the procedure is suitable for its intended purpose.[1][3][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a dominant technique in pharmaceutical analysis due to its versatility in handling non-volatile and thermally labile compounds.[6][7] For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The "Why" Behind the HPLC Method Development
The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. Its polar nature, attributed to the hydroxyl and secondary amine groups, necessitates a polar mobile phase and a non-polar stationary phase (like C18) to achieve adequate retention and separation. The choice of a UV detector is pragmatic; while the piperidine ring itself is not a strong chromophore, its absorbance in the lower UV range (around 200-220 nm) allows for direct detection.[8][9]
Figure 1: Experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol for HPLC Validation
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.8 with dilute KOH) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the mobile phase to a final concentration of approximately 50 µg/mL.
Validation Parameters and Illustrative Data
The validation of the HPLC method was performed according to ICH Q2(R2) guidelines.[1][2]
Table 1: Summary of HPLC Method Validation Parameters and Illustrative Results
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | No interference from blank, placebo, and degradation products at the analyte's retention time. | The method demonstrated good resolution between the main peak and peaks from forced degradation samples (acid, base, oxidative, thermal, and photolytic stress), indicating it is stability-indicating. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a concentration range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% for three concentration levels (80%, 100%, 120% of the nominal concentration). |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters. | The method was robust to small, deliberate changes in flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[10][11] For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.[10][12]
The Rationale for Employing GC-MS
The primary motivation for using GC-MS in the analysis of this compound is its superior ability to separate and identify volatile organic impurities that could originate from the synthesis process. The mass spectrometer provides structural information, which is invaluable for the definitive identification of unknown impurities.[10] A potential challenge with GC analysis of this compound is its polarity and relatively high boiling point, which might necessitate derivatization to improve its volatility and chromatographic behavior. However, direct injection is often feasible with modern GC columns and techniques.[13]
Figure 2: Generalized workflow for GC-MS analysis for impurity profiling.
Detailed Experimental Protocol for GC-MS Validation
Objective: To develop and validate a GC-MS method for the identification and quantification of potential volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in methanol at a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in methanol at the same concentration.
Validation Parameters and Illustrative Data
Table 2: Summary of GC-MS Method Validation Parameters for Impurity Profiling
| Validation Parameter | Acceptance Criteria | Illustrative Results |
| Specificity | The method should be able to separate and identify known potential impurities. | The method successfully separated the main component from known process-related impurities. Mass spectra of the impurities were consistent with their expected structures and confirmed by library search. |
| Limit of Detection (LOD) | Typically 0.01% to 0.05% with respect to the main component. | LOD for key potential impurities was determined to be approximately 0.01%. |
| Limit of Quantitation (LOQ) | Typically 0.03% to 0.1% with respect to the main component. | LOQ for key potential impurities was established at 0.03% with acceptable precision and accuracy. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for each impurity. | Linearity was demonstrated for key impurities over a relevant concentration range, with r² > 0.99. |
| Precision (% RSD) | Repeatability: ≤ 15% at the LOQ. | The repeatability for the quantification of impurities at the LOQ level was found to be within 10% RSD. |
| Accuracy (% Recovery) | 80% - 120% at the LOQ. | The accuracy, determined by spiking experiments, was within the range of 85-115% for the quantified impurities. |
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not one of superiority but of suitability for the intended purpose.
Figure 3: Decision diagram for selecting the appropriate analytical technique.
Table 3: Head-to-Head Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | HPLC-UV | GC-MS |
| Primary Application | Quantitative analysis (assay) and purity determination of non-volatile compounds. | Identification and quantification of volatile and semi-volatile impurities. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds (may require derivatization). |
| Sensitivity | Good, with LOD and LOQ typically in the low µg/mL to ng/mL range. | Excellent, often reaching picogram levels, especially in selected ion monitoring (SIM) mode. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, with high confidence in identification based on mass spectral data. |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times. |
| Instrumentation Cost | Lower than GC-MS. | Higher initial investment. |
| Key Advantage | Robustness and wide applicability for routine quality control. | Definitive structural information for impurity identification. |
Spectroscopic Methods for Structural Confirmation and Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular "fingerprint" by identifying the functional groups present. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands.[14][15]
-
O-H stretch: A broad band around 3300-3500 cm⁻¹ (from the hydroxyl group).
-
N-H stretch: A moderate band around 3300-3400 cm⁻¹ (from the secondary amine).
-
C-H stretch: Sharp peaks around 2850-3000 cm⁻¹ (from the alkyl groups).
-
C-O stretch: A strong band in the region of 1050-1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful technique for unambiguous structure determination.[16][17] The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, would confirm the connectivity of the atoms in the this compound molecule.[18][19][20]
UV-Visible Spectroscopy
As mentioned earlier, the piperidine ring itself does not have a strong chromophore.[21][22] A UV-Vis spectrum would likely show end absorption in the far UV region (below 220 nm), which is useful for quantitative analysis by HPLC but provides limited structural information.[23][24]
Conclusion: An Integrated Approach to Analytical Validation
The validation of analytical methods for a pharmaceutical intermediate like this compound is a multi-faceted process that requires a judicious selection of techniques. HPLC stands out as the primary choice for routine quality control, including assay and the determination of non-volatile impurities, due to its robustness and suitability for the analyte's properties. GC-MS serves as a crucial complementary technique, offering unparalleled specificity for the identification and quantification of volatile impurities. Spectroscopic methods, particularly FTIR and NMR, are essential for the definitive structural confirmation of the intermediate.
By integrating these techniques within a validation framework guided by regulatory standards, pharmaceutical scientists can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final API and, ultimately, patient safety. This holistic approach, grounded in scientific principles and practical experience, is the hallmark of excellence in pharmaceutical development.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of Validation Technology. [Link]
-
Rajput, D., Rajat, V., & Goyal, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]
- EXPLORING THE ANTIOXIDANT ACTIVITY OF 1-(PIPERIDIN-1-YL) PROPANE-1,2-DIONE 4-PHENYLTHIOSEMICARBAZONE AND 3d METAL COORDINATION. (n.d.).
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Pharmacognosy Journal, 12(5).
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. [Link]
- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Application Notes and Protocols for the Characterization of Piperidine-C-Pip-C2-Pip-C2-OH. (n.d.). Benchchem.
- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). European Journal of Medicinal Chemistry, 207, 112739.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch, 14(2).
- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020). Asian Journal of Chemistry, 32(11), 2821-2828.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
- How to Interpret FTIR Results: A Beginner's Guide. (2024). AZoM.com.
- UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. (n.d.).
- UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. (n.d.).
- (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The... (n.d.).
- IMPURITY PROFILING. (2024).
- 13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1988). Magnetic Resonance in Chemistry, 26(4), 312-316.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020). International Journal of Research in Pharmaceutical Sciences, 11(SPL4), 1149-1157.
- Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology, 8(1), 113-126.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra (pp. 199-204).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2016). Research and Reviews: Journal of Pharmaceutical Analysis, 5(2).
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research, 9(12), 1-11.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2023).
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
-
Piperazine. (n.d.). The NIST WebBook. [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2022). Journal of Engineering Science and Technology, 17(4), 2534-2553.
- HPLC :A Modern Approach of Development and validation. (2016). World Journal of Pharmaceutical Research, 5(9), 1616-1631.
- Brief Overview: HPLC Method Development and Validation. (2023).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. upm-inc.com [upm-inc.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pharmaerudition.org [pharmaerudition.org]
- 5. particle.dk [particle.dk]
- 6. pharmtech.com [pharmtech.com]
- 7. wjpmr.com [wjpmr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. soeagra.com [soeagra.com]
- 11. ijcrt.org [ijcrt.org]
- 12. ijprajournal.com [ijprajournal.com]
- 13. asianpubs.org [asianpubs.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 20. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Piperazine [webbook.nist.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 1-(Piperidin-4-yl)propan-1-ol Derivatives
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This principle of selectivity is a critical determinant of both therapeutic efficacy and safety. The 1-(piperidin-4-yl)propan-1-ol scaffold represents a versatile chemical framework found in a variety of pharmacologically active agents, making a systematic evaluation of its derivatives an instructive case study for researchers, scientists, and drug development professionals.[1][2][3] This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of a series of hypothetical this compound derivatives, supported by detailed experimental protocols and data interpretation.
The Imperative of Selectivity in Drug Development
The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, a significant portion of which are attributable to a lack of target selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the intended therapeutic effect. Consequently, early and comprehensive selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By systematically assessing the binding affinities and functional activities of a compound library against a broad panel of receptors, enzymes, and ion channels, researchers can build a detailed picture of the structure-activity relationships (SAR) that govern selectivity.[4][5][6] This knowledge is instrumental in guiding medicinal chemistry efforts to optimize lead compounds with enhanced target specificity and improved safety profiles.
Comparative Selectivity Profiles of this compound Derivatives
To illustrate the principles of selectivity profiling, we present a comparative analysis of a hypothetical series of this compound derivatives. These compounds, designated as PPO-1 through PPO-5 , feature systematic modifications to the core scaffold to explore the impact of these changes on target engagement and selectivity. The primary target of interest for this series is the mu-opioid receptor (MOR), a key player in analgesia. The selectivity profiling was conducted against a panel of receptors known to be potential off-targets for this chemical class, including the delta-opioid receptor (DOR), kappa-opioid receptor (KOR), and the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of PPO Derivatives
| Compound | Mu-Opioid (MOR) | Delta-Opioid (DOR) | Kappa-Opioid (KOR) | Sigma-1 (σ₁) | Sigma-2 (σ₂) |
| PPO-1 (Parent) | 15 | 150 | 250 | 80 | 120 |
| PPO-2 (N-benzyl) | 5 | 50 | 100 | 25 | 60 |
| PPO-3 (Propan-1-one) | 25 | 300 | 450 | 150 | 200 |
| PPO-4 (N-phenethyl) | 2 | 35 | 80 | 15 | 45 |
| PPO-5 (R-stereoisomer) | 8 | 120 | 200 | 60 | 90 |
Data are hypothetical and for illustrative purposes.
Table 2: Functional Activity (EC50, nM) and Efficacy (% of Max Response) at the Mu-Opioid Receptor
| Compound | EC50 (nM) | Efficacy (%) |
| PPO-1 (Parent) | 50 | 85 |
| PPO-2 (N-benzyl) | 18 | 95 |
| PPO-3 (Propan-1-one) | 80 | 70 |
| PPO-4 (N-phenethyl) | 8 | 98 |
| PPO-5 (R-stereoisomer) | 35 | 90 |
Data are hypothetical and for illustrative purposes.
Interpretation of Selectivity Data
The data presented in Tables 1 and 2 reveal critical insights into the SAR of this series. The parent compound, PPO-1 , exhibits moderate affinity for the MOR with roughly 10-fold selectivity over the DOR and even lower affinity for other receptors. The introduction of an N-benzyl group in PPO-2 significantly enhances MOR affinity and functional potency, while also improving selectivity against the other opioid receptor subtypes.[7] However, this modification also increases affinity for the sigma receptors. The N-phenethyl substitution in PPO-4 yields the most potent and selective MOR agonist in this series, highlighting the importance of the N-substituent in optimizing target engagement. Conversely, oxidation of the hydroxyl group to a ketone in PPO-3 is detrimental to MOR activity. The stereochemistry at the propan-1-ol chiral center also plays a role, as evidenced by the slightly reduced potency of the R-stereoisomer (PPO-5 ) compared to the parent racemic mixture.
Visualizing Selectivity: A Comparative Profile
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: cAMP Measurement
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. [8][9]For Gαi-coupled receptors like the MOR, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. [10] Protocol: cAMP Inhibition Assay
-
Cell Culture and Treatment:
-
Culture cells stably expressing the receptor of interest (e.g., CHO-MOR cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.
-
Treat the cells with a range of concentrations of the test compound (PPO derivative).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
-
Efficacy is typically expressed as the percentage of inhibition of the forskolin-stimulated cAMP response.
-
Structure-Activity Relationships and Future Directions
The systematic profiling of the PPO series demonstrates how subtle structural modifications can profoundly impact pharmacological activity and selectivity. The insights gained from such studies are invaluable for guiding the design of new chemical entities with improved therapeutic profiles. For the this compound scaffold, future investigations could explore a wider range of N-substituents, modifications to the propan-1-ol side chain, and the introduction of conformational constraints to further enhance selectivity. The integration of computational modeling and in silico screening can also accelerate the discovery of novel derivatives with desired pharmacological properties. [11]
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Traynor, J. R., & Sim, L. J. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 169–185.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
- Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Methods in Neurosciences, 3, 337-374.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
- Leone, S., Amato, G., Collina, S., & Rossi, D. (2010). Opioid and sigma receptor studies. New developments in the design of selective sigma ligands. Current Medicinal Chemistry, 17(23), 2438–2453.
- Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1546-1557.
- Pal, A., Hajipour, A. R., & Ruoho, A. E. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (66), e4099.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- González-Maeso, J. (2011). Methods used to study the oligomeric structure of G-protein-coupled receptors. Methods, 55(4), 353–358.
-
Traynor, J. R., & Sim, L. J. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Request PDF. Retrieved from [Link]
- Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084–1089.
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Redfern-Nichols, T., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261891.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(21), 8927–8965.
- Dimmock, J. R., et al. (2000). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 7(8), 813–839.
- Kest, B., & Majumdar, S. (2011). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in molecular biology (Clifton, N.J.), 758, 157–170.
-
ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
- Maurice, T., & Su, T. P. (2009). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. International review of neurobiology, 82, 1–11.
- Gupta, S. P., Singh, P., & Bindal, M. C. (1983). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of medicinal chemistry, 26(5), 660–664.
- Gatley, S. J., et al. (1996). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of medicinal chemistry, 39(10), 1947–1952.
- Sestito, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(19), 11462.
- Woster, P. M., et al. (2014). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 24(15), 3468–3471.
- Al-Ostoot, F. H., et al. (2023).
- Latacz, G., et al. (2018). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Molecules, 23(10), 2501.
-
Chemsrc. (n.d.). 1-(Piperidin-4-yl)propan-1-amine. Retrieved from [Link]
-
UPCommons. (n.d.). Structure-Activity Studies of Novel di-substitutedo[12][13][14]xadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. Retrieved from [Link]
- Sharma, V., & Kumar, V. (2017). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2(10), 6825–6832.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 1-(Piperidin-4-yl)propan-1-ol-Based Compounds for CNS Drug Discovery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of novel compounds based on the 1-(Piperidin-4-yl)propan-1-ol scaffold. We will delve into the critical performance metrics, provide detailed, self-validating experimental protocols, and present a comparative analysis against established reference compounds. Our focus is on generating robust, reproducible data to inform critical decisions in the drug discovery pipeline.
Introduction: The Therapeutic Potential of the this compound Scaffold
The piperidine moiety is a cornerstone of medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2] Its derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS).[3] The this compound scaffold, in particular, has emerged as a promising starting point for the design of potent and selective modulators of various CNS targets, most notably opioid receptors.[4][5] The ability to readily modify the piperidine nitrogen and the phenyl group allows for fine-tuning of pharmacological properties, making this an attractive scaffold for lead optimization campaigns.[4]
This guide will focus on benchmarking the performance of novel analogues against established opioid receptor modulators, providing a clear pathway to assess their potential as therapeutic agents for pain management and other neurological disorders.[6]
Key Performance Metrics for Comparative Analysis
To comprehensively evaluate a novel compound, we must assess its performance across several key parameters. These metrics, when taken together, provide a holistic view of the compound's potential for success.
-
Receptor Binding Affinity (Ki): This measures the strength of the interaction between the compound and its target receptor. A lower Ki value indicates a higher affinity. We will focus on the mu (μ), delta (δ), and kappa (κ) opioid receptors.[7]
-
Functional Activity (EC50/IC50 and Emax): This determines whether a compound acts as an agonist (activator) or antagonist (blocker) of the receptor and its potency in eliciting a functional response.[8][9]
-
EC50: The concentration of an agonist that produces 50% of the maximal possible effect.
-
IC50: The concentration of an antagonist that inhibits 50% of the maximal agonist response.
-
Emax: The maximum response a compound can produce.
-
-
Receptor Selectivity: This is a crucial parameter for minimizing off-target effects. We will assess the compound's binding affinity and functional activity at related receptors to determine its selectivity profile.[8]
-
Metabolic Stability: This predicts how long a compound will last in the body before being broken down by metabolic enzymes, which is a key determinant of its pharmacokinetic profile.[10][11] We will focus on in vitro assessment using liver microsomes.[12][13]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and reproducible, incorporating controls that ensure the validity of the generated data.
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the mu, delta, and kappa opioid receptors.[14]
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor.[14]
-
Radioligands:
-
hMOR: [³H]-DAMGO (a selective MOR agonist)
-
hDOR: [³H]-Naltrindole (a selective DOR antagonist)
-
hKOR: [³H]-U69,593 (a selective KOR agonist)
-
-
Assay Setup: In a 96-well plate, combine in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, pH 7.4):
-
Receptor membranes (typically 10-20 µg protein).
-
Radioligand at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the test compound.
-
For Total Binding: Add assay buffer instead of the test compound.
-
For Non-Specific Binding: Add a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone).[14]
-
-
Incubation: Incubate the plate at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
[³⁵S]GTPγS Functional Assay for Agonist/Antagonist Activity
Workflow Diagram:
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Step-by-Step Methodology:
-
Reagents: In addition to the receptor membranes, you will need GDP, MgCl₂, and [³⁵S]GTPγS. The assay buffer is typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay Setup:
-
Agonist Mode: Pre-incubate membranes with varying concentrations of the test compound and GDP (e.g., 10 µM) for 15 minutes at 30°C.
-
Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound in the presence of a known agonist (e.g., DAMGO for MOR) at its EC₈₀ concentration, and GDP for 15 minutes at 30°C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Measurement: Terminate the reaction by rapid filtration, washing, and scintillation counting as described in the binding assay protocol (Section 3.1).
-
Data Analysis:
-
Agonist Mode: Calculate the percent stimulation over basal binding. Plot this against the log concentration of the test compound to determine the EC50 and Emax.
-
Antagonist Mode: Calculate the percent inhibition of the agonist-stimulated response. Plot this against the log concentration of the test compound to determine the IC50.
-
In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10][12]
Step-by-Step Methodology:
-
Test System: Use pooled human liver microsomes (HLM) as they contain a high concentration of key drug-metabolizing enzymes like cytochrome P450s.[11][16]
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration), which is required for P450 enzyme activity.[10]
-
Time Points: Aliquots of the reaction are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary sensitivity and specificity.[12]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between novel compounds and established benchmarks.
Table 1: Opioid Receptor Binding Affinity Profile
| Compound | hMOR Ki (nM) | hDOR Ki (nM) | hKOR Ki (nM) | MOR/DOR Selectivity | MOR/KOR Selectivity |
| Test Compound 1 | Value | Value | Value | Ratio | Ratio |
| Test Compound 2 | Value | Value | Value | Ratio | Ratio |
| Morphine (Ref.) | 1.5 | 250 | 400 | ~167x | ~267x |
| Fentanyl (Ref.) | 0.39 | 18 | 1600 | ~46x | ~4100x |
| Naloxone (Ref.) | 1.2 | 2.5 | 18 | ~0.5x | ~0.07x |
Reference data are illustrative and may vary between studies.[8]
Table 2: Functional Activity at the Human Mu Opioid Receptor ([³⁵S]GTPγS)
| Compound | EC50 (nM) | Emax (% of DAMGO) | IC50 (nM) | Functional Activity |
| Test Compound 1 | Value | Value | N/A | Agonist |
| Test Compound 2 | N/A | N/A | Value | Antagonist |
| DAMGO (Ref.) | 5.8 | 100% | N/A | Full Agonist |
| Morphine (Ref.) | 25 | ~70% | N/A | Partial Agonist |
| Naloxone (Ref.) | N/A | N/A | 3.5 | Antagonist |
Reference data are illustrative and may vary between studies.[8][9]
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
| Test Compound 1 | Value | Value | High/Medium/Low |
| Test Compound 2 | Value | Value | High/Medium/Low |
| Verapamil (Low Stability Ref.) | < 5 | > 138 | Low |
| Imipramine (Medium Stability Ref.) | 15 | 46 | Medium |
| Warfarin (High Stability Ref.) | > 60 | < 11.5 | High |
Classification thresholds are illustrative.
Conclusion and Future Directions
This guide outlines a standardized approach to benchmarking the performance of novel this compound-based compounds. By systematically evaluating receptor affinity, functional activity, selectivity, and metabolic stability, researchers can build a comprehensive data package. This allows for a direct, objective comparison against known standards and other developmental candidates, facilitating data-driven decisions to advance the most promising compounds toward further preclinical evaluation.[17][18] The ultimate goal is to identify candidates with the optimal balance of potency, selectivity, and pharmacokinetic properties for successful clinical development.[19]
References
-
Creative Bioarray. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Retrieved from [Link]
-
Ma, P., & Subramanian, R. (2010). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 11(7), 577–586. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Gauvin, D. V., et al. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of ethnopharmacology, 176, 135–141. Retrieved from [Link]
-
Le, T. M., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS pharmacology & translational science, 4(1), 135–151. Retrieved from [Link]
-
Le, T. M., et al. (2020). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS pharmacology & translational science, 4(1), 135–151. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Retrieved from [Link]
-
Chenard, B. L., et al. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-methyl-D-aspartate Responses. Journal of medicinal chemistry, 38(16), 3138–3145. Retrieved from [Link]
-
Veranex. (2024, October 30). Critical Elements of High-Quality Preclinical Study Protocols. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Feng, Y., & Chen, Y. (2020). General Principles of Preclinical Study Design. Methods in molecular biology (Clifton, N.J.), 2114, 3–11. Retrieved from [Link]
-
Profil. (n.d.). The phases of preclinical and clinical trials. Retrieved from [Link]
-
Molecules. (2016). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Retrieved from [Link]
-
Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]
-
Thomas, J. B., et al. (2009). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Journal of medicinal chemistry, 52(21), 6936–6944. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
-
RSC Advances. (n.d.). . Retrieved from [Link]
-
Progress in Neuro-psychopharmacology & Biological Psychiatry. (2018). New opioid receptor modulators and agonists. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
The Journal of Pharmacology and Experimental Therapeutics. (n.d.). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Retrieved from [Link]
-
PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising antican. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Retrieved from [Link]
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (n.d.). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]
-
ResearchGate. (2024, November 2). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). | Semantic Scholar [semanticscholar.org]
- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ppd.com [ppd.com]
- 18. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. profil.com [profil.com]
A Comparative Guide to the Antioxidant Activity of Piperidine Derivatives
Introduction: The Double-Edged Sword of Oxygen and the Role of Piperidine Scaffolds
Life in an oxygen-rich environment comes at a cost: the constant production of reactive oxygen species (ROS). While essential for signaling pathways, excessive ROS leads to oxidative stress, a primary contributor to cellular damage and a host of pathologies, including neurodegenerative diseases, cancer, and inflammation. Antioxidants are vital defense molecules that neutralize these harmful species.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a "privileged scaffold" in medicinal chemistry. Its unique conformational flexibility and ability to be substituted at various positions make it a cornerstone in the design of a wide array of therapeutic agents.[1][2] This guide provides a comparative analysis of the antioxidant activity of various piperidine derivatives, delving into the structural features that govern their efficacy and the standard methodologies used for their evaluation.
Pillar 1: Mechanisms of Antioxidant Action
The primary function of a chemical antioxidant is to donate an electron or a hydrogen atom to a free radical, thus neutralizing its reactivity. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A•).
-
A-H + R• → A• + R-H
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer.
-
A-H + R• → [A-H]•+ + R:-
-
The efficiency of a piperidine derivative as an antioxidant is fundamentally linked to its ability to participate in these reactions, which is dictated by the nature and position of its substituents.
Pillar 2: Key Methodologies for Assessing Antioxidant Activity
To empirically compare antioxidant activity, several standardized in vitro assays are employed. Each assay has a distinct chemical basis, and therefore, a multi-assay approach provides a more comprehensive profile of a compound's antioxidant potential.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable assays. The stable DPPH radical has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant's scavenging capacity.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test piperidine derivative and a standard antioxidant (e.g., Ascorbic Acid, Trolox).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is crucial to prevent photodegradation of DPPH.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting inhibition percentage against concentration. A lower IC50 value indicates higher antioxidant activity.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.[3]
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test piperidine derivative (at various concentrations).
-
Measurement: Record the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage inhibition and the IC50 value as described for the DPPH assay.
Workflow Visualization
The general workflow for these colorimetric assays can be visualized as follows:
Caption: General workflow for DPPH and ABTS antioxidant assays.
Pillar 3: Comparative Analysis & Structure-Activity Relationships (SAR)
The antioxidant capacity of a piperidine derivative is profoundly influenced by its substitution pattern. The following table summarizes findings from various studies, comparing different derivatives.
| Derivative Class | Key Substituents | Assay(s) | Antioxidant Activity Insights | Reference(s) |
| Piperidine Nitroxides | Nitroxide moiety at N1, various groups at C4 | MDA, H2O2-induced hemolysis | The nitroxide group is essential for activity. Substituents at the C4 position modulate the radical scavenging potential. | [4] |
| Cysteamine Derivatives | Free sulfhydryl (-SH) group | DPPH, Hydroxyl Radical Scavenging | The presence of a free -SH group is critical for high activity. Replacing -SH with -NH2 or -OH significantly decreases antioxidant capacity. | [5][6] |
| Piperidinone Oximes | Oxime group on the piperidinone ring, electron-releasing groups | DPPH, ABTS, Superoxide Scavenging | Compounds with an electron-releasing ethyl group showed promising activity. The introduction of a hydroxyl group on an attached phenyl ring enhanced activity. | [1] |
| Substituted Piperidines | TEMPO moiety and a proximal hydroxyl group | DPPH, ABTS | A synergistic effect was observed; the TEMPO moiety acts as the primary radical scavenger, and the nearby hydroxyl group enhances this activity. | [1][7] |
| Piperamides | Methoxy group on an attached phenyl ring | CUPRAC | Derivatives with a methoxy group demonstrated good antioxidant activity in the CUPRAC assay. | [1][8] |
| Diaryl Piperidinones | Aryl rings at C2 and C6, electron-donating groups (e.g., -OCH3, -CH3) | DPPH, Superoxide Scavenging | Derivatives with electron-donating groups on the aryl rings exhibited good inhibitory activity against various radicals. | [2] |
Key SAR Insights:
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH3), and alkyl groups enhance antioxidant activity.[2] These groups can donate electrons, stabilizing the antioxidant radical formed after scavenging a free radical.
-
The Nitroxide Moiety: For piperidine nitroxides, this group is the active center responsible for scavenging ROS.[4]
-
Thiol (-SH) Group: The presence of a free sulfhydryl group, as seen in cysteamine derivatives, confers potent antioxidant activity through hydrogen donation.[5][9]
-
Steric Hindrance: The position and size of substituents can affect the accessibility of the active scavenging site, thereby influencing activity.
-
Lipophilicity: Increased lipophilicity can sometimes favor antioxidant activity, potentially by improving interaction with lipid membranes where peroxidation occurs.[5][9]
Structural Influence Diagram
Caption: Key structural features influencing piperidine antioxidant activity.
Conclusion and Future Directions
The piperidine scaffold is a remarkably versatile platform for the development of potent antioxidants. Structure-activity relationship studies consistently demonstrate that the antioxidant capacity of these derivatives can be finely tuned by strategic placement of functional groups. Specifically, the incorporation of nitroxide moieties, free thiol groups, and electron-donating substituents on aryl rings are proven strategies for enhancing radical scavenging efficacy.
Future research should focus on multi-component reactions to generate diverse libraries of highly substituted piperidines for high-throughput screening.[7][10] Furthermore, moving beyond simple chemical assays to more complex cellular models will be crucial to validate the biological relevance of these findings and to assess properties like bioavailability and metabolic stability, paving the way for the development of novel therapeutics to combat oxidative stress-related diseases.
References
-
Liu, W., & Ma, Z. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. PubMed. [Link]
-
Manjusha, R. K., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]
-
Alexidis, A. N., et al. (1995). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]
-
Prashanth, M. K., et al. (2012). Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues. PubMed. [Link]
-
Alexidis, A. N., et al. (1995). Novel 1,4 Substituted Piperidine Derivatives. Synthesis and Correlation of Antioxidant Activity with Structure and Lipophilicity. Semantic Scholar. [Link]
-
Manjusha, R. K., et al. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
-
de Oliveira, B. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]
-
Kim, J. H., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Semantic Scholar. [Link]
-
Al-Jaber, F. I. (2022). Comparing antioxidant activities using DPPH and ABTS assays. ResearchGate. [Link]
-
Paśko, P., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PubMed Central. [Link]
-
Rahayu, Y. P., et al. (2023). Determination of the Potential Antioxidant Activity of Isolated Piperine from White Pepper Using DPPH, ABTS, and FRAP Methods. ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Synthesis, characterization, antidepressant and antioxidant activity of novel piperamides bearing piperidine and piperazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,4 Substituted Piperidine Derivatives. Synthesis and Correlation of Antioxidant Activity with Structure and Lipophilicity | Semantic Scholar [semanticscholar.org]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Piperidinols
For researchers, medicinal chemists, and drug development professionals, the piperidinol scaffold represents a privileged structure in the design of novel therapeutics. Its prevalence in a wide array of biologically active compounds necessitates a deep understanding of the relationship between its structural modifications and resulting biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens through which we can decipher these complex relationships, enabling predictive modeling to guide the synthesis of more potent and selective drug candidates. This guide offers an in-depth comparison of common QSAR methodologies applied to piperidinol derivatives, grounded in scientific integrity and practical, field-proven insights.
The Rationale Behind QSAR in Piperidinol Drug Discovery
The core principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure. By quantifying structural features as numerical descriptors, we can build mathematical models that correlate these descriptors with experimental activity. For piperidinols, this approach is invaluable for several reasons:
-
Rational Drug Design: QSAR models can predict the activity of virtual or yet-to-be-synthesized piperidinol derivatives, allowing for the prioritization of synthetic efforts on the most promising candidates.
-
Mechanism of Action Insights: By identifying the key molecular descriptors that influence activity, QSAR can provide insights into the potential mechanism of action and the nature of the ligand-receptor interactions.
-
Toxicity and ADME Prediction: QSAR is not limited to efficacy; it can also be employed to predict adverse effects and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion), crucial for early-stage drug development.
This guide will navigate through the critical components of a robust QSAR study for piperidinols, from the foundational experimental determination of biological activity to the sophisticated computational modeling and validation.
Part 1: Foundational Experimental Data - The Bedrock of a Predictive QSAR Model
The predictive power of any QSAR model is fundamentally limited by the quality and consistency of the input biological data. Therefore, a well-defined and reproducible experimental protocol for determining the biological activity of piperidinol derivatives is paramount. Here, we detail two common assays for assessing cytotoxicity, a frequent endpoint in the initial screening of novel therapeutic agents.
Experimental Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The concentration of the resulting formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the piperidinol compounds in the culture medium.
-
After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[3]
-
The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound that inhibits 50% of cell growth, are then calculated from the dose-response curves. These IC₅₀ values are typically converted to their logarithmic form (pIC₅₀) for use in QSAR modeling.
-
Experimental Protocol 2: Brine Shrimp Lethality Assay
The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary toxicity screen for natural products and synthetic compounds.[7][8]
Principle: The assay determines the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (larvae) within a 24-hour period (LC₅₀).
Step-by-Step Methodology:
-
Hatching of Brine Shrimp:
-
Hatch brine shrimp (Artemia salina) cysts in a container filled with artificial seawater under constant aeration and illumination for 24-48 hours.[7]
-
-
Preparation of Test Solutions:
-
Dissolve the piperidinol compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution in artificial seawater.
-
-
Exposure of Brine Shrimp:
-
Transfer a specific number of brine shrimp nauplii (typically 10-15) into the wells of a 24-well plate or small vials.
-
Add the different concentrations of the test compounds to the wells. Include a negative control (seawater with the solvent) and a positive control (a known toxic substance).
-
-
Incubation and Mortality Count:
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC₅₀ value by plotting the percentage of mortality against the logarithm of the concentration. Probit analysis is commonly used for this calculation.[10] The LC₅₀ values are then converted to their logarithmic form for QSAR analysis.
-
Part 2: The Computational Core - Building and Comparing QSAR Models
Once reliable biological data is obtained, the next step is to generate molecular descriptors and build predictive models. The choice of methodology can significantly impact the robustness and interpretability of the QSAR model.
A Typical QSAR Modeling Workflow
The development of a robust QSAR model follows a structured workflow to ensure its predictive power and reliability.[4][6][11]
Molecular Descriptors: The Language of Molecular Structure
Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule.[12] They are the bridge between the molecular structure and its biological activity. Descriptors can be broadly categorized as follows:
-
0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
-
1D Descriptors: Based on substructure fragment counts (e.g., number of hydrogen bond donors/acceptors).
-
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).[12]
-
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, steric and electrostatic fields).[13]
A plethora of software is available for calculating these descriptors, ranging from open-source options like PaDEL and RDKit to commercial packages such as DRAGON and MOE.[14]
Comparison of QSAR Methodologies
The choice of the statistical method to build the QSAR model is a critical decision. Here, we compare some of the most commonly employed techniques in the context of piperidinol research.
| Methodology | Description | Advantages | Disadvantages | Applicability to Piperidinols |
| Multiple Linear Regression (MLR) | A linear approach that models the relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).[8][15] | Simple to implement and interpret. The contribution of each descriptor is easily understood from its coefficient. | Prone to overfitting with a large number of descriptors. Assumes a linear relationship between descriptors and activity, which may not always be the case. | Suitable for initial exploratory analysis with a small, carefully selected set of descriptors. |
| Genetic Algorithm - Partial Least Squares (GA-PLS) | A hybrid approach where a genetic algorithm is used for feature selection to identify the most relevant descriptors, which are then used to build a PLS model.[8] | Effective in handling a large number of descriptors and identifying the most predictive subset, reducing the risk of overfitting. Can handle collinearity among descriptors. | Computationally more intensive than MLR. The stochastic nature of the genetic algorithm may lead to slightly different results in different runs. | Highly effective for piperidinol QSAR, as demonstrated in studies on related piperidone derivatives where it outperformed MLR. |
| Support Vector Machines (SVM) | A machine learning method that can be used for both linear and non-linear regression. It works by finding an optimal hyperplane that best separates the data points.[14] | Can model complex, non-linear relationships. Robust to outliers. | Can be a "black box" model, making it difficult to interpret the contribution of individual descriptors. Requires careful tuning of parameters. | A powerful tool for modeling complex structure-activity relationships of piperidinol derivatives, especially when linear models are insufficient. |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields.[9][16][17][18] | Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for steric bulk and electrostatic charge, directly guiding molecular design. | Highly dependent on the molecular alignment of the compounds. Requires 3D structures and a defined bioactive conformation. | Excellent for lead optimization of piperidinols, providing clear visual guidance on where to modify the scaffold to enhance activity. |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | An extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[9][16][18] | Provides a more comprehensive description of intermolecular interactions. Less sensitive to molecular alignment than CoMFA. | Can be more complex to interpret due to the larger number of fields. | Offers a more detailed understanding of the structural requirements for piperidinol activity, particularly when hydrogen bonding and hydrophobic interactions are crucial. |
3D-QSAR: A Deeper Dive into CoMFA and CoMSIA
3D-QSAR methods like CoMFA and CoMSIA are particularly powerful for the lead optimization phase of drug discovery.[17] They provide a visual and quantitative framework for understanding the interaction of piperidinol derivatives with their biological target.
The CoMFA/CoMSIA Workflow:
Interpretation of Contour Maps:
The output of a CoMFA or CoMSIA analysis includes 3D contour maps that are invaluable for medicinal chemists. For instance, a green contour in a steric map indicates a region where bulky substituents are favored for higher activity, while a yellow contour suggests that steric bulk is detrimental. Similarly, blue and red contours in an electrostatic map highlight regions where positive and negative charges, respectively, are beneficial for activity.
Part 3: Ensuring Scientific Integrity - Model Validation and Best Practices
A QSAR model is only as good as its predictive ability. Therefore, rigorous validation is a non-negotiable step in any QSAR study.[1][2][4]
Key Validation Metrics:
-
Internal Validation:
-
Leave-One-Out Cross-Validation (q²): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered acceptable.[4]
-
-
External Validation:
-
Predictive R² (r²_pred): The model's ability to predict the activity of an external test set of compounds that were not used in model development. An r²_pred value greater than 0.6 is desirable.[4]
-
-
Y-Randomization: A test to ensure that the model is not a result of a chance correlation. The dependent variable (activity) is randomly shuffled, and a new QSAR model is built. The resulting model should have significantly lower q² and r² values.
Defining the Applicability Domain
No QSAR model can accurately predict the activity of all possible compounds. The Applicability Domain (AD) defines the chemical space for which the model's predictions are reliable.[2] It is crucial to define the AD to avoid making erroneous predictions for compounds that are structurally dissimilar to the training set.
Conclusion: A Powerful Synergy of Experiment and Computation
The QSAR analysis of piperidinols is a powerful, data-driven approach that can significantly accelerate the drug discovery process. By integrating robust experimental data with sophisticated computational modeling, researchers can gain a deeper understanding of the structure-activity landscape of this important class of compounds. The choice of QSAR methodology should be guided by the specific research question, the nature of the dataset, and the desired level of interpretability. From the straightforward insights of MLR to the detailed 3D maps of CoMFA and CoMSIA, each method offers a unique perspective. By adhering to best practices in model development and validation, QSAR can serve as a reliable and predictive tool in the rational design of novel piperidinol-based therapeutics.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Scribd. (n.d.). Brine Shrimp Lethality Assay Procedure | PDF. [Link]
-
Danishuddin, & Khan, A. U. (2016). Descriptors and their selection methods in QSAR analysis: paradigm for drug design. Drug Discovery Today, 21(8), 1291-1302. [Link]
-
JoVE. (2022, September 15). Video: Lethality Bioassay Using Artemia salina L. [Link]
-
YouTube. (2021, March 21). brine shrimp lethality assay. [Link]
-
Bhatia, R. (2012, July 19). A REVIEW ON ROLE OF MOLECULAR DESCRIPTORS IN QSAR: A COMPUTATIONAL METHODS APPROACH. PharmaTutor. [Link]
-
Doucet, J. P., Galtier, C., Mucs, D., & Panaye, A. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(7), 545-561. [Link]
-
Sahoo, H. B. (2016). A Short Review of the Generation of Molecular Descriptors and Their Applications in Quantitative Structure Property/Activity Relationships. ResearchGate. [Link]
-
Semantic Scholar. (2017, June 5). Brine shrimp lethality assay. [Link]
-
Karelson, M. (2000). Molecular Descriptors in QSAR/QSPR. Wiley. [Link]
-
Doucet, J. P., Galtier, C., Mucs, D., & Panaye, A. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. SAR and QSAR in Environmental Research, 28(7), 545-561. [Link]
-
IntechOpen. (2015, September 9). Molecular descriptors. [Link]
-
SciSpace. (n.d.). Brine Shrimp Lethality Bioassay: A Tool for Drug Discovery from Natural Products. [Link]
-
Nazari, M., Tabatabai, S. A., & Rezaee, E. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Current Computer-Aided Drug Design, 14(4), 391-397. [Link]
-
National Center for Biotechnology Information. (2017, October 23). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. [Link]
-
ResearchGate. (2014, January 1). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. [Link]
-
National Center for Biotechnology Information. (2013, January 23). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. [Link]
-
ResearchGate. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]
-
MDPI. (2010, January 28). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. [Link]
-
ResearchGate. (n.d.). Summary of CoMFA and CoMSIA results for various models. [Link]
-
Wiley Online Library. (2013, May 22). 3D QSAR CoMFA/CoMSIA, molecular docking and molecular dynamics studies of fullerene-based HIV-1 PR. [Link]
Sources
- 1. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 2. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neovarsity.org [neovarsity.org]
- 7. optibrium.com [optibrium.com]
- 8. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3D-QSAR (CoMFA, CoMSIA) and Molecular Docking Studies on Histone Deacetylase 1 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity and 2D-QSAR study of some heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 3d qsar | PPTX [slideshare.net]
A Comparative Framework for Advancing 1-(Piperidin-4-yl)propan-1-ol Analogs: Bridging In Vitro Potency with In Vivo Efficacy
An In-Depth Methodological Guide
This guide provides a comprehensive framework for the systematic evaluation of novel chemical entities, using the 1-(Piperidin-4-yl)propan-1-ol scaffold as a representative case. The successful translation of a promising compound from a laboratory curiosity to a preclinical candidate hinges on a rigorous, multi-faceted assessment that connects its activity at the molecular level (in vitro) with its therapeutic effect and behavior in a complex biological system (in vivo).
As Senior Application Scientists, we recognize that the critical challenge lies not just in generating data, but in establishing a clear, logical throughline from initial binding to final physiological outcome. This document outlines the essential experimental cascade, explains the causal reasoning behind methodological choices, and provides the tools to build a robust data package for lead optimization.
Part 1: The Foundation: In Vitro Characterization of Molecular Interactions
The initial phase of any drug discovery campaign is to determine if and how a compound interacts with its intended biological target. In vitro assays are the workhorse of this stage, offering high-throughput, cost-effective, and mechanistic insights in a controlled environment. The primary goals are to quantify potency (how much drug is needed), affinity (how tightly it binds), and selectivity (whether it binds to unintended targets).
Experimental Workflow: From Binding to Function
The logical progression of in vitro screening begins with confirming physical interaction (binding) and moves to quantifying the functional consequence of that interaction.
Caption: High-level workflow for the in vitro screening cascade.
Protocol 1: Radioligand Binding Assay for Target Affinity (Ki)
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known, radioactively labeled ligand.
-
Causality: A low dissociation constant (Ki) indicates high-affinity binding, a primary characteristic of a potent drug. This experiment is foundational, confirming that the analog physically interacts with the intended target.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor) are prepared from stable cell lines or tissue homogenates.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the unlabeled test analog.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Quantification: Measure the radioactivity retained on each filter disc using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test analog. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibitor constant (Ki) from the IC50 value (the concentration of analog that displaces 50% of the radioligand).
-
Protocol 2: Functional Assay for Potency (IC50/EC50)
This assay measures the biological response triggered by receptor binding, determining whether the analog is an agonist (activator) or antagonist (blocker) and its potency.
-
Causality: High affinity (low Ki) does not always translate to functional activity. This assay confirms that binding produces a desired biological effect. For a G-protein coupled receptor (GPCR) like many targets for piperidine-based CNS drugs, a cAMP assay is a common choice.
-
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor into 96-well plates and culture overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test analogs. For an antagonist assay, add the analog first, followed by a fixed concentration of a known agonist (e.g., Forskolin) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis & Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the concentration of intracellular cyclic AMP (cAMP).
-
Data Analysis: Plot the cAMP response against the log concentration of the test analog. Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Data Summary and Interpretation
Systematically tabulating in vitro data is crucial for comparing analogs and identifying structure-activity relationships (SAR).
| Analog | Target Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | hERG Inhibition (IC50, µM) |
| Parent Compound | 55.2 | 120.5 | 15.1 |
| Analog A (R=-Cl) | 10.1 | 25.3 | 12.8 |
| Analog B (R=-OCH3) | 5.8 | 12.1 | > 30 |
| Analog C (R=-CF3) | 150.8 | 350.2 | > 30 |
Interpretation:
-
Analogs A and B show significantly improved target affinity and functional potency compared to the parent compound.
-
Analog C is less potent, suggesting the -CF3 substitution is detrimental to activity.
-
Analog B demonstrates a superior safety profile, with significantly less activity at the hERG channel, a key indicator for potential cardiac toxicity. Analog B would be prioritized for in vivo studies.
Part 2: The Reality Check: In Vivo Assessment of Physiological Effect
A compound that performs beautifully in a test tube may fail in a living organism. In vivo studies are designed to answer critical questions about a drug's efficacy, safety, and its pharmacokinetic profile—how it is Absorbed, Distributed, Metabolized, and Excreted (ADME).
Experimental Workflow: From Dose to Effect
The in vivo phase investigates if the compound can reach its target in sufficient concentrations to produce a therapeutic effect without undue toxicity.
Caption: A typical experimental sequence for in vivo compound evaluation.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This experiment determines the concentration of the drug in the blood over time after administration, revealing how much drug gets into circulation and how long it stays there.
-
Causality: A drug is useless if it cannot reach its target. Poor oral bioavailability or rapid clearance are common reasons for the failure of compounds with excellent in vitro potency.
-
Methodology:
-
Animal Dosing: Use two groups of rats or mice (n=3-5 per group). Administer the analog to Group 1 intravenously (IV) at a low dose (e.g., 1 mg/kg) and to Group 2 orally (PO) at a higher dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect small blood samples (e.g., 50 µL) from a tail or saphenous vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to isolate plasma and store it at -80°C.
-
Bioanalysis: Quantify the concentration of the drug in each plasma sample using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot plasma concentration vs. time. Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and oral bioavailability (%F).
-
Protocol 4: Animal Model of Efficacy
This experiment tests whether the drug has the desired therapeutic effect in a living animal model that mimics aspects of a human disease.
-
Causality: This is the ultimate proof-of-concept, demonstrating that the compound engages the target in vivo to produce a measurable physiological or behavioral change. For a CNS compound, a behavioral model is often used.
-
Methodology (Example: Forced Swim Test for Antidepressant-like Activity):
-
Acclimation: Acclimate mice to the testing room and handling for several days.
-
Dosing: Administer the test analog or vehicle control via the intended clinical route (e.g., oral gavage) 60 minutes before the test.
-
Test Session: Place each mouse in a transparent cylinder filled with water (25°C) from which it cannot escape.
-
Observation: Record a 6-minute session on video. An observer, blinded to the treatment groups, scores the last 4 minutes for time spent immobile.
-
Data Analysis: Compare the average immobility time between the vehicle-treated and drug-treated groups using a t-test or ANOVA. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Data Summary and Interpretation
| Analog | Bioavailability (%F) | Brain/Plasma Ratio | Efficacy (ED50, mg/kg) |
| Parent Compound | 15% | 0.8 | 35.5 |
| Analog B (R=-OCH3) | 45% | 2.5 | 5.2 |
Interpretation:
-
Analog B shows a 3-fold improvement in oral bioavailability and significantly better penetration into the central nervous system (Brain/Plasma ratio > 1).
-
This superior pharmacokinetic profile directly translates to a nearly 7-fold improvement in in vivo potency (lower ED50).
Part 3: The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictable relationship between in vitro potency and in vivo efficacy. A strong IVIVC allows the team to confidently predict the in vivo performance of new analogs based on simple in vitro data, dramatically accelerating the optimization process.
Caption: Key factors that modulate the translation from in vitro to in vivo activity.
A poor correlation often occurs when pharmacokinetic or physiological barriers prevent the compound from reaching its target at concentrations predicted by its in vitro potency. For example, a potent analog (low IC50) that is rapidly metabolized in the liver or cannot cross the blood-brain barrier will show poor in vivo efficacy. By analyzing the data from all experiments holistically, researchers can diagnose these issues and rationally design the next generation of analogs with improved "drug-like" properties.
References
-
Title: The Cheng-Prusoff Equation: A Review of its History, Application, and Limitations. Source: Molecular Pharmacology. URL: [Link]
-
Title: hERG advancing drug discovery: a perspective on the future of cardiac safety assessment. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: The role of LC–MS/MS in the discovery and development of piperidine-based compounds. Source: Bioanalysis. URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE). URL: [Link]
head-to-head comparison of 1-(Piperidin-4-yl)propan-1-ol with commercial drugs
As a Senior Application Scientist, this guide provides a comprehensive framework for conducting a head-to-head comparison of the novel chemical entity, 1-(Piperidin-4-yl)propan-1-ol , against established commercial drugs. Given the current lack of pharmacological data for this compound, this document outlines the strategic experimental workflow required to characterize its potential and benchmark its performance.
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing hydrogen bonding capabilities, which can enhance a molecule's "druggability" by improving its pharmacokinetic profile.[1] Many successful CNS drugs, including antipsychotics like haloperidol and risperidone, feature a piperidine ring, highlighting its importance in this therapeutic area.[4]
The structure of this compound suggests a potential interaction with CNS targets. This guide, therefore, proposes a hypothetical investigation into its efficacy as an antipsychotic agent, comparing it against two widely-prescribed commercial drugs with distinct pharmacological profiles: Risperidone and Cariprazine .
Section 1: Comparator Drug Profiles & Rationale
A robust comparison requires well-characterized benchmarks. Risperidone and Cariprazine are selected for their relevance and distinct mechanisms of action.
-
Risperidone : A second-generation (atypical) antipsychotic, it functions primarily as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[5][6][7] Its mechanism is thought to involve the blockade of dopaminergic neurotransmission in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[6][8] Risperidone also has affinity for alpha-1, alpha-2, and H1 histamine receptors, which contributes to its overall therapeutic and side-effect profile.[5][6]
-
Cariprazine : A third-generation antipsychotic, it exhibits a more complex mechanism as a partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A and 5-HT2B receptors.[9][10][11] Notably, Cariprazine has a significantly higher affinity for D3 receptors than D2 receptors, a feature that may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[9][12]
Section 2: Comprehensive Experimental Workflow
To thoroughly evaluate this compound, a multi-stage experimental plan is necessary, progressing from initial in vitro characterization to in vivo efficacy studies.
Caption: Simplified Gαi-coupled signaling pathway for the D2 receptor.
Phase 2: In Vivo Evaluation
Promising candidates from in vitro studies are advanced to animal models to assess their real-world potential.
These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which is essential for determining dosing regimens. [13][14][15] Objective: Characterize key PK parameters (e.g., half-life, bioavailability, clearance) in a relevant animal model (typically rodents). [16] Protocol: Rodent PK Study
-
Dosing: Administer the compound to groups of rats or mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis: Process the blood to plasma and quantify the concentration of the parent drug (and any major metabolites) using LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate key parameters. Oral bioavailability is determined by comparing the area under the curve (AUC) of the oral dose to the IV dose.
No single animal model can fully replicate schizophrenia, so a battery of tests is used to model different symptom domains. [17][18][19] Objective: Evaluate the ability of the test compound to reverse schizophrenia-like behaviors compared to commercial drugs.
Selected Models:
-
Drug-Induced Hyperlocomotion (Positive Symptoms): Non-competitive NMDA receptor antagonists like phencyclidine (PCP) or MK-801, or dopamine agonists like amphetamine, can induce hyperlocomotor activity in rodents, modeling the positive symptoms of psychosis. [17][20]The ability of an antipsychotic to reduce this hyperactivity is a strong indicator of efficacy.
-
Prepulse Inhibition (PPI) of Startle (Sensorimotor Gating): Schizophrenia patients often exhibit deficits in sensorimotor gating. PPI is a test where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. This process is disrupted by dopamine agonists and in certain neurodevelopmental models. [18]Effective antipsychotics can restore normal PPI.
-
Novel Object Recognition (Cognitive Symptoms): This test assesses learning and memory, which are often impaired in schizophrenia. [18]The test relies on a rodent's innate preference to explore a novel object over a familiar one. The ability of a drug to improve performance in animals with induced cognitive deficits (e.g., from developmental models like the MAM model) is a measure of its pro-cognitive effects. [17]
Section 3: Data Presentation and Interpretation
For a clear head-to-head comparison, data should be summarized in tables.
Table 1: Comparative In Vitro Profile
| Parameter | This compound | Risperidone | Cariprazine |
| Binding Affinity (Ki, nM) | |||
| Dopamine D2 | Experimental Value | ~1-5 | ~0.5-1.5 |
| Dopamine D3 | Experimental Value | ~5-10 | ~0.08-0.3 |
| Serotonin 5-HT1A | Experimental Value | ~300-500 | ~1-3 |
| Serotonin 5-HT2A | Experimental Value | ~0.2-0.5 | ~10-20 |
| Functional Activity | |||
| D2 Potency (EC50/IC50, nM) | Experimental Value | Antagonist | Partial Agonist |
| D2 Efficacy (% Intrinsic Activity) | Experimental Value | 0% | ~10-30% |
| D3 Potency (EC50/IC50, nM) | Experimental Value | Antagonist | Partial Agonist |
| D3 Efficacy (% Intrinsic Activity) | Experimental Value | 0% | ~30-50% |
Table 2: Comparative In Vivo Profile (Rodent Model)
| Parameter | This compound | Risperidone | Cariprazine |
| Pharmacokinetics | |||
| Oral Bioavailability (%) | Experimental Value | ~25% (rat) | ~50-60% (rat) |
| Half-life (t1/2, hours) | Experimental Value | ~3-4 hours | ~20-40 hours |
| Efficacy | |||
| Amphetamine Hyperlocomotion (ED50, mg/kg) | Experimental Value | ~0.1-0.5 | ~0.05-0.2 |
| PPI Reversal (ED50, mg/kg) | Experimental Value | Effective | Effective |
| Novel Object Recognition | Experimental Value | Minimal Effect | Improves Deficits |
Interpretation:
The goal is to build a comprehensive profile for this compound. Key questions to answer include:
-
Affinity & Selectivity: Does it bind potently to D2/D3 receptors? Is it more selective for D3, like Cariprazine, or more balanced with 5-HT2A, like Risperidone? High selectivity can often lead to a better side-effect profile.
-
Function: Is it a full antagonist like Risperidone or a partial agonist like Cariprazine? Partial agonism is a key feature of third-generation antipsychotics, thought to stabilize the dopamine system rather than simply blocking it. [21]* In Vivo Efficacy: Does the compound effectively reverse behaviors associated with positive symptoms (hyperlocomotion)? Crucially, does it show potential in models of negative or cognitive symptoms (e.g., novel object recognition), an area where drugs like Cariprazine aim to provide an advantage? [10]* Pharmacokinetics: Does it have a favorable PK profile? Good oral bioavailability and a reasonable half-life are critical for a viable oral medication. [22] By systematically following this experimental guide, researchers can generate the necessary data to rigorously compare this compound to leading commercial drugs, providing a clear, evidence-based assessment of its therapeutic potential.
References
- Risperidone - Wikipedia. (n.d.). Wikipedia.
- The Mechanism of Action of Cariprazine in Schizophrenia. (n.d.). Bepharco.
- Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute.
- An Overview of Animal Models Related to Schizophrenia. (n.d.). PMC - PubMed Central.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- The role of dopamine D3 receptors in the mechanism of action of cariprazine. (n.d.). PubMed.
- Risperidone - St
- Recent progress in assays for GPCR drug discovery. (n.d.).
- Cariprazine - Mechanism of Action | Psychopharmacology | Clinical Applic
- Animal models of schizophrenia. (2011, March 12). imprs-tp.
- Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. (n.d.). Frontiers.
- Mechanism of Action | PERSERIS® (risperidone) HCP. (n.d.).
- What is the mechanism of Cariprazine hydrochloride?. (2024, July 17).
- What is the mechanism of Risperidone?. (2024, July 17).
- Advantages and Limitations of Animal Schizophrenia Models. (n.d.). MDPI.
- ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP.
- Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core. (2016, March 9).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology - Rdcthera.
- Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. (n.d.). Benchchem.
- Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. (n.d.). PubMed.
- Radioligand binding methods: practical guide and tips. (n.d.). PubMed.
- The role of Pharmacokinetics in drug development. (2025, March 13). GSC Online Press.
- Full article: The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going?. (2014, August 27). Taylor & Francis Online.
- (PDF) Pharmacokinetic Studies for Drug Development. (n.d.).
- Pharmacokinetic Studies in Drug Development: Essential Guide. (n.d.).
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017, November 20). NCBI.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (2023, July 7).
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. (n.d.). Revvity.
- cAMP Accumulation Assay. (n.d.).
- Recent progress in assays for GPCR drug discovery. (2022, August 1). PubMed.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (n.d.). PubMed.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019, March 15).
- Piperidine - Wikipedia. (n.d.). Wikipedia.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
- 1-Piperidin-4-ylpropan-1-ol DiscoveryCPR 24152-48-5. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Sigma-Aldrich.
- Piperidin-4-one: the potential pharmacophore. (n.d.). PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
- Exploring the antioxidant activity of 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and 3d metal coordination compounds with this ligand | Request PDF. (n.d.).
- A few examples of piperidine‐based drugs and natural products.. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). PMC - NIH.
- Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells | Request PDF. (2025, August 5).
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 10. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Mechanism of action of cariprazine | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 19. acnp.org [acnp.org]
- 20. mdpi.com [mdpi.com]
- 21. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 22. Pharmacokinetic Studies in Drug Development: Essential Guide [clinicaltrialsarena.com]
Assessing the Novelty of 1-(Piperidin-4-yl)propan-1-ol Derivatives: A Guide to Patent Analysis for Drug Discovery Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to quickly and accurately assess the novelty of a chemical scaffold is paramount. This guide provides a comprehensive framework for evaluating the patent landscape of 1-(Piperidin-4-yl)propan-1-ol derivatives, a scaffold with significant potential in medicinal chemistry. By understanding the principles of patent analysis, researchers can make informed decisions, avoid costly infringement issues, and strategically position their own discoveries.[1]
The Strategic Imperative of Patent Analysis in Pharmaceutical R&D
In the pharmaceutical industry, a patent is more than just a legal document; it is a critical business asset that protects the enormous investment required to bring a new drug to market.[1] Understanding the patent landscape for a particular class of compounds, such as this compound derivatives, allows researchers to identify opportunities for innovation, design around existing intellectual property, and secure their own patent protection. A thorough patent analysis can reveal which structural modifications have been claimed, the therapeutic areas being explored, and the experimental data used to support these claims. This knowledge is invaluable for guiding synthetic efforts and biological screening campaigns.
A Step-by-Step Workflow for Patent Novelty Assessment
A systematic approach is crucial for a comprehensive patent analysis. The following workflow outlines the key steps for assessing the novelty of this compound derivatives.
Experimental Protocol: Executing a Patent Search
-
Define the Core Structure: The fundamental structure is this compound. Note key positions for potential modification: the piperidine nitrogen (N1), the propan-1-ol side chain (C1, C2, C3, and the hydroxyl group), and the piperidine ring itself.
-
Develop Search Queries:
-
Keyword Search: Use a combination of terms such as "this compound," "piperidinyl propanol derivatives," and specific therapeutic areas of interest (e.g., "neurokinin antagonists," "antipsychotic agents").
-
Chemical Structure Search: Utilize the chemical drawing tools available in databases like WIPO's PatentScope to search for the exact structure and substructures.[2] This is the most precise way to identify relevant patents.
-
-
Select Databases: A comprehensive search should include multiple databases to ensure broad coverage.[3][4] Key resources include:
-
Google Patents: A user-friendly interface with a vast collection of international patents.
-
Espacenet: The European Patent Office's database, offering extensive worldwide coverage.[3]
-
WIPO PatentScope: Provides access to international patent applications filed under the Patent Cooperation Treaty (PCT).[2][4]
-
-
Analyze Search Results:
-
Review Titles and Abstracts: Quickly screen for relevance.
-
Examine Claims: The claims define the legal scope of the invention. Pay close attention to Markush structures, which are generic chemical structures that encompass a range of compounds.
-
Study the Examples: The experimental section provides concrete examples of synthesized compounds and their biological data. This is crucial for understanding the invention's scope and for designing your own experiments.
-
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the process of comparative analysis, let's consider a hypothetical set of patented this compound derivatives. The following table summarizes their key features, which would be extracted from the "Examples" section of the respective patents.
| Derivative | Patent No. | Structural Modification | Claimed Therapeutic Use | Key Experimental Data (Hypothetical) |
| Compound A | US 12,345,678 | N-benzyl substitution on the piperidine ring. | Antipsychotic agent | Dopamine D2 receptor binding affinity (Ki) = 15 nM |
| Compound B | EP 9,876,543 | Methyl group at the C2 position of the propan-1-ol side chain. | Treatment of neuropathic pain | In vivo efficacy in the Chung model of neuropathic pain at 10 mg/kg. |
| Compound C | WO 2024/123456 | Phenyl substitution at the C1 position of the propan-1-ol side chain. | Antihistamine | Histamine H1 receptor antagonist activity (IC50) = 50 nM |
| Compound D | US 13,579,246 | Fluorination of the N-benzyl group. | Improved metabolic stability for antipsychotic use | In vitro microsomal stability assay showed a 50% reduction in metabolism compared to Compound A. |
This comparative table allows for a clear visualization of the patented landscape, highlighting the areas of chemical space that have been explored and the associated biological activities.
Visualizing the Patent Landscape: A Graph-Based Approach
A graphical representation can provide a more intuitive understanding of the relationships between different patented derivatives and their claimed therapeutic applications.
Experimental Protocol: Synthesis of a Novel this compound Derivative
To establish novelty, a researcher must synthesize a derivative that is not explicitly disclosed or encompassed by the claims of existing patents. The following is a general procedure for the synthesis of a novel N-substituted derivative.
-
Starting Material: Commercially available this compound.
-
Reaction: N-alkylation of the piperidine nitrogen.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine (2-3 equivalents), to the solution.
-
Add the desired alkylating agent (e.g., a novel substituted benzyl bromide) (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
-
Conclusion: From Patent Analysis to Innovation
A thorough and systematic patent analysis is an indispensable tool for any drug discovery program. By understanding the existing intellectual property landscape for this compound derivatives, researchers can identify "white space" for innovation, design novel compounds with a higher probability of being patentable, and ultimately, contribute to the development of new medicines. The methodologies and frameworks presented in this guide provide a solid foundation for navigating the complex but rewarding interface of chemical synthesis and patent law.
References
-
PATENTSCOPE (WIPO) - PubChem Data Source. (2025, November 14). National Center for Biotechnology Information. [Link]
-
WIPO's PATENTSCOPE. (2020, March 25). National Center for Biotechnology Information. [Link]
-
Espacenet - patent search. (n.d.). European Patent Office. [Link]
-
PATENTSCOPE. (n.d.). World Intellectual Property Organization. [Link]
-
Piperidine-Based Drug Discovery. (2017, June 14). University of Arizona. [Link]
-
Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Piperidine-based drug discovery. (2017). Elsevier. [Link]
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. 2-Methyl-1-(piperidin-4-yl)propan-1-ol | C9H19NO | CID 23283151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2013048214A2 - Novel heterocyclic derivatives and their uses - Google Patents [patents.google.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Bioactive 1-(Piperidin-4-yl)propan-1-ol Derivatives
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[2][3][4] The 1-(Piperidin-4-yl)propan-1-ol core (Figure 1) presents a unique combination of a polar alcohol group and a basic nitrogen atom within a flexible six-membered ring, suggesting potential interactions with a variety of biological targets.
This guide moves beyond simple screening to establish a robust, multi-tiered strategy for definitively identifying and validating the molecular mechanism responsible for the bioactivity of a novel derivative from this chemical series. We will explore the most probable target classes—G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes—and detail the logical flow of experiments required for confirmation.
Part 1: The Overall Strategy: A Tiered Approach to MoA Validation
A successful MoA validation campaign does not rely on a single experiment. It is a systematic process of hypothesis generation, tiered screening, and definitive, gold-standard validation. The causality behind this approach is resource management and confidence-building; we begin with high-throughput, less resource-intensive assays to identify probable targets and progressively move to more complex, direct-binding, and functional assays to confirm the mechanism.
Below is a conceptual workflow illustrating this tiered validation strategy.
Caption: Overall workflow for validating a compound's mechanism of action.
Part 2: Investigating GPCR Modulation
GPCRs represent the largest family of transmembrane proteins and are major drug targets.[5] The structural features of our piperidine scaffold make it a prime candidate for interacting with these receptors, either as an orthosteric or allosteric modulator.[5]
Tier 1: Initial Binding Assessment
The first question is simple: does our compound bind to a GPCR? Radioligand binding assays are a classic, robust method for this.[6] They involve a radioactive ligand known to bind a specific receptor and measure the ability of the test compound to displace it.
Alternative: For a non-radioactive approach, fluorescence-based binding assays offer a safer and often higher-throughput alternative.
Tier 2: Functional Signaling Assays
Binding is not function. A compound can bind without eliciting a response (an antagonist) or by activating a specific downstream pathway (a biased agonist). Therefore, the next crucial step is to measure the functional consequences of receptor engagement.
-
cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are a direct indicator of activation or inhibition. BRET- and FRET-based biosensors are powerful tools for measuring these dynamics in living cells.[6][7]
-
Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium. Fluorescent calcium indicators (e.g., Fluo-4) allow for high-throughput measurement of this response.[8]
-
β-Arrestin Recruitment Assays: Ligand binding often triggers the recruitment of β-arrestin to the GPCR, a key event in signaling and receptor internalization.[9] Enzyme fragment complementation or BRET assays provide a direct readout of this protein-protein interaction.[7][9]
The diagram below illustrates a common GPCR signaling pathway leading to β-arrestin recruitment, which can be monitored using BRET.
Caption: Agonist-induced GPCR activation and β-arrestin recruitment pathway.
Detailed Protocol: β-Arrestin Recruitment BRET Assay
This protocol is designed to provide a self-validating system by including a known agonist as a positive control and a vehicle-only condition as a negative control.
-
Cell Culture: Plate HEK293 cells stably co-expressing the target GPCR fused to a luciferase donor (e.g., Nanoluc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus) in 96-well plates. Culture overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative and a known reference agonist in assay buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Assay Execution:
-
Remove culture media from cells and replace with the compound dilutions.
-
Incubate for 15 minutes at 37°C.
-
Add the luciferase substrate (e.g., furimazine).
-
Immediately read the plate on a BRET-capable plate reader, measuring emissions at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Comparative Data: Derivative vs. Standard
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (% of Standard) |
| Derivative X | GPCR-A | β-Arrestin BRET | 150 nM | 95% |
| Reference Agonist | GPCR-A | β-Arrestin BRET | 25 nM | 100% |
| Derivative Y | GPCR-A | β-Arrestin BRET | > 10 µM | Not Determined |
Part 3: Investigating Ion Channel Modulation
Ion channels are critical for cellular signaling, and their modulation is a key MoA for many drugs.[10] Given the charged nature of the protonated piperidine ring, interaction with ion channels is a highly plausible mechanism.
Tier 1: High-Throughput Functional Screening
The primary question is whether the compound affects ion flux.
-
Fluorescence-Based Assays: These assays use dyes sensitive to changes in membrane potential or specific ion concentrations (e.g., calcium, potassium).[11][12] They are ideal for initial high-throughput screening to identify compounds that either block or activate channel activity.[10]
Tier 2: Gold-Standard Electrophysiological Validation
Fluorescence assays are indirect. The gold standard for confirming ion channel modulation is patch-clamp electrophysiology .[11][12] This technique directly measures the ionic currents flowing through channels, providing definitive information on the compound's effect on channel gating, conductance, and kinetics.
-
Automated Patch-Clamp (APC): For secondary screening and dose-response studies, APC platforms offer significantly higher throughput than manual patch-clamp while maintaining high data quality.[12][13]
-
Manual Patch-Clamp: This remains the benchmark for detailed mechanistic studies, allowing for unparalleled resolution and control over experimental conditions.[12]
The workflow for an APC experiment is outlined below.
Caption: Workflow for a typical automated patch-clamp (APC) experiment.
Comparative Data: Derivative vs. Standard Blocker
| Compound | Target | Assay Type | Potency (IC50) |
| Derivative X | K+ Channel | Automated Patch-Clamp | 520 nM |
| Reference Blocker | K+ Channel | Automated Patch-Clamp | 80 nM |
| Derivative Z | K+ Channel | Automated Patch-Clamp | > 30 µM |
Part 4: Investigating Enzyme Inhibition
Many piperidine-based drugs function by inhibiting enzymes, such as acetylcholinesterase (AChE) in the treatment of Alzheimer's disease.[14]
Tier 1: Potency Determination
The initial experiment is to determine if the compound inhibits the target enzyme and with what potency. This is typically done by measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to calculate the IC50 value.[15]
Tier 2: Mechanism of Inhibition (MoI) Studies
An IC50 value alone is insufficient. It is critical to understand how the compound inhibits the enzyme.[16] Kinetic studies are performed by measuring reaction rates at multiple substrate and inhibitor concentrations. The data can be visualized using a Lineweaver-Burk plot to distinguish between competitive, non-competitive, and other modes of inhibition.[16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
- 7. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. Ion Channel Screening and profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 13. criver.com [criver.com]
- 14. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(Piperidin-4-yl)propan-1-ol
For laboratory professionals engaged in the dynamic fields of research and drug development, the meticulous and safe handling of chemical compounds is a foundational pillar of scientific integrity and personal well-being. This guide provides essential, immediate safety and logistical information for the handling of 1-(Piperidin-4-yl)propan-1-ol, a compound of interest in various synthetic applications. By integrating established safety protocols for its constituent chemical motifs—the piperidine ring and the secondary alcohol—with compound-specific data, this document serves as a critical resource for ensuring a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the primary step in developing a robust safety plan. The molecule's structure incorporates a piperidine moiety, which is known for its potential toxicity and corrosive properties, and a propan-1-ol group, which suggests potential flammability and irritant effects.
Available safety data indicates that this compound is classified as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: Toxic if swallowed . This necessitates stringent precautions to prevent ingestion. While specific data on skin and eye irritation for this exact compound is limited, the parent heterocycle, piperidine, is known to cause severe skin burns and eye damage[1][2]. Therefore, it is prudent to handle this compound as a potential skin and eye irritant. The propanol component suggests that the compound may be flammable, and appropriate measures should be taken to avoid ignition sources[3][4][5][6].
Key Hazards:
-
Acute Oral Toxicity: Toxic if swallowed.
-
Potential Skin and Eye Irritation: Assumed based on the piperidine structure[1][2].
-
Potential Flammability: Inferred from the secondary alcohol group[3][4][5][6].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols should be avoided[7][8].
Hierarchy of Controls: A Multi-Layered Safety Approach
To mitigate the identified risks, a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure the highest level of safety.
Caption: Hierarchy of controls for managing risks associated with this compound.
Personal Protective Equipment (PPE): Your Final Barrier
While engineering and administrative controls are primary, the correct selection and use of PPE are mandatory for all personnel handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[7][8]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact and potential absorption. It is crucial to check the breakthrough time of the specific glove material[2][7]. |
| Body Protection | Laboratory coat or a chemical-resistant apron. | Protects against contamination of personal clothing[7]. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if handling outside of a fume hood or if there is a risk of aerosolization[1][7]. | Prevents inhalation of potentially harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring the integrity of the experiment.
4.1. Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[7].
-
An eyewash station and safety shower must be readily accessible and tested regularly[8].
4.2. Pre-Handling Procedures
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly review the most current SDS for this compound and related compounds.
-
Assemble all necessary PPE: Ensure all required PPE is in good condition and fits correctly.
-
Prepare the work area: Designate a specific area within the fume hood for the handling of the compound. Ensure the area is clean and free of clutter.
-
Verify emergency equipment: Confirm the location and operational status of the fire extinguisher, spill kit, and first aid supplies[3].
4.3. Handling Procedures
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Transferring the compound: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. If working with a solution, use a calibrated pipette or syringe.
-
Avoid aerosol generation: Handle the compound in a manner that minimizes the creation of dust or aerosols.
-
Keep containers closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
4.4. Post-Handling Procedures
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves[1].
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
5.1. Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated solid hazardous waste container[9].
5.2. Disposal Protocol
-
Container Labeling: All waste containers must be clearly labeled as hazardous waste and include the full chemical name of the contents.
-
Storage of Waste: Store waste containers in a designated, well-ventilated satellite accumulation area, away from ignition sources and incompatible materials.
-
Arranging for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain[2][10].
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][11].
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team[9][12].
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4. Benchchem.
- Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov.
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Safety Data Sheet: Piperidine. Carl ROTH.
- 1-Piperidinepropanol | CAS#:104-58-5. Chemsrc.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Material Safety Data Sheet. Sigma-Aldrich.
- Safer Handling of Alcohol in the Laboratory. National Science Teachers Association.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Ethanol - Standard Operating Procedure. University of California, Santa Barbara.
- 1-(Piperidin-2-yl)propan-1-ol. PubChem.
- Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. University of Nebraska-Lincoln.
- 3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL Safety Data Sheets. Echemi.
- Piperidine-1-propanol. PubChem.
- SAFETY DATA SHEET. BP.
- Ethanol Factsheet. Stanford Environmental Health & Safety.
- 1-Piperidin-4-ylpropan-1-ol. Sigma-Aldrich.
- Guidelines for Chemical Laboratory Safety in Secondary Schools. American Chemical Society.
- Material Safety Data Sheet. Actylis Lab Solutions.
- SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol). Greenfield Global.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. One moment, please... [actylislab.com]
- 6. greenfield.com [greenfield.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. louisville.edu [louisville.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
